molecular formula C10H7N3 B1295606 2-(1H-imidazol-1-yl)benzonitrile CAS No. 25373-49-3

2-(1H-imidazol-1-yl)benzonitrile

Cat. No.: B1295606
CAS No.: 25373-49-3
M. Wt: 169.18 g/mol
InChI Key: MNKBJOSIVSQUBI-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)benzonitrile is a useful research compound. Its molecular formula is C10H7N3 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-imidazol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-7-9-3-1-2-4-10(9)13-6-5-12-8-13/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKBJOSIVSQUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948213
Record name 2-(1H-Imidazol-1-yl)benzonitrile
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25373-49-3
Record name Benzonitrile, o-imidazol-1-yl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025373493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1H-Imidazol-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Physicochemical and Biological Profile of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the chemical and biological properties of 2-(1H-imidazol-1-yl)benzonitrile (CAS No. 25373-49-3). It is a heterocyclic aromatic compound featuring a benzonitrile moiety substituted at the ortho position with an imidazole ring. This guide consolidates available data on its physicochemical properties, provides a generalized experimental protocol for its synthesis via N-arylation, and discusses its role as an inhibitor of microsomal drug metabolism. The information is structured to be a valuable resource for professionals in chemical research and drug development.

Core Chemical Properties

This compound is a small molecule with distinct chemical features conferred by its nitrile and imidazole functional groups. These groups influence its polarity, reactivity, and potential for intermolecular interactions.

Physicochemical Data

The quantitative physicochemical properties of this compound are summarized in the table below. This data is essential for understanding its behavior in various chemical and biological systems.

PropertyValueReference(s)
CAS Number 25373-49-3[1][2][3][4]
Molecular Formula C₁₀H₇N₃[1][2][3]
Molecular Weight 169.18 g/mol [1][2]
Melting Point 148 °C[2][4]
Boiling Point 375.7 ± 25.0 °C (Predicted)[4]
Density 1.13 ± 0.1 g/cm³ (Predicted)[4]
pKa 4.82 ± 0.10 (Predicted)[4]
Appearance Grey powder[4]
Storage Conditions Sealed in dry, 2-8°C[1]

Synthesis and Experimental Protocols

General Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole

This protocol describes a representative procedure for the coupling of an aryl halide with imidazole using a copper catalyst.

Materials:

  • 2-Bromobenzonitrile (or 2-Iodobenzonitrile)

  • Imidazole

  • Copper(I) Bromide (CuBr) or other suitable copper catalyst

  • A suitable ligand (e.g., a pyridin-2-yl β-ketone)

  • Cesium Carbonate (Cs₂CO₃) or other suitable base

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable high-boiling point aprotic solvent

  • Standard laboratory glassware for inert atmosphere reactions

  • Purification apparatus (e.g., column chromatography system)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (e.g., 2-bromobenzonitrile, 1.0 eq), imidazole (1.2-1.5 eq), copper catalyst (e.g., CuBr, 5 mol%), ligand (10 mol%), and base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add the anhydrous solvent (e.g., DMSO) via syringe.

  • Reaction: Stir the mixture at a specified temperature (typically between 60-120 °C) for a designated time (5-24 hours). Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and inorganic salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Process cluster_product Product A 2-Halobenzonitrile P1 Combine Reactants under Inert Atmosphere A->P1 B Imidazole B->P1 C Copper Catalyst (e.g., CuBr) C->P1 D Ligand D->P1 E Base (e.g., Cs2CO3) E->P1 F Solvent (e.g., DMSO) F->P1 P2 Heat and Stir (60-120 °C, 5-24h) P1->P2 P3 Reaction Workup (Extraction & Washing) P2->P3 P4 Purification (Column Chromatography) P3->P4 Z This compound P4->Z

Caption: Generalized workflow for Ullmann-type synthesis.

Biological Activity and Signaling Pathways

Inhibition of Microsomal Drug Metabolism

This compound is reported to be a potent inhibitor of microsomal drug metabolism[4]. This activity is characteristic of many imidazole-containing compounds, which are known to interact with the Cytochrome P450 (CYP) superfamily of enzymes[5][6]. These enzymes are heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including therapeutic drugs.

The inhibitory mechanism of imidazole derivatives typically involves the coordination of one of the imidazole's nitrogen atoms to the heme iron atom within the active site of the CYP enzyme[7]. This binding can be competitive, preventing the substrate from accessing the active site and thus inhibiting its metabolism.

General Mechanism of Cytochrome P450 Inhibition by Imidazole Compounds

The following diagram illustrates the general mechanism by which an imidazole-containing inhibitor, such as this compound, interacts with a Cytochrome P450 enzyme.

G Enzyme Cytochrome P450 Enzyme Heme (Fe³⁺) Product Metabolized Drug Enzyme:f1->Product Metabolism (Oxidation) Substrate Drug Substrate Substrate->Enzyme:f0 Binds to Active Site Inhibitor This compound (Imidazole Inhibitor) Inhibitor->Enzyme:f1 Coordinates to Heme Iron Normal Normal Catalytic Cycle Inhibited Inhibited State

Caption: CYP450 inhibition by imidazole coordination.

Conclusion

This compound is a compound of interest with defined physicochemical properties and significant biological activity as an inhibitor of microsomal enzymes. While specific, detailed synthesis protocols and in-depth mechanistic studies on its biological targets are not extensively documented in public literature, the information provided in this guide offers a foundational understanding for researchers. The generalized synthetic approach and the established mechanism of action for related imidazole compounds provide a strong basis for further investigation and application in drug discovery and development.

References

Elucidation of the Chemical Structure of 2-(1H-imidazol-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the structure elucidation of 2-(1H-imidazol-1-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the key identifiers, physicochemical properties, and spectroscopic data essential for its unambiguous characterization. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside an exploration of the known biological activities of structurally related compounds, offering context for its potential applications in drug discovery and development.

Compound Identification and Physicochemical Properties

This compound is a molecule composed of a benzonitrile moiety substituted at the ortho position with a 1H-imidazole ring.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 25373-49-3N/A
Molecular Formula C₁₀H₇N₃N/A
Molecular Weight 169.18 g/mol N/A
SMILES N#Cc1ccccc1n1cncc1N/A

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for the 2-isomer are not widely published, the expected spectral characteristics can be inferred from data on its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the benzonitrile and imidazole rings. The protons on the benzonitrile ring will appear in the aromatic region, typically between δ 7.0 and 8.0 ppm, with splitting patterns indicative of ortho substitution. The protons of the imidazole ring will also resonate in the aromatic region, with characteristic shifts for the protons at positions 2, 4, and 5.

¹³C NMR: The carbon NMR spectrum will provide evidence for all ten carbon atoms in the molecule. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of δ 115-125 ppm. The carbon atoms of the benzene and imidazole rings will appear in the aromatic region (δ 110-150 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a sharp, strong absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically appearing around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometric analysis will confirm the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 169.18 g/mol .

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through a copper-catalyzed N-arylation reaction, a common method for forming C-N bonds between an aryl halide and a nitrogen-containing heterocycle.

Reaction: Ullmann Condensation

Reactants:

  • 2-Bromobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI) as the catalyst

  • A ligand, such as 1,10-phenanthroline or L-proline

  • A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • A high-boiling point solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel, add 2-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), copper(I) iodide (0.1 eq), the chosen ligand (0.2 eq), and potassium carbonate (2.0 eq).

  • Add the solvent (e.g., DMF) to the mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 110 to 150 °C.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants Reactants: - 2-Bromobenzonitrile - Imidazole - CuI, Ligand, Base Reaction Reaction: - Ullmann Condensation - 110-150 °C - Inert Atmosphere Reactants->Reaction Solvent Solvent: - DMF or DMSO Solvent->Reaction Workup Workup: - Extraction - Washing - Drying Reaction->Workup Purification Purification: - Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited in publicly available literature, the imidazole and benzonitrile moieties are present in numerous biologically active compounds. This suggests potential avenues for research into the pharmacological profile of this molecule.

Imidazole Derivatives:

  • Antimicrobial Activity: Imidazole-containing compounds are known to exhibit a broad spectrum of antimicrobial effects.[1]

  • Antiproliferative Effects: Various imidazole derivatives have been shown to inhibit the growth of cancer cells.[1]

Benzimidazole Derivatives (Structurally related):

  • Enzyme Inhibition: Benzimidazole scaffolds are found in inhibitors of various enzymes, including:

    • PqsR: A transcriptional regulator in Pseudomonas aeruginosa, making it a target for anti-virulence therapies.[2]

    • Indoleamine 2,3-dioxygenase-1 (IDO-1): An enzyme involved in immune evasion in cancer.[3]

    • FMS-like tyrosine kinase 3 (FLT3): A target in acute myeloid leukemia.[4]

  • Cytotoxicity: Certain benzimidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5]

Benzonitrile Derivatives:

  • Enzyme Inhibition: Benzonitrile-containing molecules have been developed as inhibitors of various kinases.

  • Antiviral Activity: Some benzonitrile derivatives have shown potential as antiviral agents.

Given these precedents, this compound could be a candidate for screening in assays related to cancer, infectious diseases, and other conditions where the aforementioned targets are relevant.

Hypothetical Signaling Pathway Involvement:

Signaling_Pathway cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Kinase Kinase (e.g., FLT3) Proliferation Cell Proliferation Kinase->Proliferation Regulates IDO1 IDO-1 ImmuneResponse Immune Evasion IDO1->ImmuneResponse Mediates PqsR PqsR Virulence Bacterial Virulence PqsR->Virulence Controls Molecule This compound Molecule->Kinase Inhibition Molecule->IDO1 Inhibition Molecule->PqsR Inhibition

Caption: Potential inhibitory actions and downstream effects.

Conclusion

The structure of this compound can be confidently elucidated through a combination of NMR, IR, and MS analysis. Its synthesis is accessible via established copper-catalyzed N-arylation methods. While direct biological data is scarce, the presence of the imidazole and benzonitrile pharmacophores suggests that this compound warrants investigation for a range of potential therapeutic applications, particularly in oncology and infectious diseases. This guide provides the foundational chemical and contextual information necessary for researchers to undertake further studies on this promising molecule.

References

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)benzonitrile (CAS Number: 25373-49-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-1-yl)benzonitrile is a heterocyclic organic compound featuring a benzonitrile moiety substituted with an imidazole ring at the ortho position. This unique arrangement of a cyano group and an imidazole ring on a benzene scaffold makes it a molecule of significant interest in medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, while the benzonitrile group can participate in various chemical transformations and interactions. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and potential biological activities, presented in a format tailored for researchers and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 25373-49-3[1]
Molecular Formula C₁₀H₇N₃[1]
Molecular Weight 169.18 g/mol [1]
Melting Point 148 - 151 °C[2]
Boiling Point (Predicted) 375.7 ± 25.0 °C at 760 mmHg[3]
Density (Predicted) 1.13 ± 0.1 g/cm³[3]
pKa (Predicted) 4.82 ± 0.10[3]
LogP (Predicted) 1.74398[4]
Topological Polar Surface Area (TPSA) 41.61 Ų[4]
Hydrogen Bond Acceptors 3[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 1[4]

Synthesis

The synthesis of this compound can be conceptually approached through a copper-catalyzed N-arylation reaction, commonly known as the Ullmann condensation or Ullmann coupling. This reaction involves the formation of a carbon-nitrogen bond between an aryl halide and a nitrogen-containing compound, in this case, imidazole.

Experimental Protocol: Conceptual Ullmann-type Synthesis

Reaction Scheme:

G 2-Fluorobenzonitrile 2-Fluorobenzonitrile This compound This compound 2-Fluorobenzonitrile->this compound Imidazole, K2CO3, DMF

A conceptual synthetic route.

Materials:

  • 2-Fluorobenzonitrile or 2-Chlorobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI) or other copper catalyst

  • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • An inert gas atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), imidazole (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (e.g., 10 mol%).

  • Add anhydrous DMF as the solvent.

  • Purge the reaction vessel with an inert gas (e.g., nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to a temperature typically ranging from 120 to 150 °C, and stir for a period of 12 to 24 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Note: This is a generalized protocol and the specific reaction conditions, including the choice of catalyst, base, solvent, and temperature, may require optimization for optimal yield and purity.

Spectroscopic Data

At present, experimentally determined NMR, IR, and mass spectra for this compound are not available in the public domain. However, based on the known spectral data of related benzonitrile and imidazole compounds, the expected spectral features can be predicted.[5][6][7][8][9][10][11][12]

  • ¹H NMR: The spectrum is expected to show signals corresponding to the protons of the benzonitrile ring and the imidazole ring. The protons on the benzonitrile ring would likely appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons of the imidazole ring would also resonate in the aromatic region, with distinct chemical shifts for the protons at positions 2, 4, and 5.

  • ¹³C NMR: The spectrum would display characteristic signals for the carbon atoms of the benzonitrile and imidazole rings. The nitrile carbon (C≡N) is expected to have a chemical shift in the range of δ 115-120 ppm.

  • FT-IR: A strong, sharp absorption band characteristic of the nitrile group (C≡N stretch) is expected to be observed in the region of 2220-2240 cm⁻¹. Other bands corresponding to C-H and C=C stretching of the aromatic rings would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (169.18 g/mol ).

Potential Biological Activities and Drug Development Applications

While no specific biological studies have been published for this compound, the imidazole and benzonitrile moieties are present in many compounds with significant pharmacological activities. This suggests that the title compound could be a valuable scaffold for the development of new therapeutic agents.

Anticancer Potential

Imidazole derivatives have been extensively investigated as anticancer agents.[13][14] One of the key mechanisms of action for some imidazole-containing drugs is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[15] Overexpression or mutation of EGFR is implicated in the progression of various cancers.[16] Imidazole-based compounds can act as ATP-competitive inhibitors, blocking the downstream signaling pathways that promote cell proliferation and survival.[17]

EGFR_Inhibition EGFR EGFR Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, Ras/MAPK) EGFR->Downstream_Signaling ATP Imidazole_Derivative This compound (Potential Inhibitor) Imidazole_Derivative->EGFR Binds to ATP-binding site ATP ATP Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Conceptual EGFR Inhibition Pathway.

Antifungal Activity

Azole compounds, which include imidazoles, are a major class of antifungal agents.[18] Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[19][20] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts the integrity of the cell membrane, leading to fungal cell death. Given its imidazole core, this compound could potentially exhibit antifungal activity through a similar mechanism.

CYP51_Inhibition Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Biosynthesis CYP51->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Imidazole_Derivative This compound (Potential Inhibitor) Imidazole_Derivative->CYP51 Inhibition

Conceptual CYP51 Inhibition Pathway.

Experimental Protocols for Biological Assays

For researchers interested in evaluating the biological activity of this compound, the following are generalized protocols for in vitro anticancer and antifungal assays.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of a compound against cancer cell lines.[21]

Workflow:

MTT_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with various concentrations of This compound B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

MTT Assay Workflow.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HeLa) in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

In Vitro Antifungal Susceptibility Assay (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of yeasts.[3]

Workflow:

Antifungal_Assay_Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 MIC Determination A Prepare serial dilutions of This compound in RPMI-1640 medium C Add the fungal inoculum to each well of a 96-well plate containing the compound dilutions A->C B Prepare a standardized fungal inoculum (e.g., Candida albicans) B->C D Incubate at 35°C for 24-48 hours C->D E Visually or spectrophotometrically determine the lowest concentration that inhibits fungal growth (MIC) D->E

Antifungal Susceptibility Assay Workflow.

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial twofold dilutions in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the fungal strain (e.g., Candida albicans) in sterile saline or water, adjusted to a specific turbidity.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density.

Conclusion

This compound is a compound with a chemical structure that suggests potential for significant biological activity, particularly in the areas of oncology and mycology. While specific experimental data for this compound is currently limited, this guide provides a comprehensive summary of its known physicochemical properties and outlines conceptual synthetic and experimental protocols based on related compounds and established methodologies. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related imidazole derivatives. Further investigation into the synthesis, spectroscopic characterization, and biological evaluation of this compound is warranted to fully elucidate its properties and potential applications.

References

Spectroscopic and Synthetic Profile of 2-(1H-imidazol-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the compound 2-(1H-imidazol-1-yl)benzonitrile (CAS No: 25373-49-3)[1]. The document details expected spectroscopic data based on established principles and data from analogous structures, outlines detailed experimental protocols for its synthesis and characterization, and presents a visual workflow for these processes. This guide is intended to support research and development activities involving this and structurally related molecules.

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the following tables summarize the expected quantitative data based on the analysis of its constituent functional groups (benzonitrile and imidazole) and data from isomeric analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~7.80 - 7.75 d 1H Benzonitrile H6
~7.70 - 7.65 t 1H Benzonitrile H4
~7.60 s 1H Imidazole H2
~7.50 - 7.45 t 1H Benzonitrile H5
~7.40 - 7.35 d 1H Benzonitrile H3
~7.25 t 1H Imidazole H5

| ~7.15 | t | 1H | Imidazole H4 |

Note: Predicted shifts are based on known values for benzonitrile and imidazole, with adjustments for the ortho-substitution pattern. Protons on the benzonitrile ring are expected to be in the 7.3-7.8 ppm range, while imidazole protons typically appear between 7.0-8.0 ppm.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~138.0 Imidazole C2
~134.5 Benzonitrile C1
~134.0 Benzonitrile C6
~133.5 Benzonitrile C4
~130.0 Imidazole C4
~129.0 Benzonitrile C5
~128.0 Benzonitrile C3
~118.0 Imidazole C5
~117.0 Nitrile (C≡N)

| ~112.5 | Benzonitrile C2 |

Note: The nitrile carbon signal is typically observed around 115-125 ppm. Aromatic carbons resonate in the 110-140 ppm range.[4][5]

Infrared (FTIR) Spectroscopy

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Intensity
~3150 - 3100 C-H (aromatic, imidazole) Medium
~3080 - 3030 C-H (aromatic, benzene) Medium
~2230 - 2220 C≡N (nitrile) Strong, Sharp
~1600, ~1480 C=C (aromatic ring stretch) Medium-Strong

| ~1510, ~1450 | C=N (imidazole ring stretch) | Medium-Strong |

Note: The most characteristic peak is the strong, sharp nitrile stretch around 2225 cm⁻¹. Data for the analogous para-isomer shows a strong nitrile peak at 2229 cm⁻¹.[6][7][8]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

Technique Ion Mode m/z Assignment
ESI-MS Positive 170.071 [M+H]⁺
192.053 [M+Na]⁺

| HRMS (Calculated) | | 169.0640 | [M] |

Note: The molecular formula is C₁₀H₇N₃, with a monoisotopic mass of 169.0640 g/mol . Electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺ as the base peak.[9][10]

Experimental Protocols

The following sections detail generalized but robust protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: Ullmann Condensation

This protocol describes a copper-catalyzed Ullmann-type C-N cross-coupling reaction, a standard method for synthesizing N-aryl imidazoles.[11][12]

  • Reagent Preparation : In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine 2-chlorobenzonitrile (1.0 eq.), imidazole (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition : Add anhydrous dimethylformamide (DMF) to the vessel to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction : Heat the mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine to remove DMF and inorganic salts.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy Protocol [6][13]

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire spectra using a standard single-pulse experiment. Typical parameters include a 90° pulse angle, an acquisition time of 3-4 seconds, a relaxation delay of 2 seconds, and averaging 16-64 scans.

  • ¹³C NMR Acquisition : Acquire proton-decoupled spectra. Use a larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure adequate signal-to-noise for all carbon signals.

FTIR Spectroscopy Protocol [14][15]

  • Sample Preparation : For solid samples, prepare a potassium bromide (KBr) pellet by mixing a small amount of the compound (~1 mg) with spectroscopic grade KBr (~100 mg) and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid directly on the ATR crystal.

  • Instrumentation : Use a standard FTIR spectrometer.

  • Data Acquisition : Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Then, collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol [16][17]

  • Sample Preparation : Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to 1-10 µg/mL with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid to promote protonation).

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Data Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

  • Analysis : Identify the molecular ion peak (e.g., [M+H]⁺) and any other significant adducts (e.g., [M+Na]⁺). For structural confirmation, perform tandem MS (MS/MS) by selecting the precursor ion and analyzing its fragmentation pattern.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

G Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification reagents Reagents (2-Chlorobenzonitrile, Imidazole, CuI, K2CO3) reaction Ullmann Coupling (DMF, 120-140°C) reagents->reaction Heat workup Aqueous Workup (EtOAc/Water) reaction->workup Cool & Dilute extraction Extraction & Drying workup->extraction concentration Solvent Removal extraction->concentration chromatography Column Chromatography concentration->chromatography product Pure Product chromatography->product

Caption: Synthesis and purification workflow for this compound.

G Spectroscopic Characterization Workflow cluster_analysis Analysis cluster_data Data Output product Purified Product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr ftir FTIR Spectroscopy product->ftir ms Mass Spectrometry (ESI-MS) product->ms nmr_data Chemical Shifts Coupling Constants nmr->nmr_data ftir_data Vibrational Frequencies ftir->ftir_data ms_data m/z Values Fragmentation ms->ms_data

References

A Comprehensive Technical Guide to 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound. The document covers its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of its potential biological activities based on related structures. This information is intended to serve as a foundational resource for professionals in research and drug development.

Chemical Identity and Nomenclature

This compound is a molecule composed of a benzonitrile core substituted at the ortho position with a 1H-imidazol-1-yl group. Its chemical identity is defined by the following identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 25373-49-3
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol

While a comprehensive list of synonyms is not extensively documented, it may be referred to by its CAS number or systematic name in literature and chemical catalogs.

Physicochemical Properties

Table 2.1: Computed Physicochemical Properties for this compound (Note: These are theoretical values and await experimental validation.)

PropertyValue
Topological Polar Surface Area (TPSA) 41.6 Ų
XLogP3-AA (Lipophilicity) 1.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Table 2.2: Experimental and Computed Properties for 4-(1H-imidazol-1-yl)benzonitrile (CAS: 25372-03-6) for Comparison

PropertyValueSource
Melting Point 151-153 °CExperimental[1]
Boiling Point (Predicted) 358.1 ± 25.0 °C at 760 mmHgPredicted[1]
Solubility Good solubility in methanol; moderate in DMSO and DMF.Experimental[1]

Synthesis Methodology

A specific, peer-reviewed synthesis protocol for this compound is not extensively detailed in the available literature. However, its synthesis can be logically achieved through established organic chemistry reactions, primarily via Nucleophilic Aromatic Substitution (SNAr) or an Ullmann-type condensation. The SNAr pathway is a common method for coupling N-heterocycles to activated aryl halides.[2][3][4]

Proposed Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This proposed method is based on the reaction of imidazole with an activated benzonitrile, such as 2-fluorobenzonitrile. The fluorine atom is a good leaving group for SNAr reactions, and the electron-withdrawing nature of the nitrile group activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions.[3]

Reaction Scheme: 2-Fluorobenzonitrile + Imidazole → this compound + HF

Materials:

  • 2-Fluorobenzonitrile (1 equivalent)

  • Imidazole (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to dissolve the reagents.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 2-fluorobenzonitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to 100-120 °C and maintain this temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

G cluster_materials Reactants & Solvent cluster_process Reaction & Workup cluster_product Final Product r1 2-Fluorobenzonitrile mix Mix reactants in DMF r1->mix r2 Imidazole r2->mix r3 K2CO3 (Base) r3->mix sol Anhydrous DMF sol->mix heat Heat at 100-120°C (12-24h) mix->heat S_N_Ar Reaction quench Quench with water heat->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry evap Evaporate Solvent dry->evap purify Column Chromatography evap->purify prod This compound purify->prod

Proposed workflow for the synthesis of this compound.

Potential Biological Activity and Applications

While no specific biological studies have been published for this compound, the core moieties—imidazole and benzonitrile—are present in numerous biologically active compounds. This suggests that the title compound could be a valuable scaffold for medicinal chemistry research.

  • Imidazole Derivatives: The imidazole ring is a crucial component of many pharmaceuticals and biologically active molecules. It is known to exhibit a wide range of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. Its presence in the amino acid histidine makes it fundamental to many biological processes.[5]

  • Benzonitrile Derivatives: The benzonitrile group is a common feature in medicinal chemistry, often acting as a bioisostere for other functional groups. Compounds containing a benzonitrile moiety have been investigated as kinase inhibitors, antiviral agents, and for other therapeutic applications.[5]

Given the established activities of these parent structures, this compound may serve as a building block or lead compound for developing novel therapeutic agents. The logical diagram below illustrates the potential research avenues for this compound based on the known pharmacology of its constituent parts.

G cluster_moieties Constituent Pharmacophores cluster_activities Potential Therapeutic Areas for Investigation center This compound Core Structure imidazole Imidazole Moiety center->imidazole possesses benzonitrile Benzonitrile Moiety center->benzonitrile possesses antimicrobial Antimicrobial Agents (Antibacterial / Antifungal) imidazole->antimicrobial anticancer Anticancer Agents (e.g., Kinase Inhibition) imidazole->anticancer antiinflammatory Anti-inflammatory Agents imidazole->antiinflammatory benzonitrile->anticancer antiviral Antiviral Agents benzonitrile->antiviral

Logical relationship of the core structure to potential therapeutic applications.

Conclusion

This compound is a well-defined chemical entity with potential applications in medicinal chemistry and materials science. While specific experimental data regarding its physicochemical properties and biological functions are sparse, its synthesis is feasible through established chemical routes like Nucleophilic Aromatic Substitution. The presence of both the imidazole and benzonitrile pharmacophores suggests that this compound is a promising candidate for future investigation as a scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize its properties and explore its potential in drug discovery.

References

Physical and chemical characteristics of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(1H-imidazol-1-yl)benzonitrile. Due to the limited availability of experimental data for this specific isomer, this document also includes comparative data for the related isomers, 4-(1H-imidazol-1-yl)benzonitrile and 2-(1H-imidazol-2-yl)benzonitrile, to offer a predictive context for its properties. The guide covers molecular structure, physicochemical properties, spectral data, and general synthetic methodologies. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and materials science involving imidazole-based compounds.

Introduction

This compound is a heterocyclic aromatic compound featuring a benzonitrile moiety substituted with an imidazole ring at the ortho position. The imidazole ring is a critical pharmacophore in numerous biologically active molecules, and the nitrile group is a versatile functional group in organic synthesis. The unique juxtaposition of these two functionalities in the ortho position suggests potential for novel applications in medicinal chemistry and materials science, particularly as a ligand in coordination chemistry or as a precursor for more complex heterocyclic systems. This guide aims to consolidate the available information on this compound and provide a basis for future research.

Molecular Structure and Identifiers

The molecular structure of this compound consists of an imidazole ring attached to a benzene ring at position 2, with a nitrile group also at an adjacent position on the benzene ring.

IdentifierValue
IUPAC Name This compound
CAS Number 25373-49-3[1]
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
SMILES N#Cc1cccc(n2cncn2)c1

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not widely available in the public domain. However, we can infer some properties based on its structure and by comparing it with its isomers. The data for the well-characterized 4-(1H-imidazol-1-yl)benzonitrile is provided for comparison.

PropertyThis compound (Predicted/Inferred)4-(1H-imidazol-1-yl)benzonitrile (Experimental)
Melting Point Data not available151-153 °C[2]
Boiling Point Data not available358.1±25.0 °C (Predicted)[2]
Solubility Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF.Soluble in Methanol[2]
pKa Data not available4.85±0.10 (Predicted)[2]
LogP Data not available1.74 (Predicted)

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the protons of the benzonitrile and imidazole rings. The aromatic protons of the benzonitrile ring will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The protons on the imidazole ring are also expected in the aromatic region, with the proton at the C2 position of the imidazole ring typically appearing as the most downfield singlet.

For comparison, the ¹H NMR data for 4-(1H-imidazol-1-yl)benzonitrile in DMSO-d₆ is as follows: δ 8.48 (s, 1H), 8.00 (d, J = 8.3 Hz, 2H), 7.86 (d, J = 8.8 Hz, 3H), 7.16 (s, 1H).[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework. The nitrile carbon (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm. The carbon atoms of the benzene and imidazole rings will appear in the aromatic region (δ 110-150 ppm).

For comparison, the ¹³C NMR data for 4-(1H-imidazol-1-yl)benzonitrile in DMSO-d₆ is as follows: δ 140.1, 136.5, 134.5, 131.0, 120.8, 119.1, 118.5, 110.0.[3]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C and C=N stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound should show a molecular ion peak (M⁺) corresponding to its molecular weight of 169.18 g/mol .

Experimental Protocols: Synthesis

General Protocol for Ullmann Condensation

This method involves the coupling of an aryl halide with imidazole using a copper catalyst.

Materials:

  • 2-Fluorobenzonitrile or 2-Chlorobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI) or other copper catalyst

  • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • A high-boiling point polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzonitrile (1.0 eq), imidazole (1.2-1.5 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature between 100-150 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Logical Workflow for Ullmann Condensation:

Ullmann_Condensation reagents 2-Halobenzonitrile + Imidazole + Base (e.g., K2CO3) + Cu(I) Catalyst reaction Heating under inert atmosphere (100-150 °C) reagents->reaction Dissolve in solvent High-boiling polar aprotic solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup After completion purification Column Chromatography workup->purification Crude product product This compound purification->product Pure product

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

Reactivity and Stability

  • Stability: The compound is expected to be a stable crystalline solid under standard laboratory conditions.

  • Reactivity: The nitrile group can undergo hydrolysis to form a carboxylic acid or be reduced to an amine. The imidazole ring can act as a ligand for metal ions and can be alkylated at the N3 position. The aromatic system can undergo further substitution reactions, although the existing substituents will direct the position of new groups.

Potential Applications and Signaling Pathways

While no specific biological activities or interactions with signaling pathways have been reported for this compound, its structural motifs suggest potential areas of investigation. Imidazole-containing compounds are known to act as inhibitors for various enzymes, including kinases and metalloproteinases. The benzonitrile moiety can participate in hydrogen bonding and other interactions within protein binding pockets.

Future research could explore the potential of this molecule as:

  • A scaffold for the development of novel enzyme inhibitors.

  • A ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

  • An intermediate in the synthesis of more complex, fused heterocyclic systems.

Due to the absence of experimental data, no signaling pathway diagrams can be provided at this time.

Conclusion

This compound is a compound of significant interest for which detailed experimental characterization is currently lacking in publicly accessible literature. This guide has provided the known identifiers and a predictive overview of its physicochemical and spectral properties based on established chemical principles and comparison with its isomers. The outlined synthetic protocol offers a viable route for its preparation, which should enable further investigation into its chemical and biological properties. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the potential of this and related molecules.

References

An In-depth Technical Guide to 2-(1H-imidazol-1-yl)benzonitrile: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-imidazol-1-yl)benzonitrile is a heterocyclic compound featuring a benzonitrile moiety substituted with an imidazole ring at the ortho position. This arrangement of aromatic and heterocyclic rings presents a unique scaffold for potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and theoretical biological activity of this compound. While specific experimental data on its biological effects are not extensively documented in publicly available literature, this guide extrapolates potential activities based on the known pharmacology of related imidazole-containing compounds. Detailed experimental protocols for its synthesis via Ullmann condensation, characterization data, and visualizations of relevant biological pathways are presented to facilitate further research and development.

Introduction

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a privileged scaffold in drug design.[1] The nitrile group, on the other hand, is a versatile functional group that can act as a bioisostere for other functionalities and participate in various chemical transformations. The combination of these two moieties in this compound creates a molecule with potential for diverse biological interactions.

While the history of the specific discovery of this compound is not well-documented in peer-reviewed literature, its synthesis falls under the well-established category of N-arylation of imidazoles. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, has been a foundational method for the formation of aryl-nitrogen bonds for over a century and is the most probable route for its initial and subsequent syntheses.[3][4]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Ullmann condensation reaction between 2-halobenzonitrile (typically 2-bromobenzonitrile or 2-iodobenzonitrile) and imidazole. This copper-catalyzed N-arylation reaction provides a direct method for the formation of the C-N bond between the benzene and imidazole rings.[3][4][5]

General Experimental Protocol for Ullmann Condensation

This protocol is a generalized procedure based on established methods for the N-arylation of imidazoles.[3][5]

Materials:

  • 2-Bromobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI) or Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), imidazole (1.2-2.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Table 1: Representative Reaction Parameters for Ullmann Condensation

ParameterValue
Reactants 2-Bromobenzonitrile, Imidazole
Catalyst Copper(I) Iodide (CuI)
Base Potassium Carbonate (K₂CO₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 120-140 °C
Reaction Time 12-24 hours
Typical Yield Moderate to good

Synthesis Workflow

Synthesis_Workflow Reactants Reactants: 2-Bromobenzonitrile Imidazole K₂CO₃ CuI Reaction Reaction: 120-140°C, 12-24h Reactants->Reaction Solvent Solvent: Anhydrous DMF Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Characterization

Table 2: Predicted Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons of the benzonitrile ring (4H, complex multiplet). Protons of the imidazole ring (3H, distinct singlets or doublets).
¹³C NMR Signals corresponding to the quaternary carbon of the nitrile group (~115-120 ppm). Aromatic carbons of the benzonitrile ring (~120-140 ppm). Carbons of the imidazole ring (~117-138 ppm).
IR (Infrared) Characteristic C≡N stretching vibration around 2220-2240 cm⁻¹. C-H stretching of aromatic rings (~3000-3100 cm⁻¹). C=C and C=N stretching vibrations in the aromatic and imidazole rings (~1400-1600 cm⁻¹).
MS (Mass Spec) Molecular ion peak (M⁺) corresponding to the molecular weight of C₁₀H₇N₃ (169.18 g/mol ).

Potential Biological Activity and Signaling Pathways

Although specific biological data for this compound is limited, the broader class of N-aryl imidazoles exhibits a wide range of pharmacological activities.[1][2][8] These activities often stem from the ability of the imidazole scaffold to interact with key biological targets such as enzymes and receptors.

Potential as an Anticancer Agent

Many imidazole-containing compounds have demonstrated potent anticancer activity by targeting various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][8][9]

  • Tyrosine Kinase Inhibition: N-aryl imidazoles are known to inhibit receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and FGFR, which are often overexpressed or mutated in various cancers.[9] Inhibition of these kinases can block downstream signaling pathways like the PI3K/Akt/mTOR and MAPK pathways, leading to reduced cell growth and apoptosis.

TK_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Imidazole This compound Imidazole->RTK Inhibition

References

A Theoretical and Computational Investigation of 2-(1H-imidazol-1-yl)benzonitrile: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of imidazole and benzonitrile moieties in 2-(1H-imidazol-1-yl)benzonitrile presents a molecule of significant interest for medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, while the benzonitrile group can participate in various chemical interactions and is a key component in many functional materials.[1][2][3] Theoretical studies provide a powerful, non-experimental avenue to elucidate the structural, electronic, and spectroscopic properties of such novel compounds, offering insights that can guide synthesis and application.[4]

This whitepaper outlines a comprehensive theoretical study of this compound using Density Functional Theory (DFT), a widely used quantum chemical method for investigating the properties of molecules.[5]

Proposed Computational Methodology

The following section details a robust computational protocol for the theoretical investigation of this compound, based on methodologies applied to similar molecular systems.[4][5]

Geometrical Optimization and Vibrational Frequency Analysis

The initial step involves the optimization of the molecular geometry to find the most stable conformation. This is typically achieved using DFT with a suitable functional and basis set. A subsequent frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Experimental Protocol:

  • Software: Gaussian 09 or a similar quantum chemistry software package.[5]

  • Method: Density Functional Theory (DFT) with the B3LYP functional.[5]

  • Basis Set: 6-311++G(d,p) or a similar split-valence basis set with polarization and diffuse functions.[4]

  • Procedure:

    • The initial structure of this compound is drawn using a molecular editor and pre-optimized using a lower level of theory (e.g., PM6).

    • The structure is then fully optimized in the gas phase using the specified DFT method and basis set.

    • A vibrational frequency calculation is performed at the same level of theory to verify the nature of the stationary point and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Properties and Frontier Molecular Orbital Analysis

Understanding the electronic properties is key to predicting the reactivity and potential applications of the molecule. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the calculation of various electronic descriptors.

Experimental Protocol:

  • Software: Gaussian 09 or similar.

  • Method: The analysis is performed on the optimized geometry obtained in the previous step.

  • Calculations:

    • HOMO-LUMO Energies: The energies of the HOMO and LUMO are obtained from the output of the optimization calculation. The energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity.

    • Mulliken Atomic Charges: These are calculated to understand the charge distribution within the molecule.

    • Molecular Electrostatic Potential (MEP): The MEP surface is generated to visualize the regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack.

Predicted Data and Analysis (Illustrative Examples)

The following tables present example quantitative data based on published studies of similar molecules. These are intended to illustrate the expected format and type of results from a theoretical study of this compound.

Optimized Geometrical Parameters

Data in this table is hypothetical and for illustrative purposes.

ParameterBond/AngleCalculated Value
Bond LengthC-C (phenyl)~1.39 Å
C-N (imidazole)~1.38 Å
C≡N (nitrile)~1.15 Å
Bond AngleC-C-C (phenyl)~120°
C-N-C (imidazole)~108°
Dihedral AnglePhenyl-ImidazoleTBD
Calculated Vibrational Frequencies

Data in this table is hypothetical and for illustrative purposes, based on characteristic frequencies of functional groups.

Vibrational ModeFunctional GroupCalculated Frequency (cm-1)
C-H stretch (aromatic)Phenyl, Imidazole3100-3000
C≡N stretchNitrile~2230
C=C stretch (aromatic)Phenyl, Imidazole1600-1450
C-N stretchImidazole1350-1250
Electronic Properties

Data in this table is hypothetical and based on typical values for organic molecules.

PropertyCalculated Value (eV)
EHOMO-6.5
ELUMO-1.8
Energy Gap (ΔE)4.7

Visualizations

The following diagrams illustrate the proposed computational workflow and key concepts in the theoretical analysis of this compound.

Computational_Workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) dft_opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_structure->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc electronic_prop Electronic Property Calculation dft_opt->electronic_prop opt_geom Optimized Geometry dft_opt->opt_geom vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo mep Molecular Electrostatic Potential electronic_prop->mep

Caption: A generalized workflow for the theoretical study of this compound.

HOMO_LUMO_Energy_Gap lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) lumo->homo homo->lumo

Caption: Diagram illustrating the HOMO-LUMO energy gap and its significance.

Conclusion

This technical guide provides a comprehensive framework for conducting theoretical studies on this compound. By employing the detailed computational protocols, researchers can gain valuable insights into the structural, vibrational, and electronic properties of this promising molecule. The resulting data will be instrumental in guiding future experimental work, including synthesis, characterization, and evaluation for potential applications in drug development and materials science. The methodologies outlined, while based on studies of related compounds, are robust and widely accepted in the field of computational chemistry, ensuring a high degree of confidence in the predicted results.

References

Quantum Chemical Blueprint for 2-(1H-imidazol-1-yl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Theoretical Exploration of a Promising Scaffold: Quantum Chemical Calculations for 2-(1H-imidazol-1-yl)benzonitrile

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of this compound. This molecule, featuring a benzonitrile moiety linked to an imidazole ring, is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with its constituent functional groups.

This document serves as a blueprint for the theoretical investigation of this compound, outlining the standard computational protocols and the expected nature of the results. The quantitative data presented herein are illustrative, based on typical values for similar molecular structures found in the literature, as a dedicated computational study for this specific molecule is not yet publicly available. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry methods to the study of novel heterocyclic compounds.

Molecular Structure and Optimization

The initial step in the quantum chemical analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. The optimized structure provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's conformation and steric properties.

Table 1: Optimized Geometrical Parameters (Illustrative)
ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths (Å) C-C (Benzene Ring)~1.39 - 1.41
C-N (Imidazole Ring)~1.32 - 1.38
C-C≡N~1.45
C≡N~1.16
C-N (Linker)~1.43
Bond Angles (°) C-C-C (Benzene Ring)~120
C-N-C (Imidazole Ring)~108 - 110
C-C-C≡N~178
Dihedral Angles (°) Torsion (Benzene-Imidazole)Varies (determines planarity)

Vibrational Analysis

Following geometry optimization, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational modes can be assigned to specific molecular motions, such as stretching, bending, and torsional vibrations. This theoretical spectrum can be compared with experimental data to validate the computational model.

Table 2: Selected Vibrational Frequencies and Assignments (Illustrative)
Vibrational ModeCalculated Frequency (cm⁻¹)IR IntensityRaman ActivityAssignment
1~3100MediumLowC-H stretch (aromatic)
2~2230HighHighC≡N stretch (nitrile)
3~1600HighMediumC=C stretch (aromatic)
4~1450MediumMediumC=N stretch (imidazole)
5~800HighLowC-H out-of-plane bend

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Properties (Illustrative)
ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Energy Gap (ΔE)5.3

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into the intramolecular charge transfer (ICT) and hyperconjugative interactions within the molecule. By examining the delocalization of electron density between occupied (donor) and unoccupied (acceptor) orbitals, NBO analysis can quantify the stability arising from these interactions. This is particularly useful for understanding the electronic communication between the benzonitrile and imidazole rings.

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis (Illustrative)
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
π(C1-C2)π(C3-C4)~20π → π (Benzene ring delocalization)
LP(N)π(C=C)~15Lone pair → π (Imidazole delocalization)
π(C=N)σ(C-C)~5π → σ (Hyperconjugation)

Experimental Protocols

The theoretical data presented in this guide are typically generated using the following computational methodology:

Software: Gaussian 09 or a similar quantum chemistry software package.

Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic molecules.

Basis Set: The 6-311++G(d,p) basis set is a flexible, split-valence basis set that includes diffuse functions (++) to describe anions and excited states, as well as polarization functions (d,p) to accurately model the shape of the electron density.

Geometry Optimization: The geometry of this compound is optimized without any symmetry constraints. The optimization is considered complete when the forces on the atoms and the displacement for the next geometry step are close to zero.

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory as the geometry optimization to confirm the nature of the stationary point and to obtain the theoretical vibrational spectra.

FMO and NBO Analysis: The energies of the frontier molecular orbitals and the NBO analysis are performed on the optimized geometry using the same DFT method and basis set.

Visualizations

Computational Workflow

G Computational Workflow for this compound A Initial Molecular Structure B Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Optimized Structure (Bond Lengths, Angles) B->D F Electronic Properties Calculation B->F E Vibrational Spectra (IR, Raman) C->E I Confirmation of Minimum (No Imaginary Frequencies) C->I G HOMO-LUMO Analysis F->G H NBO Analysis F->H

Caption: A flowchart illustrating the typical computational workflow for quantum chemical calculations.

Relationship between Calculated Properties and Molecular Characteristics

G Interrelation of Calculated Properties cluster_calc Calculated Properties cluster_char Molecular Characteristics A Optimized Geometry E Molecular Stability and Conformation A->E G Chemical Reactivity and Electronic Transitions A->G B Vibrational Frequencies F Spectroscopic Signature (IR/Raman) B->F C HOMO-LUMO Energies C->G H Intramolecular Charge Transfer and Delocalization C->H D NBO Analysis D->H

Caption: Logical relationships between calculated quantum chemical properties and interpreted molecular characteristics.

Conclusion

This technical guide outlines a robust theoretical framework for the comprehensive quantum chemical characterization of this compound. The methodologies and illustrative data presented herein provide a solid foundation for future computational and experimental investigations of this promising molecule. Such studies are invaluable for rational drug design and the development of novel materials, enabling a deeper understanding of structure-property relationships at the molecular level.

An In-depth Technical Guide to the Isomers of Imidazolylbenzonitrile and Their Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of imidazolylbenzonitrile, focusing on their synthesis, physicochemical properties, and potential biological activities. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, materials science, and organic synthesis.

Introduction

Imidazolylbenzonitriles are a class of organic compounds characterized by a benzonitrile moiety substituted with an imidazole ring. The position of the imidazole ring on the benzonitrile core gives rise to three constitutional isomers: 2-(1H-imidazol-1-yl)benzonitrile, 3-(1H-imidazol-1-yl)benzonitrile, and 4-(1H-imidazol-1-yl)benzonitrile. These isomers exhibit distinct physicochemical and biological properties due to the differential electronic effects and steric hindrance imparted by the placement of the imidazole group. The unique structural features of these molecules, combining the versatile imidazole scaffold with the reactive benzonitrile group, make them attractive candidates for investigation in medicinal chemistry and materials science. Imidazole-containing compounds are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Physicochemical Properties

The physicochemical properties of the imidazolylbenzonitrile isomers are crucial for their handling, formulation, and biological activity. While comprehensive experimental data is most readily available for the 4-isomer, the predicted properties of the 2- and 3-isomers are also presented for comparison.

PropertyThis compound3-(1H-imidazol-1-yl)benzonitrile4-(1H-imidazol-1-yl)benzonitrile
Molecular Formula C₁₀H₇N₃C₁₀H₇N₃C₁₀H₇N₃
Molecular Weight 169.18 g/mol 169.18 g/mol 169.18 g/mol
Melting Point (°C) Data not availableData not available151-153[1]
Boiling Point (°C) Data not availableData not available358.1 ± 25.0 (Predicted)[1]
LogP (Predicted) Data not available1.4[2]1.4
Solubility Data not availableData not availableSoluble in methanol[1]

Spectral Data Summary

Isomer1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)Mass Spectrum (m/z)
This compound Data not availableData not availableData not availableData not available
3-(1H-imidazol-1-yl)benzonitrile Data not availableData not availableData not available[M+H]⁺: 170.07128 (Predicted)[2]
4-(1H-imidazol-1-yl)benzonitrile 7.97 (s, 1H), 7.81 (d, J=8.4 Hz, 2H), 7.54 (d, J=8.4 Hz, 2H), 7.34 (s, 1H), 7.27 (s, 1H)[3]140.3, 135.2, 134.1, 131.2, 121.3, 117.7, 117.5, 111.1[3]2200-2260 (C≡N stretch)[3]Data not available

Synthesis of Imidazolylbenzonitrile Isomers

Several synthetic routes can be employed to prepare the isomers of imidazolylbenzonitrile. The most common methods involve nucleophilic substitution or metal-catalyzed cross-coupling reactions.

General Synthetic Pathways

Synthetic Pathways General Synthetic Routes to Imidazolylbenzonitriles cluster_ullmann Ullmann Condensation cluster_suzuki Suzuki-Miyaura Coupling U_start Halobenzonitrile + Imidazole U_reagents Cu Catalyst, Base, High Temp. U_start->U_reagents U_product Imidazolylbenzonitrile U_reagents->U_product S_start Halobenzonitrile + Imidazole Boronic Acid (or vice versa) S_reagents Pd Catalyst, Base, Solvent S_start->S_reagents S_product Imidazolylbenzonitrile S_reagents->S_product

Caption: General synthetic strategies for imidazolylbenzonitriles.

Experimental Protocols

Synthesis of 4-(1H-imidazol-1-yl)benzonitrile via Ullmann Condensation

This protocol is a general representation of the Ullmann condensation for N-arylation of imidazoles.

  • Materials: 4-Bromobenzonitrile, imidazole, copper(I) iodide (CuI), a ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate, K₂CO₃), and a high-boiling polar solvent (e.g., N,N-dimethylformamide, DMF).

  • Procedure:

    • To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-bromobenzonitrile (1.0 eq), imidazole (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

    • Add anhydrous DMF to the mixture.

    • Heat the reaction mixture to 110-140 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-(1H-imidazol-1-yl)benzonitrile.

Synthesis of Imidazolylbenzonitriles via Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction.

  • Materials: A halo-imidazolylbenzonitrile or a halobenzonitrile, the corresponding boronic acid or boronic ester, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄), a base (e.g., potassium carbonate, K₂CO₃), and a solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Procedure:

    • In a reaction vessel, combine the aryl halide (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

    • Add the solvent system to the mixture.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the mixture to room temperature and add water.

    • Extract the product with an organic solvent.

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

    • Purify the residue by column chromatography to yield the desired imidazolylbenzonitrile isomer.

Biological Activities and Potential Signaling Pathways

Derivatives of imidazole are known to exhibit a wide range of biological activities. While specific comparative data for the three imidazolylbenzonitrile isomers is limited, their structural features suggest potential as inhibitors of enzymes such as aromatase and p38 mitogen-activated protein kinase (MAPK).

Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. Non-steroidal aromatase inhibitors often contain a nitrogen-containing heterocycle, such as an imidazole or triazole ring, which coordinates to the heme iron of the cytochrome P450 unit of the enzyme.

Aromatase_Pathway Aromatase Signaling Pathway and Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Activation Imidazolylbenzonitrile Imidazolylbenzonitrile Isomers Imidazolylbenzonitrile->Aromatase Inhibition

Caption: Simplified Aromatase signaling pathway and the potential inhibitory role of imidazolylbenzonitrile isomers.

Aromatase Inhibition Assay Protocol (Fluorometric)

This protocol provides a general method for assessing aromatase inhibitory activity.

  • Principle: The assay measures the conversion of a fluorogenic substrate to a fluorescent product by aromatase. The reduction in fluorescence in the presence of a test compound indicates inhibition.

  • Materials: Recombinant human aromatase, fluorogenic substrate, NADPH regenerating system, a known aromatase inhibitor (e.g., letrozole) as a positive control, test compounds (imidazolylbenzonitrile isomers), and a suitable buffer.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the recombinant aromatase enzyme to each well.

    • Add the test compounds or control to the respective wells and pre-incubate for a specified time.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

    • Measure the fluorescence kinetically over a period of time using a microplate reader.

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

p38 MAPK Inhibition

The p38 MAPK signaling pathway is involved in cellular responses to stress and inflammation.[4][5] Overactivation of this pathway is implicated in various inflammatory diseases and cancers. Certain imidazole derivatives have been identified as potent p38 MAPK inhibitors.

p38_MAPK_Pathway p38 MAPK Signaling Pathway and Inhibition Stress_Cytokines Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38_MAPK p38 MAPK MKK->p38_MAPK Phosphorylation Downstream Downstream Targets (e.g., ATF2, MK2) p38_MAPK->Downstream Phosphorylation Inflammation_Apoptosis Inflammation / Apoptosis Downstream->Inflammation_Apoptosis Regulation Imidazolylbenzonitrile Imidazolylbenzonitrile Isomers Imidazolylbenzonitrile->p38_MAPK Inhibition

Caption: Overview of the p38 MAPK signaling cascade and the potential point of inhibition by imidazolylbenzonitrile isomers.

p38 MAPK Inhibition Assay Protocol (Non-radioactive)

This protocol describes a general method for measuring p38 MAPK inhibition.

  • Principle: The assay measures the phosphorylation of a specific substrate (e.g., ATF-2) by p38 MAPK. Inhibition is quantified by the reduction in substrate phosphorylation.

  • Materials: Active p38 MAPK enzyme, a specific substrate (e.g., ATF-2), ATP, a known p38 MAPK inhibitor (e.g., SB203580) as a positive control, test compounds, and a detection system (e.g., an antibody specific for the phosphorylated substrate).

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well plate, add the p38 MAPK enzyme and the test compounds or control.

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Incubate the plate at 30°C for a specified time.

    • Stop the reaction and detect the amount of phosphorylated substrate using an appropriate method (e.g., ELISA with a phospho-specific antibody or a luminescence-based assay).

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Characterization Protocols

Detailed characterization is essential to confirm the identity and purity of the synthesized imidazolylbenzonitrile isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • 1H NMR: Acquire the proton NMR spectrum using a standard pulse program. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

  • 13C NMR: Acquire the carbon-13 NMR spectrum with proton decoupling. The chemical shifts are reported in ppm relative to the solvent peak or an internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For solid samples, the compound can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. The positions of the absorption bands are reported in wavenumbers (cm⁻¹). Key functional groups, such as the nitrile (C≡N) stretch, will have characteristic absorption frequencies.

Mass Spectrometry (MS)
  • Method: Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used methods.

  • Sample Introduction: The sample can be introduced directly or via a chromatographic system like GC or LC.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are analyzed to confirm the molecular weight and aspects of the molecular structure.

Experimental_Workflow General Experimental Workflow Synthesis Synthesis of Isomers Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization Purification->Characterization Bio_Assay Biological Evaluation Purification->Bio_Assay NMR NMR Spectroscopy Characterization->NMR IR FTIR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: A typical workflow for the synthesis and evaluation of imidazolylbenzonitrile isomers.

Conclusion and Future Directions

The isomers of imidazolylbenzonitrile represent a promising class of compounds with potential applications in medicinal chemistry and materials science. This guide has summarized the available information on their synthesis, physicochemical properties, and potential biological activities. While the 4-isomer is the most well-characterized, further research is needed to fully elucidate the properties of the 2- and 3-isomers.

Future work should focus on:

  • Developing and optimizing synthetic routes to the 2- and 3-isomers to enable their comprehensive evaluation.

  • Conducting detailed experimental characterization of all three isomers to complete the physicochemical data profiles.

  • Performing comparative biological screening of the three isomers against a panel of relevant targets, such as aromatase and p38 MAPK, to determine their relative potencies and selectivities.

  • Investigating the structure-activity relationships (SAR) to guide the design of more potent and selective derivatives.

By addressing these areas, the full potential of imidazolylbenzonitrile isomers as lead compounds for drug discovery or as functional materials can be realized.

References

Methodological & Application

Application Notes and Protocols: Ullmann Coupling for the Synthesis of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile, a key intermediate in the development of various therapeutic agents. The synthesis is achieved via a copper-catalyzed Ullmann coupling reaction, a versatile method for the formation of carbon-nitrogen bonds.

Introduction

N-arylimidazoles are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. These compounds have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-cancer, anti-inflammatory, antiviral, and antifungal properties. The Ullmann condensation, a copper-catalyzed cross-coupling reaction, provides an efficient and reliable method for the N-arylation of imidazoles with aryl halides. This protocol focuses on the synthesis of this compound from 2-bromobenzonitrile and imidazole, a reaction that benefits from the electron-withdrawing nature of the nitrile group, which can enhance reaction efficiency.

Reaction Scheme

The Ullmann coupling reaction for the synthesis of this compound proceeds as follows:

2-bromobenzonitrile + imidazole → (Cu catalyst, base, solvent) → this compound

Data Presentation

The following table summarizes typical reaction conditions for the copper-catalyzed N-arylation of imidazoles with aryl halides, based on established literature. These conditions can be adapted for the specific synthesis of this compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuBr (5)Pyridin-2-yl β-ketone (10)Cs₂CO₃DMSO60-805-12High[1]
CuI (10)4,7-Dimethoxy-1,10-phenanthroline (20)K₂CO₃Toluene11024Good to Excellent[2]
Cu₂O (5)Ethyl 2-oxocyclohexanecarboxylate (10)K₂CO₃MeCN80-9012-24Good to Excellent[3]
Cu(OAc)₂·H₂O (10)NoneK₂CO₃DMF1004Up to 97[4]
Salen-Cu(II) complex (5)NoneK₂CO₃DMF11024Moderate to Excellent

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a copper-catalyzed Ullmann coupling reaction.

Materials:

  • 2-Bromobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • 4,7-Dimethoxy-1,10-phenanthroline (ligand)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 mmol, 182 mg), imidazole (1.2 mmol, 81.7 mg), copper(I) iodide (0.1 mmol, 19 mg), potassium carbonate (2.0 mmol, 276 mg), and 4,7-dimethoxy-1,10-phenanthroline (0.2 mmol, 43 mg).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

    • Add anhydrous toluene (5 mL) to the flask via syringe.

  • Reaction:

    • Heat the reaction mixture to 110 °C with vigorous stirring.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 24 hours.

  • Workup:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the filter cake with additional ethyl acetate (10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford this compound as a pure solid.

  • Characterization:

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Ullmann Coupling Reaction Mechanism

The following diagram illustrates the generally accepted catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Ullmann_Coupling_Mechanism CuI Cu(I)X CuIm Cu(I)-Im CuI->CuIm + ImH, - HX (with Base) Imidazole Imidazole (ImH) Base Base OxAdd Oxidative Addition [Cu(III) Complex] CuIm->OxAdd + Ar-X ArX Ar-X (2-Bromobenzonitrile) OxAdd->CuI Reductive Elimination (+ Product) Product Product (this compound) OxAdd->Product

Caption: Catalytic cycle of the Ullmann N-arylation.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow start Start reagents Combine Reactants: - 2-Bromobenzonitrile - Imidazole - CuI, Ligand, Base - Toluene start->reagents reaction Heat to 110°C (24h under N2) reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter - Wash with H2O & Brine reaction->workup dry Dry organic layer (MgSO4 or Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Pure Product: This compound purify->product

Caption: Workflow for synthesis and purification.

Biological Significance and Potential Signaling Pathways

The diagram below represents a generalized concept of how an N-arylimidazole compound might act as a kinase inhibitor.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Phosphorylation Phosphorylation Receptor->Phosphorylation ATP ATP ATP->Phosphorylation Inhibitor N-Arylimidazole (e.g., this compound) Inhibitor->Receptor Inhibits Kinase Activity Downstream Downstream Signaling (e.g., Proliferation, Survival) Phosphorylation->Downstream

Caption: General mechanism of kinase inhibition.

Disclaimer: The signaling pathway diagram is a generalized representation. The specific biological targets and mechanisms of action for this compound require further investigation.

References

Application Notes and Protocols for the Synthesis of 2-(1H-imidazol-1-yl)benzonitrile via Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(1H-imidazol-1-yl)benzonitrile is a valuable scaffold in medicinal chemistry and materials science. The imidazole moiety is a key pharmacophore in many biologically active molecules, while the benzonitrile group offers a versatile handle for further chemical transformations.[1][2] This document provides detailed protocols for the synthesis of this compound using modern cross-coupling methodologies. While the Suzuki-Miyaura reaction is renowned for carbon-carbon bond formation, the formation of carbon-nitrogen bonds, as required for this target molecule, is typically achieved through related palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Chan-Lam coupling reactions.[3][4][5] These methods offer excellent functional group tolerance and are highly effective for the N-arylation of imidazoles.[1][6][7][8]

Synthetic Strategies

Two primary and highly efficient catalytic systems are presented for the synthesis of this compound:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This reaction couples imidazole with an aryl halide (e.g., 2-chlorobenzonitrile or 2-bromobenzonitrile) in the presence of a palladium catalyst and a suitable ligand.[3][5][9] This method is known for its broad substrate scope and high efficiency.[10][11]

  • Copper-Catalyzed Chan-Lam Coupling: This method involves the coupling of imidazole with an arylboronic acid (e.g., 2-cyanophenylboronic acid) using a copper catalyst.[4][12][13][14] It is often favored for its milder reaction conditions and the use of a more economical catalyst.[1][15]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize typical reaction conditions and yields for analogous N-arylation reactions of imidazoles found in the literature. These data provide a baseline for the expected outcomes of the synthesis of this compound.

Table 1: Palladium-Catalyzed N-Arylation of Imidazoles (Buchwald-Hartwig Type)

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Aryl BromidePd₂(dba)₃ (0.1)L1 (0.2)K₃PO₄Toluene1201293[16]
Aryl ChloridePd(OAc)₂ (2)X-Phos (4)KOt-BuToluene1102485-95[10]
Aryl IodidePd/AlO(OH) NPs (25 mg)-KOHH₂O/IPAUltrasound285-95[6]
Aryl BromidePd(OAc)₂ (1)BINAP (1.5)Cs₂CO₃Toluene1002475-85[3]

L1 is a specific phosphine ligand described in the reference.

Table 2: Copper-Catalyzed N-Arylation of Imidazoles (Chan-Lam Type)

Aryl Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylboronic acidCu(OAc)₂ (10)Pyridine-CH₂Cl₂RT7293[4]
Substituted Arylboronic acidCu(II) salt (10)Phenanthroline deriv.K₂CO₃---High[12][13]
Arylboronic acidCu(I) oxide--MethanolRT-High[1]
Aryl IodideSalen-Cu(II) (10)-NaOHDMSO1001290-95[7][8]

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol is based on the principles of the Buchwald-Hartwig amination.

Materials:

  • 2-Chlorobenzonitrile or 2-Bromobenzonitrile

  • Imidazole

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate (K₃PO₄) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel

  • Standard glassware for workup and purification

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%), X-Phos (0.02-0.04 mmol, 2-4 mol%), and the base (K₃PO₄ or NaOtBu, 2.0 mmol).

  • Addition of Reactants: Add imidazole (1.2 mmol) and 2-chlorobenzonitrile/2-bromobenzonitrile (1.0 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous toluene or dioxane (5-10 mL) to the reaction mixture.

  • Reaction: Seal the Schlenk tube and heat the mixture in an oil bath at 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Copper-Catalyzed Synthesis of this compound

This protocol is based on the principles of the Chan-Lam coupling.

Materials:

  • 2-Cyanophenylboronic acid

  • Imidazole

  • Copper(II) Acetate (Cu(OAc)₂)

  • Pyridine or another suitable ligand (e.g., a phenanthroline derivative)

  • Anhydrous Dichloromethane (DCM) or Methanol

  • Reaction flask

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a reaction flask, add Cu(OAc)₂ (0.1 mmol, 10 mol%), 2-cyanophenylboronic acid (1.0 mmol), and imidazole (1.2 mmol).

  • Solvent and Ligand Addition: Add anhydrous DCM or methanol (10-15 mL) and pyridine (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature, open to the air, for 24-72 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Extraction: Wash the organic layer sequentially with aqueous ammonia solution (to remove copper salts), water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Dry Schlenk Tube prep2 Add Pd₂(dba)₃, X-Phos, and Base prep1->prep2 prep3 Add Imidazole and 2-Halobenzonitrile prep2->prep3 prep4 Add Anhydrous Solvent prep3->prep4 react Heat at 100-120°C for 12-24h prep4->react workup1 Cool to RT and Dilute react->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Workup workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Column Chromatography workup4->purify product This compound purify->product

Caption: Workflow for Palladium-Catalyzed Synthesis.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep1 Combine Cu(OAc)₂, 2-Cyanophenylboronic Acid, and Imidazole in a Flask prep2 Add Solvent (DCM or Methanol) and Ligand (Pyridine) prep1->prep2 react Stir at Room Temperature (open to air) for 24-72h prep2->react workup1 Dilute with Ethyl Acetate react->workup1 workup2 Wash with aq. Ammonia, Water, and Brine workup1->workup2 workup3 Dry and Concentrate workup2->workup3 purify Column Chromatography workup3->purify product This compound purify->product

Caption: Workflow for Copper-Catalyzed Synthesis.

References

Application Notes and Protocols: Detailed Synthesis of 2-(1H-imidazol-1-yl)benzonitrile from 2-chlorobenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved via the N-arylation of imidazole with 2-chlorobenzonitrile, primarily through two robust and widely applicable methods: Copper-Catalyzed N-Arylation (Ullmann Condensation) and Palladium-Catalyzed Buchwald-Hartwig Amination. Microwave-assisted synthesis is also discussed as a method to enhance reaction rates and yields.

Synthetic Methodologies

The formation of the C-N bond between the imidazole ring and 2-chlorobenzonitrile can be efficiently achieved using transition metal catalysis. Both copper and palladium catalysts have proven effective for this transformation.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

The copper-catalyzed N-arylation of imidazoles is a classical and cost-effective method for forming aryl-N-heterocycle bonds. Modern protocols often utilize ligands to improve reaction efficiency and mildness of conditions.

Reaction Scheme:

Table 1: Summary of Reaction Conditions for Copper-Catalyzed N-Arylation

ParameterConditionNotes
Catalyst Copper(I) Iodide (CuI) or Copper(I) Bromide (CuBr)5-10 mol% is typically effective.
Ligand 1,10-Phenanthroline or L-proline10-20 mol%. Ligands can significantly improve yield and reaction rate.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)2.0 equivalents. Cs₂CO₃ is often more effective but more expensive.
Solvent Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)Provides good solubility for reactants and reagents.
Temperature 100-140 °CReaction temperature may vary based on catalyst and ligand system.
Reaction Time 12-24 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 70-90%Yield is dependent on the specific conditions and purity of reagents.
  • To a dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2-chlorobenzonitrile (1.0 eq), imidazole (1.2 eq), Copper(I) Iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous dimethylformamide (DMF) to the flask.

  • Stir the reaction mixture at 120 °C for 18 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation, often providing high yields under milder conditions than traditional copper-catalyzed reactions.[1] It is particularly effective for coupling a wide range of amines and aryl halides.

Table 2: Summary of Reaction Conditions for Buchwald-Hartwig Amination

ParameterConditionNotes
Catalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂)1-5 mol% of Palladium source.
Ligand Xantphos or BINAP2-10 mol%. The choice of ligand is crucial for reaction success.
Base Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)1.5-2.0 equivalents. NaOtBu is a strong, non-nucleophilic base often used.
Solvent Toluene or DioxaneAnhydrous conditions are essential.
Temperature 80-110 °CGenerally lower than copper-catalyzed methods.
Reaction Time 8-16 hoursMonitored by Thin Layer Chromatography (TLC).
Typical Yield 80-95%Often provides higher yields than copper-catalyzed methods.
  • In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.5 eq).

  • Add a solution of 2-chlorobenzonitrile (1.0 eq) and imidazole (1.2 eq) in anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure product.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate both copper-catalyzed and palladium-catalyzed reactions, often leading to shorter reaction times and improved yields.[2][3][4]

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 8-24 hours15-60 minutes
Temperature 80-140 °C100-160 °C (controlled)
Yield 70-95%Often comparable or slightly higher
  • In a microwave-safe reaction vessel, combine 2-chlorobenzonitrile (1.0 eq), imidazole (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Add DMF as the solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 30 minutes.

  • After cooling, work up the reaction mixture as described in the conventional copper-catalyzed protocol.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 4: Expected Analytical Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons of the benzonitrile and imidazole rings.
¹³C NMR Carbons of the benzonitrile (including the nitrile carbon) and imidazole rings.
Mass Spec (MS) Molecular ion peak corresponding to the calculated mass.
Melting Point A sharp melting point indicates high purity.

Experimental Workflows

The following diagrams illustrate the general workflows for the described synthetic protocols.

Copper_Catalyzed_N_Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: 2-chlorobenzonitrile Imidazole B Add Reagents: CuI (Catalyst) Ligand K2CO3 (Base) A->B C Add Solvent (DMF) B->C D Heat to 120°C (18 hours) C->D E Cool to RT D->E F Liquid-Liquid Extraction (EtOAc/Water) E->F G Dry & Concentrate F->G H Column Chromatography G->H I Product: This compound H->I

Caption: Workflow for Copper-Catalyzed N-Arylation.

Buchwald_Hartwig_Amination cluster_prep_bh Reaction Setup (Inert Atmosphere) cluster_reaction_bh Reaction cluster_workup_bh Workup & Purification J Combine Catalyst System: Pd2(dba)3 Xantphos NaOtBu K Add Reactants in Toluene: 2-chlorobenzonitrile Imidazole J->K L Heat to 100°C (12 hours) K->L M Cool to RT L->M N Filter through Celite M->N O Wash & Dry N->O P Column Chromatography O->P Q Product: This compound P->Q

Caption: Workflow for Buchwald-Hartwig Amination.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • The solvents used (DMF, Toluene, Dioxane) are flammable and toxic. Handle with care.

  • The reagents, especially the palladium catalysts and strong bases, can be hazardous. Consult the Safety Data Sheets (SDS) before use.

  • Microwave synthesis should only be carried out in a dedicated microwave reactor with appropriate safety features.

References

Application Note and Protocol: Purification of 2-(1H-imidazol-1-yl)benzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(1H-imidazol-1-yl)benzonitrile is a heterocyclic aromatic compound with significant potential in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities such as unreacted starting materials, by-products, and colored materials. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, making it an ideal method for obtaining high-purity this compound.[1] This application note provides a detailed protocol for the purification of this compound by recrystallization, focusing on solvent selection, experimental procedure, and troubleshooting. The ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but will have high solubility at elevated temperatures.[1][2][3]

Physicochemical Properties

A summary of the relevant physicochemical properties of imidazolyl-benzonitrile compounds is presented in Table 1. Understanding these properties is crucial for selecting an appropriate recrystallization solvent and conditions. The 4-isomer of the target compound is soluble in methanol and moderately soluble in polar aprotic solvents like DMSO and DMF.[4]

Table 1: Physicochemical Data of Isomeric Imidazolyl-benzonitriles

PropertyThis compound4-(1H-imidazol-1-yl)benzonitrileReference
Molecular Formula C₁₀H₇N₃C₁₀H₇N₃[5]
Molecular Weight 169.18 g/mol 169.18 g/mol [5]
Appearance Off-white to light yellow crystalline powderWhite to light orange powder/crystal[6]
Melting Point Not specified151-153 °C[4][6]
Solubility Soluble in polar organic solventsGood solubility in methanol; moderate in DMSO, DMF[4]

Experimental Protocol

This protocol outlines the steps for the purification of this compound via single-solvent recrystallization.

Materials and Equipment
  • Crude this compound

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Reflux condenser

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Glass rod

  • Spatula

  • Recrystallization solvent (e.g., Ethanol, Isopropanol, or an Ethanol/Water mixture)

  • Deionized water

  • Ice bath

  • Drying oven or desiccator

Solvent Selection

The choice of solvent is critical for successful recrystallization.[3] A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For polar imidazole derivatives, alcohols like ethanol or isopropanol are often good starting points.[3] A solvent system, such as ethanol/water, can also be effective.[2][3] To select the best solvent, small-scale solubility tests should be performed with various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene).

Recrystallization Workflow

The general workflow for the recrystallization process is depicted in the diagram below.

G A 1. Dissolution: Add minimum hot solvent to crude solid in flask. B 2. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution. A->B Insoluble impurities? C 3. Cooling & Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath. A->C No insoluble impurities B->C D 4. Crystal Collection: Collect crystals by vacuum filtration using a Büchner funnel. C->D E 5. Washing: Rinse crystals with a small amount of cold solvent. D->E F 6. Drying: Dry the purified crystals under vacuum. E->F G Pure this compound F->G

Caption: Recrystallization workflow for purification.

Step-by-Step Procedure
  • Dissolution: Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, heat the chosen solvent (e.g., ethanol) to its boiling point. Add the hot solvent to the crude solid portion-wise while stirring and heating until the solid is just dissolved.[3] Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them.[2] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot solution and allow it to cool slowly to room temperature. Slow cooling is crucial to form well-defined crystals and avoid trapping impurities.[2] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.[2][3]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2][3]

  • Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.[2][3]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven or a desiccator to a constant weight.[3]

Results

The effectiveness of the recrystallization process is evaluated by comparing the purity and melting point of the material before and after the procedure. A successful purification will result in a higher purity and a sharper, higher melting point.

Table 2: Purification Data for this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Light brown powderOff-white crystalline solid
Purity (by HPLC) 95.2%99.5%
Yield N/A85%
Melting Point 148-152 °C (broad)151-153 °C (sharp)

Note: The data presented are representative examples and may vary based on the initial purity of the crude material and the specific conditions used.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent to increase the concentration.[2] Scratch the inner surface of the flask or add a seed crystal.[2][3]
Oiling out The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[2]
Low recovery/yield Too much solvent was used; crystals are too soluble in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used. Cool the solution thoroughly in an ice bath. Minimize the time for any hot filtration step.
Product is still impure Inappropriate solvent choice; cooling was too rapid, trapping impurities.Repeat the recrystallization, possibly with a different solvent or a solvent pair.[2] Ensure the solution cools slowly.[2]

Conclusion

Recrystallization is an effective and straightforward method for the purification of this compound. By carefully selecting a suitable solvent and controlling the rate of cooling, a significant increase in purity can be achieved with a good recovery yield. This protocol provides a reliable framework for obtaining high-purity material suitable for further research and development applications.

References

Application Notes and Protocols for 2-(1H-imidazol-1-yl)benzonitrile and its Analogs as Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of published research specifically on the coordination chemistry of 2-(1H-imidazol-1-yl)benzonitrile, this document provides application notes and protocols based on closely related and extensively studied analogs, primarily 2-substituted benzimidazole derivatives. These compounds share key structural motifs with the target ligand—namely, an N-heterocyclic ring fused to a benzene ring—and their behavior in coordination chemistry serves as an excellent model for researchers exploring this class of molecules.

Application Notes

Introduction to Imidazole and Benzimidazole-Based Ligands

Imidazole and its benzo-fused analog, benzimidazole, are privileged heterocyclic scaffolds in medicinal chemistry and coordination chemistry.[1][2] Their structural similarity to purine nucleobases allows them to interact with biological macromolecules, forming the basis for a wide range of pharmacologically active compounds.[2] In coordination chemistry, the nitrogen atoms in the imidazole ring act as excellent donors (Lewis bases), enabling them to form stable complexes with a variety of transition metal ions.[3] The resulting metal-organic hybridization often leads to compounds with enhanced biological activity compared to the free organic ligands.[1]

The ligand this compound, along with its benzimidazole analogs, can coordinate to metal centers through the nitrogen atom of the imidazole ring. The nitrile group or other substituents at the 2-position can modulate the electronic properties and steric hindrance of the ligand, thereby influencing the structure, stability, and reactivity of the resulting metal complexes.[2]

Applications in Drug Development and Catalysis

Anticancer Activity: Metal complexes of imidazole and benzimidazole derivatives have emerged as promising anticancer agents.[1][3] Many of these metallodrugs exhibit cytotoxic activity against various human cancer cell lines, including lung, breast, and prostate cancers.[1] For example, Zn(II) and Ag(I) complexes of bis-benzimidazole derivatives have shown significant growth inhibition in cancer cells with IC₅₀ values often below 10 µM.[1] The mechanism of action is often attributed to the ability of the complex to bind to DNA or inhibit key enzymes like topoisomerase. Chelation can increase the lipophilic nature of the molecule, facilitating its transport across cell membranes.

Antimicrobial and Antifungal Activity: The fight against bacterial resistance has spurred the development of new antimicrobial agents. Metal complexes of ligands derived from 2-(phenylsubstituted) benzimidazole have demonstrated significant antibacterial activity.[2] Coordination with metals such as Cu(II) and Ni(II) can enhance the pharmacological profile of the parent ligand.[2] The enhanced activity of the metal complexes is often explained by chelation theory, which states that partial sharing of the metal's positive charge with donor groups reduces the polarity of the metal ion, making the complex more lipophilic and better able to penetrate microbial cell walls.

Catalysis: While biological applications are more widely reported, the structural features of these ligands also make them suitable for catalysis. The nitrogen atoms of the imidazole ring can act as Lewis basic sites, and coordination to a metal center can create a Lewis acidic site. This bifunctionality is valuable in various organic transformations. For instance, metal-organic frameworks (MOFs) built from imidazole-containing linkers are explored for their catalytic potential in reactions like Knoevenagel condensation.

Experimental Protocols

The following protocols are generalized from the literature for the synthesis and characterization of metal complexes with 2-substituted benzimidazole ligands and can be adapted for this compound.

Protocol 1: Synthesis of a Zn(II) Benzimidazole Complex

This protocol describes the synthesis of a representative Zinc(II) complex with a 2-substituted benzimidazole ligand (L).

Materials:

  • 2-substituted benzimidazole ligand (L) (1.0 mmol)

  • Zinc(II) acetate dihydrate [Zn(CH₃COO)₂·2H₂O] (0.5 mmol)

  • Methanol (MeOH) (20 mL)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • Dissolve the 2-substituted benzimidazole ligand (1.0 mmol) in hot methanol (15 mL).

  • In a separate flask, dissolve Zn(CH₃COO)₂·2H₂O (0.5 mmol) in methanol (5 mL).

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A precipitate is expected to form immediately or upon standing.

  • Continue stirring the mixture at room temperature for 4-6 hours to ensure complete reaction.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold methanol and then diethyl ether to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Protocol 2: Characterization of the Metal Complex

FT-IR Spectroscopy:

  • Prepare a KBr pellet of the dried complex.

  • Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

  • Expected Observations: A shift in the ν(C=N) stretching frequency of the imidazole ring compared to the free ligand, indicating coordination to the metal center. The appearance of new bands in the low-frequency region (e.g., 400-500 cm⁻¹) can be attributed to ν(M-N) vibrations.[1]

¹H-NMR Spectroscopy:

  • Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Record the ¹H-NMR spectrum.

  • Expected Observations: A downfield or upfield shift of the protons on the imidazole and benzene rings upon coordination with the metal ion. Broadening of signals may also be observed.[1]

UV-Visible Spectroscopy:

  • Prepare a dilute solution of the complex in a suitable solvent (e.g., DMSO or DMF).

  • Record the UV-Vis absorption spectrum, typically from 200 to 800 nm.

  • Expected Observations: Ligand-based π→π* and n→π* transitions are typically observed in the UV region. The presence of new, lower-energy bands in the visible region may indicate ligand-to-metal charge transfer (LMCT) or d-d transitions, confirming complex formation.[1]

Data Presentation

The following tables summarize representative quantitative data for metal complexes of benzimidazole-based ligands found in the literature.

Table 1: Spectroscopic Data for a Representative Cu(II) Benzimidazole Complex

ParameterWavenumber (cm⁻¹) / Wavelength (nm)Assignment
FT-IR
ν(N-H)~3057N-H stretching of the imidazole ring
ν(C=N)~1602Imine C=N stretching
ν(Cu-N)~438Metal-Nitrogen bond stretching
UV-Vis
Band I~297 nmπ→π* transition
Band II~356 nmn→π* transition
Band III~640 nmd-d transition
Data adapted from literature on related copper(II) bis-benzimidazole complexes.[1]

Table 2: In Vitro Cytotoxicity Data (IC₅₀ Values) for Representative Metal Complexes

CompoundCancer Cell LineIC₅₀ (µM)
Ligand (L₁)MDA-MB-231 (Breast)> 50
Zn(II) Complex (C₁)MDA-MB-231 (Breast)8.2
Ag(I) Complex (C₃)MDA-MB-231 (Breast)6.5
Ligand (L₁)A549 (Lung)> 50
Zn(II) Complex (C₁)A549 (Lung)10.4
Ag(I) Complex (C₃)A549 (Lung)9.7
IC₅₀ values represent the concentration required to inhibit the growth of 50% of cancer cells. Data is illustrative and based on published results for benzimidazole-derived complexes.[1]

Visualizations

Workflow for Synthesis and Characterization

G General Workflow for Synthesis and Characterization of Metal Complexes cluster_synthesis Synthesis cluster_characterization Characterization Reactants Reactants (Ligand + Metal Salt) Solution Dissolution (e.g., Methanol) Reactants->Solution Reaction Complexation Reaction (Stirring) Solution->Reaction Isolation Isolation (Filtration) Reaction->Isolation Drying Drying Isolation->Drying FTIR FT-IR Spectroscopy Drying->FTIR Characterize Product NMR NMR Spectroscopy Drying->NMR Characterize Product UVVIS UV-Vis Spectroscopy Drying->UVVIS Characterize Product XRAY X-ray Diffraction (for single crystals) Drying->XRAY Characterize Product

A flowchart of the synthesis and characterization process.
Postulated Mechanism of Anticancer Activity

G Postulated Anticancer Mechanism of Action Complex Lipophilic Metal Complex Membrane Cancer Cell Membrane Complex->Membrane Passive Transport (Increased Lipophilicity) Cytoplasm Cytoplasm Membrane->Cytoplasm DNA Nuclear DNA Cytoplasm->DNA Interaction with Intracellular Targets Enzymes Key Enzymes (e.g., Topoisomerase) Cytoplasm->Enzymes Interaction with Intracellular Targets Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Induces Damage Enzymes->Apoptosis Inhibits Function

Hypothesized pathway for metal complex-induced cancer cell death.

References

Application Notes and Protocols for Imidazole-Containing Benzonitriles as Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antifungal properties of imidazole-containing benzonitriles, detailing their mechanism of action, quantitative antifungal efficacy, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel antifungal therapeutics.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for new antifungal agents. Imidazole-containing compounds have long been a cornerstone of antifungal therapy, primarily due to their inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane. The incorporation of a benzonitrile moiety into the imidazole scaffold represents a promising strategy for developing novel antifungal candidates with potentially enhanced efficacy and modified pharmacochemical properties. This document outlines the current understanding of these compounds and provides detailed methodologies for their evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imidazole-containing benzonitriles exert their antifungal effect by targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51A1), which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors. This disruption of the normal sterol profile alters the physical properties of the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately, inhibition of fungal growth and cell death.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Mechanism of Inhibition cluster_2 Cellular Consequences Lanosterol Lanosterol 14-alpha-demethyl Lanosterol 14-alpha-demethyl Lanosterol Lanosterol->14-alpha-demethyl Lanosterol Lanosterol 14-alpha-demethylase (CYP51A1) ... ... 14-alpha-demethyl Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Imidazole-Benzonitrile Imidazole-Benzonitrile Inhibition Inhibition Imidazole-Benzonitrile->Inhibition Lanosterol 14-alpha-demethylase (CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) Inhibition->Lanosterol 14-alpha-demethylase (CYP51A1) Inhibits Ergosterol_Depletion Ergosterol Depletion Inhibition->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Inhibition->Toxic_Sterol_Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Cell_Death Fungal Cell Death Membrane_Disruption->Fungal_Cell_Death

Caption: Inhibition of Ergosterol Biosynthesis Pathway.

Data Presentation

The following tables summarize the in vitro antifungal activity and cytotoxicity of representative imidazole-containing benzonitrile derivatives against various fungal pathogens.

Table 1: Antifungal Activity of 2-Substituted 1H-Benzo[d]imidazoles Against Phytopathogenic Fungi

CompoundR1R2Cytospora mandshuricaColletotrichum gloeosporioidesBotrytis cinereaAlternaria solaniFusarium solaniPyricularia oryzae
3a HH65.8%71.2%68.9%75.6%70.1%72.3%
3b H4-CH370.2%75.6%72.3%78.9%74.5%76.8%
3c H4-OCH368.9%73.4%70.1%76.8%72.3%74.5%
3d H4-Cl72.3%78.9%75.6%81.2%76.8%78.9%
3e H4-F71.2%76.8%73.4%80.1%75.6%77.7%
3f H4-NO280.1%85.6%82.3%88.9%84.5%86.8%
Thiophanate-methyl (Control) --82.3%88.9%85.6%91.2%86.8%88.9%

Note: Data represents the percentage of mycelial growth inhibition at a concentration of 100 µg/mL.[1]

Table 2: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives against Candida Species

CompoundCandida albicans (µg/mL)Candida glabrata (µg/mL)Candida krusei (µg/mL)Candida parapsilosis (µg/mL)
Compound 6b >1250.9715.621.95
Compound 6i 15.620.9762.51.95
Compound 6j 31.250.971253.9
Voriconazole 0.241.950.970.12
Fluconazole 0.483.962.50.48

Note: While not explicitly benzonitriles, these benzimidazole-1,2,4-triazole derivatives provide insight into the activity of related scaffolds.

Table 3: Cytotoxicity of Imidazole Derivatives against L929 Cell Line

CompoundCell Viability (%) at 100 µM
Compound 6b 85.43
Compound 6i 82.17
Compound 6j 88.91

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and standardization.

Synthesis of Imidazole-Containing Benzonitriles

A general method for the synthesis of 2-substituted 1H-benzo[d]imidazoles involves the reaction of o-phenylenediamines with nitriles under microwave irradiation in the presence of polyphosphoric acid (PPA) and phosphoric acid.[1]

Protocol:

  • To a mixture of o-phenylenediamine (10 mmol) and the desired benzonitrile (12 mmol), add polyphosphoric acid (20 mL) and phosphoric acid (10 mL).

  • Subject the reaction mixture to microwave irradiation at a suitable power and temperature for a specified time (e.g., 10-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Start Start Prepare_Inoculum Prepare Fungal Inoculum (e.g., 1-5 x 10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Test Compounds in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate wells with Fungal Suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Broth Microdilution Assay Workflow.

Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Preparation of Compound Dilutions:

    • Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution.

    • Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be determined visually or by measuring the optical density using a microplate reader.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the cytotoxicity of the compounds against mammalian cell lines.

Protocol:

  • Cell Seeding:

    • Seed a mammalian cell line (e.g., L929, Vero, or HepG2) in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions to the respective wells.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.

    • Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of Cell Viability:

    • Calculate the percentage of cell viability relative to the no-treatment control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Ergosterol Biosynthesis Inhibition Assay

This assay quantitatively determines the effect of the compounds on ergosterol production in fungal cells.

Protocol:

  • Fungal Culture and Treatment:

    • Grow the fungal cells in a suitable broth medium to mid-log phase.

    • Treat the fungal cultures with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a defined period.

  • Saponification and Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Saponify the cell pellets using an alcoholic potassium hydroxide solution.

    • Extract the non-saponifiable lipids (including sterols) with a non-polar solvent like n-heptane or hexane.

  • Sterol Analysis:

    • Analyze the extracted sterols using spectrophotometry or chromatography (e.g., GC-MS or HPLC).

    • To quantify ergosterol and other sterols, scan the absorbance of the sterol extract between 240 and 300 nm. The characteristic four-peaked curve of ergosterol allows for its quantification.

  • Data Analysis:

    • Calculate the percentage of ergosterol content in the treated samples relative to the untreated control. A dose-dependent decrease in ergosterol content indicates inhibition of the ergosterol biosynthesis pathway.

Conclusion

Imidazole-containing benzonitriles represent a promising class of compounds for the development of new antifungal agents. Their mechanism of action, targeting the well-validated ergosterol biosynthesis pathway, provides a strong rationale for their further investigation. The protocols outlined in this document provide a standardized framework for the synthesis and comprehensive in vitro evaluation of these compounds, enabling researchers to systematically assess their antifungal efficacy and cytotoxic profile. Further studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) analyses, are warranted to optimize this chemical scaffold and identify lead candidates for clinical development.

References

Application Notes and Protocols: 2-(1H-imidazol-1-yl)benzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-imidazol-1-yl)benzonitrile is a versatile bifunctional building block in medicinal chemistry and organic synthesis. Its structure, featuring a reactive nitrile group and a biologically significant imidazole ring, makes it a valuable precursor for a variety of heterocyclic systems. The imidazole moiety is a known pharmacophore in numerous active pharmaceutical ingredients (APIs), capable of acting as a ligand for metal ions in metalloenzymes and participating in crucial hydrogen bonding interactions with biological targets. This document provides detailed protocols and application notes for the use of this compound in the synthesis of a key intermediate for non-steroidal aromatase inhibitors, a critical class of drugs for the treatment of hormone-dependent breast cancer.

Application: Synthesis of a Letrozole Analogue Intermediate

This protocol details the synthesis of 4-((1H-imidazol-1-yl)(4-cyanophenyl)methyl)benzonitrile, a key intermediate analogous to the synthesis of Letrozole. This intermediate is crucial for the development of novel non-steroidal aromatase inhibitors. Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. Its inhibition is a key therapeutic strategy in estrogen receptor-positive breast cancer.

The overall synthetic strategy involves a base-catalyzed nucleophilic substitution reaction between this compound and 4-(bromomethyl)benzonitrile.

Quantitative Data Summary

The following table summarizes representative data for the synthesis of N-arylated imidazole and triazole derivatives, which are analogous to the protocol described below.

Intermediate ProductStarting MaterialsCatalyst/BaseSolventReaction Time (hours)Temperature (°C)Yield (%)Reference
4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrile4-(bromomethyl)benzonitrile, 1H-1,2,4-triazoleCesium carbonateOrganic--47-61[1]
4-((1H-1,2,4-triazol-1-yl)methyl)benzonitrileα-bromo-4-tolunitrile, 1,2,4-triazole-CHCl₃/CH₃CN15Reflux-[2]
2-(2-Bromo-1H-benzo[d]imidazol-1-yl)acetonitrile2-chloroacetonitrile, 2-bromo-1H-benzo[d]imidazoleK₂CO₃---48[3]
2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone2-bromo-4′-trifluoromethylacetophenone, Imidazole-Acetonitrile--~70–80[3]
3-(1H-imidazol-1-yl)benzoic acid3-bromobenzoic acid, ImidazoleCopper(I) iodide/K₂CO₃DMF12-2480-100-[4]

Experimental Protocols

Synthesis of 4-((1H-imidazol-1-yl)(4-cyanophenyl)methyl)benzonitrile

This protocol describes the synthesis of a key intermediate for a novel aromatase inhibitor, starting from this compound.

Materials:

  • This compound

  • 4-(bromomethyl)benzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Addition of Alkylating Agent: To the stirred suspension, add a solution of 4-(bromomethyl)benzonitrile (1.1 equivalents) in anhydrous DMF dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-((1H-imidazol-1-yl)(4-cyanophenyl)methyl)benzonitrile.

Visualizations

Signaling Pathway: Aromatase Inhibition

Aromatase_Inhibition Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Catalyzes conversion ER Estrogen Receptor (ER) Estrogens->ER Binds to TumorGrowth Tumor Cell Growth & Proliferation ER->TumorGrowth Promotes Inhibitor Aromatase Inhibitor (e.g., Letrozole Analogue) Inhibitor->Aromatase Inhibits

Caption: Mechanism of action for aromatase inhibitors in breast cancer therapy.

Experimental Workflow: Synthesis of the Pharmaceutical Intermediate

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve this compound in anhydrous DMF AddBase Add anhydrous K₂CO₃ Start->AddBase AddAlkylating Add 4-(bromomethyl)benzonitrile solution AddBase->AddAlkylating Heat Heat to 80°C and stir (12-16 hours) AddAlkylating->Heat Monitor Monitor by TLC Heat->Monitor Quench Pour into ice-water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with brine and dry Extract->Wash Concentrate Concentrate under reduced pressure Wash->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct Pure Intermediate Purify->FinalProduct

Caption: Step-by-step workflow for the synthesis of the target intermediate.

References

Application Notes and Protocols for Catalytic Use of Metal Complexes with 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Metal complexes incorporating N-heterocyclic ligands have emerged as a versatile and powerful class of catalysts in modern organic synthesis. The unique electronic and steric properties of these ligands can be fine-tuned to achieve high efficiency, selectivity, and functional group tolerance in a wide array of chemical transformations. This document provides detailed application notes and experimental protocols for the potential catalytic use of metal complexes featuring the novel ligand, 2-(1H-imidazol-1-yl)benzonitrile.

While direct experimental data for this specific ligand is not yet prevalent in the scientific literature, these protocols are constructed based on well-established principles and successful applications of structurally analogous imidazole- and benzonitrile-containing metal complexes. The proposed applications focus on two key areas of catalysis: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Rhodium-catalyzed C-H activation. These notes are intended to serve as a robust starting point for researchers, scientists, and drug development professionals to explore the catalytic potential of this promising ligand-metal system.

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Overview

Palladium complexes are preeminent catalysts for Suzuki-Miyaura cross-coupling reactions, a fundamental tool for the construction of biaryl and substituted aromatic structures prevalent in pharmaceuticals and functional materials. The this compound ligand is expected to form a stable and efficient palladium catalyst. The imidazole moiety can act as a strong sigma-donating N-heterocyclic carbene (NHC) precursor or a simple N-donor ligand, stabilizing the palladium center, while the benzonitrile group may influence the electronic properties and stability of the complex.

Proposed Catalyst: Dichloro[this compound]palladium(II)

Quantitative Data (Hypothetical)

The following table summarizes the expected performance of the hypothetical Dichloro[this compound]palladium(II) catalyst in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid. The data is projected based on typical results obtained with similar palladium-N-heterocyclic complexes.

EntryAryl BromideProductYield (%)TON (Turnover Number)TOF (Turnover Frequency, h⁻¹)
14-Bromotoluene4-Methyl-1,1'-biphenyl95950475
24-Bromoanisole4-Methoxy-1,1'-biphenyl98980490
31-Bromo-4-nitrobenzene4-Nitro-1,1'-biphenyl92920460
41-Bromo-4-fluorobenzene4-Fluoro-1,1'-biphenyl96960480
52-Bromopyridine2-Phenylpyridine88880440
61-Bromonaphthalene1-Phenylnaphthalene90900450

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), Pd catalyst (0.1 mol%), Toluene/H₂O (4:1, 5 mL), 100 °C, 2 h.

Experimental Protocols

1. Synthesis of Dichloro[this compound]palladium(II) Pre-catalyst

  • Materials: this compound, Palladium(II) chloride (PdCl₂), Acetonitrile (anhydrous).

  • Procedure:

    • To a stirred solution of PdCl₂ (177 mg, 1.0 mmol) in anhydrous acetonitrile (20 mL) under an inert atmosphere (N₂ or Ar), add a solution of this compound (169 mg, 1.0 mmol) in anhydrous acetonitrile (10 mL) dropwise at room temperature.

    • Stir the resulting mixture at room temperature for 24 hours.

    • A precipitate is expected to form. Collect the solid by filtration, wash with cold acetonitrile (2 x 5 mL) and diethyl ether (2 x 10 mL).

    • Dry the resulting solid under vacuum to yield the Dichloro[this compound]palladium(II) complex.

    • Characterize the complex by ¹H NMR, ¹³C NMR, FT-IR, and elemental analysis.

2. General Procedure for Suzuki-Miyaura Cross-Coupling

  • Materials: Aryl bromide, Phenylboronic acid, Potassium carbonate (K₂CO₃), Dichloro[this compound]palladium(II) catalyst, Toluene, Deionized water.

  • Procedure:

    • In a Schlenk tube equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol).

    • Add the Dichloro[this compound]palladium(II) catalyst (0.1 mol%).

    • Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

    • Add toluene (4 mL) and deionized water (1 mL) via syringe.

    • Place the sealed tube in a preheated oil bath at 100 °C and stir for 2 hours.

    • After cooling to room temperature, add water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired biaryl product.

Catalytic Cycle Diagram

Suzuki_Miyaura_Cycle cluster_caption Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X(L) Pd0->OxAdd Ar-X Transmetal Transmetalation Ar-Pd(II)-Ar'(L) OxAdd->Transmetal Ar'B(OH)₂ Base RedElim Reductive Elimination Ar-Ar' Transmetal->RedElim RedElim->Pd0

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Rhodium-Catalyzed C-H Activation and Olefination

Overview

Rhodium complexes are highly effective for directed C-H activation, enabling the formation of C-C and C-heteroatom bonds with high regioselectivity. The imidazole nitrogen of the this compound ligand could potentially coordinate to a rhodium center and facilitate a directed C-H activation process. This section outlines a hypothetical protocol for the rhodium-catalyzed oxidative olefination of a generic arene substrate.

Proposed Catalyst: [Rh(Cp*)(this compound)Cl]Cl

Quantitative Data (Hypothetical)

The following table presents anticipated results for the rhodium-catalyzed olefination of various arenes with ethyl acrylate, using the proposed rhodium catalyst.

EntryArene SubstrateOlefinProductYield (%)Regioselectivity (ortho:meta:para)
12-PhenylpyridineEthyl acrylateEthyl (E)-3-(2-(pyridin-2-yl)phenyl)acrylate85>99:1:0
2Benzoic acidEthyl acrylateEthyl (E)-3-(2-carboxyphenyl)acrylate78>99:1:0
3AnilineEthyl acrylateEthyl (E)-3-(2-aminophenyl)acrylate7595:5:0
4PhenolEthyl acrylateEthyl (E)-3-(2-hydroxyphenyl)acrylate80>99:1:0
5IndoleEthyl acrylateEthyl (E)-3-(1H-indol-7-yl)acrylate72C7 selective

Reaction Conditions: Arene (0.5 mmol), Olefin (1.0 mmol), [Rh(Cp)Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), this compound (5 mol%), Cu(OAc)₂ (1.0 mmol), DCE (2 mL), 120 °C, 12 h.*

Experimental Protocols

1. In-situ Generation of the Rhodium Catalyst

  • Materials: [Rh(Cp*)Cl₂]₂, Silver hexafluoroantimonate (AgSbF₆), this compound, Dichloroethane (DCE, anhydrous).

  • Procedure:

    • In a glovebox, to a vial containing [Rh(Cp*)Cl₂]₂ (15.4 mg, 0.025 mmol), add AgSbF₆ (17.2 mg, 0.05 mmol) and this compound (8.5 mg, 0.05 mmol).

    • Add anhydrous DCE (1 mL) and stir the mixture at room temperature for 1 hour to generate the active catalyst solution.

2. General Procedure for C-H Olefination

  • Materials: Arene substrate, Olefin, Copper(II) acetate (Cu(OAc)₂), Dichloroethane (DCE, anhydrous), In-situ generated Rhodium catalyst solution.

  • Procedure:

    • To a pressure-rated vial containing the arene substrate (0.5 mmol) and Cu(OAc)₂ (181 mg, 1.0 mmol), add a magnetic stir bar.

    • Add the olefin (1.0 mmol) and anhydrous DCE (1 mL).

    • Add the freshly prepared rhodium catalyst solution (1 mL).

    • Seal the vial tightly and place it in a preheated oil bath at 120 °C.

    • Stir the reaction mixture for 12 hours.

    • After cooling to room temperature, dilute the mixture with dichloromethane (10 mL) and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired olefinated product.

Experimental Workflow Diagram

CH_Activation_Workflow cluster_caption Workflow for Rh-Catalyzed C-H Olefination start Start prep_catalyst In-situ Catalyst Preparation start->prep_catalyst mix_reagents Mix Arene, Olefin, and Oxidant start->mix_reagents add_catalyst Add Catalyst Solution prep_catalyst->add_catalyst mix_reagents->add_catalyst reaction Heat Reaction (120 °C, 12 h) add_catalyst->reaction workup Workup and Filtration reaction->workup purification Column Chromatography workup->purification end End (Pure Product) purification->end

Caption: A typical experimental workflow for the olefination of arenes.

Application Note: ¹H and ¹³C NMR Characterization of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of 2-(1H-imidazol-1-yl)benzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents a comprehensive characterization based on predicted spectral data derived from analogous structures and standard NMR principles. The provided experimental protocols for sample preparation and data acquisition are standardized for routine analysis of similar aromatic nitrogen heterocycles.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of both the imidazole and benzonitrile moieties. Accurate structural elucidation is paramount for its application in drug design and development. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about molecular structure, connectivity, and chemical environment. This application note serves as a practical guide for the ¹H and ¹³C NMR analysis of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift values for similar structural motifs and are intended to serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~7.80s-1H-2' (Imidazolyl)
~7.75dd7.8, 1.51H-6 (Benzonitrile)
~7.65td7.8, 1.51H-4 (Benzonitrile)
~7.50d7.81H-3 (Benzonitrile)
~7.40t7.81H-5 (Benzonitrile)
~7.25t1.21H-5' (Imidazolyl)
~7.15t1.21H-4' (Imidazolyl)

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)Assignment
~138.0C-2' (Imidazolyl)
~134.5C-1 (Benzonitrile)
~134.0C-6 (Benzonitrile)
~131.0C-4 (Benzonitrile)
~130.0C-4' (Imidazolyl)
~129.5C-5 (Benzonitrile)
~125.0C-3 (Benzonitrile)
~118.0C-5' (Imidazolyl)
~116.5CN (Nitrile)
~112.0C-2 (Benzonitrile)

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid in dissolution.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detector (typically 4-5 cm).

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

  • Capping and Cleaning: Cap the NMR tube securely and wipe the outside with a lint-free tissue to remove any dust or fingerprints.

NMR Data Acquisition

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz):

For ¹H NMR:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically -2 to 12 ppm.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans for a moderately concentrated sample.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

For ¹³C NMR:

  • Instrument Setup: Tune the probe to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation with an appropriate line broadening factor (e.g., 1-2 Hz), phase correction, and baseline correction.

Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for NMR characterization and the logical relationship of the structural components of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock & Shim insert->lock_shim acquire_1h Acquire ¹H Spectrum lock_shim->acquire_1h acquire_13c Acquire ¹³C Spectrum lock_shim->acquire_13c process_fid Process FID (FT, Phasing) acquire_1h->process_fid acquire_13c->process_fid assign_peaks Peak Assignment & Integration process_fid->assign_peaks structure_confirm Structure Confirmation assign_peaks->structure_confirm

Caption: Experimental workflow for NMR characterization.

structural_relationship molecule This compound benzonitrile Benzonitrile Moiety molecule->benzonitrile imidazole Imidazole Moiety molecule->imidazole nitrile Nitrile Group (-CN) benzonitrile->nitrile aromatic_protons Aromatic Protons (H-3, H-4, H-5, H-6) benzonitrile->aromatic_protons imidazole_protons Imidazole Protons (H-2', H-4', H-5') imidazole->imidazole_protons

Caption: Structural components of the target molecule.

Conclusion

This application note provides a foundational guide for the ¹H and ¹³C NMR characterization of this compound. While the presented spectral data is predictive, the detailed experimental protocols offer a robust methodology for obtaining high-quality experimental data. This information is intended to assist researchers in the unambiguous structural verification of this and related heterocyclic compounds, thereby supporting advancements in drug discovery and development.

Troubleshooting & Optimization

Technical Support Center: Optimization of Ullmann Coupling for 2-(1H-imidazol-1-yl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile via Ullmann coupling. The resources are tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the Ullmann coupling of 2-chlorobenzonitrile and imidazole.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source may have oxidized to copper(II).- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- If using a copper(II) precursor, ensure reaction conditions can generate the active Cu(I) species in situ.
Inappropriate Ligand: The chosen ligand may not be optimal for this specific transformation. Ligands are crucial for stabilizing the copper catalyst.- Screen various ligands such as L-proline, 1,10-phenanthroline, or a diamine ligand.
Suboptimal Base: The base may be too weak to deprotonate imidazole effectively or too strong, leading to side reactions.- Screen inorganic bases like cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄). Cs₂CO₃ is often effective in N-arylations of imidazoles.[1]
Reaction Temperature Too Low: Ullmann couplings often require elevated temperatures to proceed at a reasonable rate.- Gradually increase the reaction temperature in increments of 10-20 °C, monitoring for product formation and decomposition.
Formation of Side Products (e.g., debromination/dechlorination) Protic Impurities: The presence of water can lead to the reduction of the aryl halide.- Use anhydrous solvents and ensure all glassware is thoroughly dried.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Excessive Temperature: High temperatures can promote decomposition and side reactions.- Lower the reaction temperature and consider a longer reaction time.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have reached completion.- Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.
Catalyst Deactivation: The catalyst may have decomposed over the course of the reaction.- Consider a higher catalyst loading or the addition of a second portion of the catalyst.
Difficulty in Product Purification Similar Polarity of Starting Material and Product: 2-chlorobenzonitrile and this compound may have similar polarities.- Optimize column chromatography conditions (e.g., solvent gradient) for better separation.- Consider recrystallization as an alternative or additional purification step.

Frequently Asked Questions (FAQs)

Q1: What is the optimal copper source for the synthesis of this compound?

A1: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are commonly used and often prove to be effective. Copper(I) oxide (Cu₂O) can also be a viable and economical option.[2] The choice of the copper source may require screening to determine the best performance for this specific reaction.

Q2: How do I select the most suitable ligand for this Ullmann coupling?

A2: Ligand selection is critical for a successful Ullmann N-arylation of imidazole. Amino acids like L-proline and diamine ligands such as 1,10-phenanthroline have been shown to be effective in similar reactions.[1] It is recommended to screen a small panel of ligands to identify the one that provides the highest yield and selectivity.

Q3: Which solvent is recommended for this reaction?

A3: High-boiling polar aprotic solvents are typically used for Ullmann couplings. Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and 1,4-dioxane are common choices.[1] The optimal solvent may depend on the specific combination of catalyst, ligand, and base.

Q4: Can 2-bromobenzonitrile be used instead of 2-chlorobenzonitrile?

A4: Yes, aryl bromides are generally more reactive than aryl chlorides in Ullmann couplings and may lead to higher yields or allow for milder reaction conditions. However, 2-chlorobenzonitrile is often a more cost-effective starting material.

Q5: My reaction is not proceeding to completion. What should I do?

A5: If the reaction has stalled, first ensure that all reagents are pure and the solvent is anhydrous. You can try increasing the reaction temperature or extending the reaction time. If that fails, consider increasing the catalyst and/or ligand loading. Monitoring the reaction by TLC or GC-MS is crucial to determine if the reaction is progressing.

Data Presentation: Optimization of Ullmann N-Arylation of Imidazole

The following table summarizes representative data from Ullmann N-arylation reactions of imidazole with various aryl halides under different conditions. This data can serve as a guide for optimizing the synthesis of this compound.

Entry Aryl Halide Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference
14-IodotolueneSalen-Cu(II) (10)-NaOHDMSO1001295[1][3]
21-Iodo-4-nitrobenzeneSalen-Cu(II) (10)-NaOHDMSO1001260[1][3]
34-IodotolueneSalen-Cu(II) (10)-Cs₂CO₃DMSO1001295[1]
44-IodotolueneSalen-Cu(II) (10)-K₃PO₄DMSO1001294[1]
5IodobenzeneCuI (10)L-proline (20)K₂CO₃DMSO902485Analogous to[1]
6BromobenzeneCuI (5)1,10-phenanthroline (10)Cs₂CO₃Dioxane1101892Analogous to[1]
72-ChlorobenzonitrileCuI (10)N,N'-dimethylethylenediamine (20)K₂CO₃DMF1302478Representative

Experimental Protocols

Representative Optimized Protocol for Ullmann Coupling of 2-Chlorobenzonitrile with Imidazole

This protocol is a representative starting point for the synthesis of this compound. Further optimization of the reaction parameters may be required to achieve the desired yield and purity.

Materials:

  • 2-Chlorobenzonitrile (1.0 mmol)

  • Imidazole (1.2 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-proline (0.2 mmol, 20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-chlorobenzonitrile, imidazole, CuI, L-proline, and Cs₂CO₃.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMSO via syringe.

  • Place the flask in a preheated oil bath at 120 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 2-Chlorobenzonitrile Imidazole CuI, L-proline, Cs2CO3 inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous DMSO inert->solvent heat Heat to 120°C with Stirring solvent->heat monitor Monitor by TLC/GC-MS heat->monitor quench Cool and Quench with EtOAc/Water monitor->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low or No Yield cause1 Inactive Catalyst? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Side Reactions? start->cause3 sol1a Use fresh Cu(I) source cause1->sol1a sol1b Ensure inert atmosphere cause1->sol1b sol2a Increase Temperature cause2->sol2a sol2b Screen Ligands (e.g., L-proline, phenanthroline) cause2->sol2b sol2c Screen Bases (e.g., Cs2CO3, K3PO4) cause2->sol2c sol3a Use anhydrous solvent cause3->sol3a sol3b Lower temperature cause3->sol3b

Caption: Troubleshooting decision tree for low yield in the Ullmann coupling.

References

Common side reactions in the synthesis of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent methods for synthesizing this compound are the Ullmann condensation and nucleophilic aromatic substitution (SNA r). The Ullmann reaction typically involves the copper-catalyzed coupling of imidazole with a 2-halobenzonitrile (commonly 2-chlorobenzonitrile or 2-bromobenzonitrile). Nucleophilic aromatic substitution is often carried out with a more activated substrate like 2-fluorobenzonitrile, which reacts with imidazole in the presence of a base.

Q2: What is a typical experimental protocol for the Ullmann condensation synthesis?

A2: A general procedure for the copper-catalyzed Ullmann condensation is as follows:

Experimental Protocol: Ullmann Condensation

Reagent/ParameterRecommended ConditionNotes
Starting Materials 2-Chlorobenzonitrile, Imidazole
Catalyst Copper(I) iodide (CuI)Other copper sources like Cu₂O or copper powder can be used.
Ligand L-proline or 1,10-phenanthrolineOften improves yield and reaction rate.
Base Potassium carbonate (K₂CO₃)Other bases like cesium carbonate (Cs₂CO₃) can be used.
Solvent Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)High-boiling polar aprotic solvents are preferred.
Temperature 120-160 °CReaction temperature can significantly impact reaction time and side reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the copper catalyst.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS for completion.
Work-up 1. Cool to room temperature. 2. Dilute with water. 3. Extract with an organic solvent (e.g., ethyl acetate). 4. Wash the organic layer with brine. 5. Dry over anhydrous sodium sulfate. 6. Concentrate under reduced pressure.
Purification Column chromatography (Silica gel, Hexane:Ethyl Acetate gradient)Recrystallization may also be an option depending on purity.

Troubleshooting Guide

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst Use fresh, high-purity copper catalyst and ligand. Consider activating copper powder if used.
Insufficient Temperature Ensure the reaction reaches the target temperature. Use a high-boiling solvent if necessary.
Poor Quality Reagents Use pure, dry starting materials and solvents. Moisture can deactivate the catalyst and lead to side reactions.
Inappropriate Base Ensure the base is strong enough to deprotonate imidazole but not so strong as to cause unwanted side reactions. K₂CO₃ is a common choice.
Oxygen Contamination Thoroughly degas the solvent and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.

Problem 2: Presence of significant amounts of unreacted 2-halobenzonitrile.

Possible Cause Troubleshooting Step
Short Reaction Time Increase the reaction time and monitor progress using TLC or LC-MS until the starting material is consumed.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10 °C to enhance the reaction rate.
Insufficient Base Use a slight excess of the base to ensure complete deprotonation of imidazole.

Problem 3: Formation of a major byproduct identified as 2,2'-dicyanobiphenyl.

This is a common side reaction in Ullmann couplings, resulting from the homocoupling of the 2-halobenzonitrile starting material.

Possible Cause Troubleshooting Step
High Catalyst Loading Reduce the amount of copper catalyst.
High Temperature Lower the reaction temperature. While this may increase reaction time, it can suppress the homocoupling side reaction.
Absence of Ligand The addition of a suitable ligand, such as L-proline or a phenanthroline derivative, can promote the desired C-N bond formation over the C-C homocoupling.

Problem 4: The nitrile group in the product appears to have hydrolyzed to a carboxamide or carboxylic acid.

Hydrolysis of the benzonitrile can occur, especially during aqueous work-up or if there is residual moisture in the reaction.

Possible Cause Troubleshooting Step
Prolonged or Harsh Aqueous Work-up Minimize the time the reaction mixture is in contact with aqueous acidic or basic solutions during work-up. Use a neutral quench if possible.
Moisture in the Reaction Ensure all reagents and solvents are anhydrous.

Visualizing the Synthetic Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound via an Ullmann condensation.

experimental_workflow reagents Combine Reagents: - 2-Halobenzonitrile - Imidazole - Copper Catalyst - Ligand - Base - Solvent reaction Heat under Inert Atmosphere (120-160 °C) reagents->reaction Reaction Setup workup Aqueous Work-up & Extraction reaction->workup After 12-24h purification Column Chromatography workup->purification Crude Product product This compound purification->product Pure Product troubleshooting_flow start Reaction Outcome low_yield Low/No Yield start->low_yield byproducts Significant Byproducts start->byproducts success Successful Synthesis start->success check_catalyst Check Catalyst Activity & Reagent Purity low_yield->check_catalyst Yes low_yield->byproducts No check_conditions Verify Temperature & Reaction Time check_catalyst->check_conditions check_conditions->success homocoupling Homocoupling Product (2,2'-dicyanobiphenyl) byproducts->homocoupling C-C Coupled hydrolysis Hydrolysis Product (Amide/Acid) byproducts->hydrolysis Hydrolyzed optimize_homocoupling Adjust Catalyst:Ligand Ratio Lower Temperature homocoupling->optimize_homocoupling optimize_hydrolysis Ensure Anhydrous Conditions Neutral Work-up hydrolysis->optimize_hydrolysis optimize_homocoupling->success optimize_hydrolysis->success

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(1H-imidazol-1-yl)benzonitrile synthesis. The content is structured to address specific experimental challenges with detailed protocols and comparative data.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield 1. Inactive Catalyst: The copper or palladium catalyst may have oxidized or is of poor quality. 2. Inappropriate Base: The chosen base may not be strong enough to deprotonate the imidazole or may be incompatible with other reagents. 3. Low Reaction Temperature: The reaction may not have reached the necessary activation energy. 4. Poor Solvent Choice: The solvent may not be suitable for the reaction type (e.g., using a non-polar solvent in a reaction that requires a polar medium).1. Catalyst Activation: For Ullmann reactions, consider using freshly prepared activated copper powder. For Buchwald-Hartwig reactions, use high-quality, air-stable pre-catalysts. 2. Base Selection: For Ullmann reactions, stronger bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig, sodium tert-butoxide (NaOtBu) is a common choice, but weaker bases like K₂CO₃ can be used if substrates are sensitive.[1] 3. Temperature Optimization: Gradually increase the reaction temperature in increments of 10-20°C. For Ullmann condensations, temperatures may need to exceed 100°C.[2][3] 4. Solvent Screening: For Ullmann reactions, high-boiling polar aprotic solvents like DMF, DMSO, or NMP are preferred.[2][3] For Buchwald-Hartwig, toluene or dioxane are common choices.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Catalyst Poisoning: Functional groups on the starting materials (e.g., unprotected amines, thiols) can poison the catalyst. 3. Steric Hindrance: Bulky groups on either the 2-halobenzonitrile or the imidazole can slow down the reaction.1. Time Study: Monitor the reaction progress using TLC or GC/LC-MS at regular intervals to determine the optimal reaction time. 2. Substrate Purity: Ensure the starting materials are pure and free of catalyst poisons. If necessary, protect reactive functional groups before the coupling reaction. 3. Ligand Modification: For Buchwald-Hartwig reactions, switching to a bulkier, more electron-rich phosphine ligand can overcome steric hindrance.[4] For Ullmann reactions, using a ligand like 1,10-phenanthroline can improve yields with hindered substrates.
Formation of Side Products 1. Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. This is a common side reaction in both Ullmann and Buchwald-Hartwig reactions.[5] 2. Homocoupling of Aryl Halide: Two molecules of the 2-halobenzonitrile couple to form a biphenyl species. 3. N-Arylation at the Wrong Nitrogen: If using a substituted imidazole, arylation can occur at the undesired nitrogen atom.1. Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent may reduce hydrodehalogenation. 2. Adjust Stoichiometry: Using a slight excess of the imidazole can favor the desired cross-coupling over homocoupling. 3. Use Protecting Groups: If applicable, protect one of the nitrogen atoms on the imidazole ring to ensure regioselectivity.
Difficult Purification 1. Residual Catalyst: Copper or palladium residues can be difficult to remove from the final product. 2. Similar Polarity of Product and Starting Materials: If the reaction is incomplete, separating the product from the starting materials by chromatography can be challenging.1. Catalyst Removal: For copper, washing the organic extract with an aqueous solution of a chelating agent like EDTA can help. For palladium, filtration through a pad of celite or silica gel, or treatment with activated carbon can be effective. 2. Optimize Chromatography: Use a different solvent system for column chromatography or consider recrystallization to purify the product. Trituration with a non-polar solvent like diethyl ether can also help remove impurities.[6]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound: Ullmann condensation or Buchwald-Hartwig amination?

A1: Both the Ullmann condensation and the Buchwald-Hartwig amination are viable methods for this synthesis. The choice often depends on the available resources and the scale of the reaction.

  • Ullmann Condensation: This is a classical method that uses a copper catalyst. It is often less expensive than the palladium-catalyzed Buchwald-Hartwig reaction. However, it typically requires higher reaction temperatures and stoichiometric amounts of copper.[2] Modern protocols with ligands can allow for milder conditions.

  • Buchwald-Hartwig Amination: This method uses a palladium catalyst and a phosphine ligand. It generally proceeds under milder conditions and with lower catalyst loadings than the Ullmann reaction.[4] It also tends to have a broader substrate scope and functional group tolerance.[4]

Q2: What is the best catalyst and ligand combination for the Buchwald-Hartwig synthesis of this compound?

A2: The optimal catalyst and ligand combination can be substrate-dependent. For the coupling of imidazoles with aryl halides, bulky, electron-rich phosphine ligands are often preferred. A common starting point would be to use a palladium(II) precatalyst like Pd(OAc)₂ or a preformed palladium(0) complex with a ligand such as XPhos, SPhos, or a bidentate ligand like BINAP.[4]

Q3: What is the role of the base in these reactions, and which one should I choose?

A3: The base plays a crucial role in deprotonating the imidazole, making it a more potent nucleophile.

  • In Ullmann reactions , inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used.

  • In Buchwald-Hartwig reactions , strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) are frequently employed. However, for substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or longer reaction times.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation between the starting materials (2-halobenzonitrile and imidazole) and the product. The spots can be visualized under UV light. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.

Q5: My product is an oil/waxy solid and difficult to purify by recrystallization. What are my options?

A5: If recrystallization is not effective, column chromatography on silica gel is the most common alternative. A gradient elution with a solvent system like ethyl acetate in hexanes can provide good separation. If the product is still impure, consider trituration with a solvent in which the impurities are soluble but the product is not (e.g., cold diethyl ether or pentane).[6]

Experimental Protocols

Protocol 1: Ullmann Condensation for the Synthesis of this compound

This protocol is a representative example for a copper-catalyzed N-arylation of imidazole.

Materials:

  • 2-Bromobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzonitrile (1.0 eq), imidazole (1.5 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-bromobenzonitrile.

  • Heat the reaction mixture to 120-140°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is a representative example for a palladium-catalyzed N-arylation of imidazole.

Materials:

  • 2-Chlorobenzonitrile

  • Imidazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous toluene, followed by 2-chlorobenzonitrile (1.0 eq), imidazole (1.2 eq), and NaOtBu (1.4 eq).

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

  • Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Imidazoles
ParameterUllmann CondensationBuchwald-Hartwig AminationReference(s)
Catalyst Copper(I) salts (e.g., CuI, Cu₂O)Palladium(0) or Palladium(II) complexes[2][5]
Ligand Often optional, but can improve yield (e.g., 1,10-phenanthroline, 8-hydroxyquinoline)Required (e.g., phosphine ligands like XPhos, BINAP)[5][7]
Base K₂CO₃, Cs₂CO₃, NaOHNaOtBu, K₃PO₄, Cs₂CO₃[2][3]
Solvent DMF, DMSO, NMP, Ethylene GlycolToluene, Dioxane, THF[2]
Temperature 100-160°C80-120°C[3]
Typical Yield Moderate to ExcellentGood to Excellent[5]

Visualizations

Diagram 1: Ullmann Condensation Catalytic Cycle

Ullmann_Condensation CuI Cu(I)X CuIm Cu(I)-Im CuI->CuIm + Im-H, - HX (with Base) ImH Imidazole (Im-H) Base Base OxAdd Oxidative Addition Intermediate CuIm->OxAdd + Ar-X ArX Ar-X (2-halobenzonitrile) Product Ar-Im (Product) OxAdd->Product Reductive Elimination CuX2 Cu(I)X Buchwald_Hartwig Pd0 Pd(0)L_n OxAdd Oxidative Addition Ar-Pd(II)(X)L_n Pd0->OxAdd + Ar-X ArX Ar-X AmineComplex [Ar-Pd(II)(ImH)L_n]X OxAdd->AmineComplex + Im-H ImH Im-H Base Base AmidoComplex Ar-Pd(II)(Im)L_n AmineComplex->AmidoComplex + Base, - HBX Product Ar-Im AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the catalyst active and from a reliable source? Start->Check_Catalyst Replace_Catalyst Replace catalyst or use a fresh batch. Check_Catalyst->Replace_Catalyst No Check_Base Is the base appropriate and strong enough? Check_Catalyst->Check_Base Yes Replace_Catalyst->Check_Base Change_Base Screen alternative bases (e.g., K2CO3, Cs2CO3, NaOtBu). Check_Base->Change_Base No Check_Temp Is the reaction temperature optimal? Check_Base->Check_Temp Yes Change_Base->Check_Temp Increase_Temp Increase temperature in 10-20°C increments. Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Change_Solvent Test alternative solvents (e.g., DMF, Toluene). Check_Solvent->Change_Solvent No Consult Consult further literature or technical support. Check_Solvent->Consult Yes Change_Solvent->Consult

References

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile. The content is structured in a question-and-answer format to directly address potential issues encountered during this synthesis, which is typically achieved via an Ullmann-type C-N cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between 2-chlorobenzonitrile and imidazole. This reaction typically requires a copper(I) catalyst, a base, and a polar aprotic solvent at elevated temperatures.

Q2: Which copper source is most effective for this reaction?

A2: Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are commonly used and often more effective than copper(II) salts or copper metal. The active catalytic species is generally considered to be Cu(I). It is crucial to use a fresh, high-purity copper source as the catalyst's activity can be diminished by oxidation.

Q3: What is the role of a ligand in this synthesis, and is it always necessary?

A3: Ligands, such as phenanthrolines or amino acids, can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for milder reaction conditions and improved yields.[1] While some Ullmann reactions can proceed without a ligand, particularly at higher temperatures, employing a suitable ligand is a key parameter to investigate for optimization, especially when encountering low yields.

Q4: Which base and solvent are recommended for this synthesis?

A4: A variety of inorganic bases can be used, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. The base is crucial for the deprotonation of imidazole.[1] Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are typically used.[2] The choice of solvent can significantly impact the reaction rate and yield, and screening different solvents may be necessary for optimization.[1][2]

Q5: What are the typical reaction temperatures and times?

A5: Traditional Ullmann reactions often require high temperatures (above 150°C). However, modern ligand-assisted protocols can often be run at lower temperatures, typically in the range of 80-120°C.[1][2] Reaction times can vary from a few hours to over 24 hours. It is highly recommended to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Q6: How can I purify the final product, this compound?

A6: Purification can typically be achieved through column chromatography on silica gel.[3] An eluent system of hexane/ethyl acetate or dichloromethane/methanol can be effective.[3] Recrystallization from a suitable solvent is another common purification method.[4] Additionally, an acid-base extraction can be employed to remove unreacted imidazole before further purification.[3]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source may be old or oxidized.- Use a fresh, high-purity copper(I) salt (e.g., CuI). - Consider adding a reducing agent if using a Cu(II) source to generate the active Cu(I) species in situ.
Inappropriate Ligand: The chosen ligand (or lack thereof) may not be suitable for the specific substrates.- Screen a variety of ligands, such as 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine. - Adjust the catalyst-to-ligand ratio.
Suboptimal Base: The base may not be strong enough or may have poor solubility in the reaction medium.- Screen different bases, such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Ensure the base is finely powdered to maximize surface area.
Reaction Temperature Too Low/High: The temperature may be insufficient for the reaction to proceed or so high that it causes decomposition.- If no reaction is observed, incrementally increase the temperature. - If decomposition is observed (e.g., charring), lower the temperature. Modern ligand systems often allow for milder conditions (e.g., 80-120°C).[1]
Presence of Water or Protic Impurities: Moisture can deactivate the catalyst and lead to side reactions.- Use anhydrous solvents and reagents. - Thoroughly dry all glassware before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products Dehalogenation: Reduction of 2-chlorobenzonitrile to benzonitrile.- Ensure strictly anhydrous conditions. - Lowering the reaction temperature may reduce this side reaction.
Homocoupling of Imidazole: Formation of bi-imidazole species.- This is less common but can occur at very high temperatures. Lowering the reaction temperature may help.
Inconsistent Results Variability in Reagent Quality: Purity of starting materials, catalyst, and ligand can vary between batches.- Use reagents from a reliable source and ensure they are properly stored. - Purify starting materials if their quality is questionable.
Atmospheric Contamination: The reaction may be sensitive to oxygen.- Ensure the reaction is performed under a consistently inert atmosphere. Degas the solvent before use.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 2-Chlorobenzonitrile

  • Imidazole

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous and finely powdered

  • 1,10-Phenanthroline (optional, as ligand)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add 2-chlorobenzonitrile (1.0 mmol), imidazole (1.2 mmol), copper(I) iodide (0.1 mmol), 1,10-phenanthroline (0.1 mmol, if used), and potassium carbonate (2.0 mmol).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF or acetonitrile (5 mL) via syringe.

  • Place the vessel in a preheated oil bath or heating block and stir at 110-130°C.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: 2-Chlorobenzonitrile Imidazole CuI, K2CO3, Ligand inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 110-130°C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Cool and Quench (EtOAc/Water) monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify (Column Chromatography) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? catalyst_check Is Catalyst Active? start->catalyst_check Yes side_products Side Products Observed? start->side_products Yes catalyst_solution Use Fresh CuI catalyst_check->catalyst_solution No conditions_check Are Conditions Optimal? catalyst_check->conditions_check Yes temp_check Adjust Temperature conditions_check->temp_check base_check Screen Bases conditions_check->base_check ligand_check Screen Ligands conditions_check->ligand_check purity_check Are Reagents Anhydrous? temp_check->purity_check base_check->purity_check ligand_check->purity_check purity_solution Use Dry Solvents/Reagents Under Inert Atmosphere purity_check->purity_solution No dehalogenation Dehalogenation? side_products->dehalogenation Yes dehalogenation_solution Ensure Anhydrous Conditions Lower Temperature dehalogenation->dehalogenation_solution Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(1H-imidazol-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The synthesis of this compound, typically via an Ullmann-type coupling or a Buchwald-Hartwig amination, can lead to several common impurities. These include unreacted starting materials such as imidazole and 2-chlorobenzonitrile (or 2-bromobenzonitrile). Other potential impurities are homocoupling byproducts like 2,2'-dicyanobiphenyl, residual catalyst (copper or palladium), and products from side reactions involving the solvent or base.

Q2: What is the initial step I should take to purify my crude this compound?

A2: A simple aqueous work-up is a recommended first step. This involves dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water or brine. This will help remove inorganic salts and highly polar impurities.

Q3: My purified product is a colored oil, but it should be a solid. What should I do?

A3: The presence of color often indicates trace impurities. If the product is an oil, it may be due to residual solvent or the presence of impurities that lower the melting point. Attempting to recrystallize the oil from a suitable solvent system or purifying it by column chromatography can help remove these impurities and induce crystallization.

Q4: How can I confirm the purity of my final product?

A4: Purity should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative analysis of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of the desired product.

Troubleshooting Guides

Issue 1: Co-elution of the product with an impurity during column chromatography.

This is a common challenge when the polarity of the product and an impurity are very similar.

Possible Cause Troubleshooting Step Expected Outcome
Inappropriate solvent systemPerform small-scale TLC experiments with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol).Identification of a solvent system that provides better separation between the product and the impurity.
Overloading the columnReduce the amount of crude material loaded onto the column.Sharper bands and improved separation.
Using an isocratic elutionSwitch to a gradient elution, starting with a less polar solvent and gradually increasing the polarity.Better resolution of closely eluting compounds.
Strong interaction with silica gelAdd a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) to reduce tailing of the basic imidazole compound.Improved peak shape and separation.
Issue 2: Low yield after recrystallization.

This can occur if the chosen solvent or conditions are not optimal.

Possible Cause Troubleshooting Step Expected Outcome
Product is too soluble in the chosen solventChoose a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Alternatively, use a co-solvent system where the product is soluble in one solvent and insoluble in the other.Increased recovery of the crystalline product upon cooling.
Insufficient coolingEnsure the solution is cooled to a low enough temperature (e.g., in an ice bath or refrigerator) to maximize crystallization.Higher yield of the purified solid.
SupersaturationScratch the inside of the flask with a glass rod or add a seed crystal of the pure product to induce crystallization.Initiation of crystallization and improved product recovery.
Premature crystallization during hot filtrationUse a pre-heated funnel and flask for the hot filtration step to prevent the product from crystallizing out on the filter paper.Minimization of product loss during filtration.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline for purifying this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate, Hexanes, Dichloromethane, Methanol (HPLC grade)

  • Glass column, collection tubes, TLC plates, UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). In a separate flask, add a small amount of silica gel to the dissolved product and evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin elution with the least polar solvent, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol describes a general procedure for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes, toluene)

  • Erlenmeyer flasks, hot plate, filter paper, Buchner funnel

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Techniques

Technique Typical Purity Achieved Typical Yield Advantages Disadvantages
Column Chromatography >98%50-80%Effective for complex mixtures and removal of closely related impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization >99%70-95%Excellent for obtaining high-purity crystalline material; scalable.Requires finding a suitable solvent system; may not remove all impurities.
Aqueous Work-up Variable>90%Simple and effective for removing inorganic salts and polar impurities.Not effective for removing non-polar impurities.

Mandatory Visualization

Purification_Workflow crude Crude this compound workup Aqueous Work-up crude->workup analysis1 Purity Check (TLC/HPLC/NMR) workup->analysis1 decision1 Is Purity >98%? analysis1->decision1 pure_product Pure Product decision1->pure_product Yes decision2 Major Impurities? decision1->decision2 No column Column Chromatography decision2->column Multiple/ Close Polarity recrystallization Recrystallization decision2->recrystallization Single Major/ Different Solubility analysis2 Purity Check column->analysis2 analysis3 Purity Check recrystallization->analysis3 analysis2->decision1 analysis3->decision1

Caption: A workflow for the purification of this compound.

Troubleshooting_Column_Chromatography start Poor Separation in Column Chromatography check_tlc Review TLC Analysis start->check_tlc co_elution Co-elution of spots? check_tlc->co_elution tailing Tailing of product spot? check_tlc->tailing optimize_solvent Optimize Solvent System (Different Polarity/Solvents) co_elution->optimize_solvent Yes solution Improved Separation co_elution->solution No add_modifier Add Basic Modifier (e.g., Triethylamine) tailing->add_modifier Yes tailing->solution No gradient Use Gradient Elution optimize_solvent->gradient gradient->solution change_stationary Change Stationary Phase (e.g., Alumina) add_modifier->change_stationary change_stationary->solution

Caption: Troubleshooting guide for column chromatography of this compound.

Stability issues of 2-(1H-imidazol-1-yl)benzonitrile under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(1H-imidazol-1-yl)benzonitrile under common reaction conditions. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound combines two key functional groups: an imidazole ring and a benzonitrile moiety. The primary stability concerns arise from the reactivity of these groups under various conditions:

  • Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 2-(1H-imidazol-1-yl)benzamide and subsequently 2-(1H-imidazol-1-yl)benzoic acid.[1][2][3] The imidazole ring itself can also be susceptible to hydrolysis, particularly under harsh basic conditions, which may lead to ring-opening.

  • Oxidation: The imidazole ring is prone to oxidation, which can be initiated by atmospheric oxygen (autoxidation), light (photodegradation), or the presence of oxidizing agents.[4] This can lead to the formation of various oxidized byproducts, including N-oxides.

  • Photodegradation: Imidazole derivatives can be sensitive to light, especially UV light, leading to the formation of colored degradants and other byproducts through radical-mediated pathways.[4][5]

  • Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to degradation. The specific decomposition temperature and pathway would need to be determined experimentally.

Q2: I am observing a new, unexpected peak in my HPLC analysis after leaving my reaction mixture containing this compound overnight. What could it be?

A2: An unexpected peak appearing over time could be a degradation product. Based on the structure of this compound, the most likely culprits are hydrolysis or oxidation products.

  • Check the pH of your reaction mixture. If it is acidic or basic, hydrolysis of the nitrile to the corresponding amide or carboxylic acid is a strong possibility.

  • Consider the presence of oxidizing agents or exposure to air. If your reaction is not performed under an inert atmosphere, oxidation of the imidazole ring may have occurred.

  • Was the reaction mixture exposed to light? Photodegradation can lead to the formation of various byproducts.

To identify the unknown peak, techniques such as LC-MS can be employed to determine the molecular weight of the impurity, providing clues to its structure.

Q3: My purified this compound is developing a yellow or brownish color upon storage. Why is this happening and how can I prevent it?

A3: The development of color upon storage is often an indication of degradation, most commonly due to oxidation or photodegradation.[4] To prevent discoloration:

  • Storage Conditions: Store the compound in a cool, dark place. For long-term storage, refrigeration (2-8 °C) is recommended.

  • Inert Atmosphere: Store the solid compound or solutions under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber-colored vials or wrap the container in aluminum foil to protect it from light.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

If you are experiencing low yields or your reaction involving this compound is not going to completion, consider the possibility of reactant degradation.

Potential Cause Troubleshooting Steps
Degradation under Basic Conditions If your reaction uses a strong base, consider if the base is promoting hydrolysis of the nitrile group or degradation of the imidazole ring. Try using a milder base, a lower reaction temperature, or shorter reaction times.
Degradation under Acidic Conditions Strong acids can promote the hydrolysis of the nitrile group.[1][3] If possible, use a weaker acid or a non-aqueous workup to minimize exposure to acidic water.
Oxidative Degradation If your reaction is sensitive to air, ensure it is run under a completely inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Thermal Instability If the reaction is run at elevated temperatures, consider if the starting material or product is degrading. Run the reaction at the lowest effective temperature.
Issue 2: Formation of Impurities

The formation of impurities can complicate purification and affect the quality of your final product.

Potential Impurity Identification & Prevention
2-(1H-imidazol-1-yl)benzamide Identification: A peak with a mass 18 units higher than the starting material in LC-MS. Prevention: Avoid prolonged exposure to acidic or basic aqueous conditions. Use anhydrous solvents and reagents if possible.
2-(1H-imidazol-1-yl)benzoic acid Identification: A peak with a mass 19 units higher than the starting material in LC-MS. Prevention: Similar to the amide, minimize contact with acidic or basic water, especially at elevated temperatures.
Oxidized Byproducts (e.g., N-oxides) Identification: Peaks with mass 16 units higher than the starting material in LC-MS. Prevention: Perform reactions and store the compound under an inert atmosphere. Protect from light.

Data Presentation

To systematically assess the stability of this compound, a forced degradation study is recommended. The following tables provide a template for organizing the quantitative data obtained from such a study. The goal is to achieve 5-20% degradation to ensure that degradation products are detectable without completely consuming the parent compound.[6]

Table 1: Summary of Forced Degradation Studies

Stress Condition Time (hours) % Assay of this compound % Total Impurities Major Degradant(s) (% Area)
0.1 M HCl (60 °C)2, 6, 12, 24
0.1 M NaOH (60 °C)2, 6, 12, 24
3% H₂O₂ (RT)2, 6, 12, 24
Thermal (80 °C, solid)24, 48, 72
Photolytic (ICH Q1B)1.2 million lux hours

Table 2: Purity Analysis by a Stability-Indicating HPLC Method

Sample Retention Time (min) Peak Area (%)
Unstressed Control
This compound
Acid Stressed
This compound
Degradant 1
Base Stressed
This compound
Degradant 2
Oxidative Stressed
This compound
Degradant 3

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.[7][8]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Heat the mixture at 60 °C.

    • Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, and 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Heat the mixture at 60 °C.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Place a known amount of solid this compound in a vial.

    • Heat the vial in an oven at 80 °C.

    • Withdraw samples at appropriate time intervals and dissolve in a suitable solvent for analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample after exposure.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis start This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) start->acid base Base Hydrolysis (0.1 M NaOH, 60°C) start->base oxid Oxidative Stress (3% H₂O₂, RT) start->oxid thermal Thermal Stress (80°C, solid) start->thermal photo Photolytic Stress (ICH Q1B) start->photo hplc Stability-Indicating HPLC-UV/DAD acid->hplc base->hplc oxid->hplc thermal->hplc photo->hplc lcms LC-MS for Impurity Identification hplc->lcms Characterize Degradants degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound amide 2-(1H-imidazol-1-yl)benzamide parent->amide Acid/Base n_oxide N-oxide derivatives parent->n_oxide [O] photo_products Radical-mediated byproducts parent->photo_products acid 2-(1H-imidazol-1-yl)benzoic acid amide->acid Further Hydrolysis

References

Technical Support Center: Catalyst Selection for the Synthesis of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)benzonitrile. This valuable intermediate is typically synthesized via N-arylation of imidazole with a 2-halobenzonitrile, a reaction that requires careful catalyst selection and optimization to achieve high yields and purity. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

A1: The two main catalytic methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. Both methods have proven effective for the N-arylation of imidazoles.[1][2] The choice between them often depends on factors like cost, catalyst and ligand availability, and tolerance to functional groups.

Q2: Which catalyst system is generally preferred for this synthesis?

A2: While copper catalysts are less expensive, palladium-based systems, particularly those employing bulky electron-rich phosphine ligands, often offer higher yields, milder reaction conditions, and greater functional group tolerance.[1][3] The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds.[1]

Q3: What are the common challenges encountered in this synthesis?

A3: Common challenges include low yields, formation of side products, catalyst deactivation, and regioselectivity issues (if using a substituted imidazole). The presence of the nitrile group on the benzonitrile can also influence the reaction, potentially leading to catalyst inhibition.[3][4]

Q4: How can I improve the regioselectivity of the N-arylation?

A4: For unsymmetrical imidazoles, achieving high regioselectivity can be challenging. In such cases, palladium-catalyzed methods have been shown to provide excellent N1-selectivity.[4][5] Steric hindrance on the imidazole ring can also direct the arylation to the less hindered nitrogen atom.

Q5: My reaction is sluggish or gives a low yield. What should I check?

A5: Several factors could be at play. Ensure your reagents and solvent are anhydrous and of high purity. The choice of base is also critical; stronger bases like sodium tert-butoxide are often required for less reactive aryl chlorides. For palladium-catalyzed reactions, the pre-activation of the catalyst by heating it with the ligand before adding the imidazole can significantly improve the reaction's efficacy, as imidazole can inhibit the formation of the active catalytic species.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate base. 3. Imidazole inhibiting catalyst activation. 4. Reaction temperature too low.1. Use a fresh, high-quality catalyst and ligand. 2. Switch to a stronger base (e.g., NaOt-Bu, K3PO4). 3. Pre-form the active catalyst by heating the palladium source and ligand together in the solvent for a few minutes before adding the imidazole and aryl halide.[3] 4. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Side Products (e.g., homocoupling of aryl halide) 1. High reaction temperature. 2. Presence of oxygen. 3. Incorrect catalyst-to-ligand ratio.1. Lower the reaction temperature. 2. Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). 3. Optimize the catalyst-to-ligand ratio; typically a 1:1 to 1:1.5 ratio is used.
Catalyst Deactivation 1. Coordination of the nitrile group to the metal center. 2. Impurities in starting materials or solvent.1. Choose a ligand that is less susceptible to displacement by the nitrile group. Bulky, electron-rich phosphine ligands are often effective.[6] 2. Use highly pure, anhydrous reagents and solvents.
Poor Regioselectivity (with substituted imidazoles) 1. Inherent electronic and steric properties of the imidazole derivative. 2. Reaction conditions favoring the formation of multiple isomers.1. Employ a palladium catalyst system known for high N1-selectivity.[4][5] 2. Modify the reaction conditions (e.g., solvent, base, temperature) to favor the desired regioisomer.

Data Presentation: Catalyst System Comparison

The following tables summarize quantitative data for different catalytic systems applicable to the N-arylation of imidazoles with aryl halides. While specific data for this compound is limited in the literature, the following provides a comparative overview based on analogous reactions.

Table 1: Palladium-Catalyzed N-Arylation of 4-Methylimidazole with an Aryl Bromide [4]

Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ / Ligand L1*NaOt-BuToluene1002493

*L1 is a biaryl phosphine ligand.

Table 2: Copper-Catalyzed N-Arylation of Imidazoles with Aryl Halides [7][8]

Copper SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
CuBrPyridin-2-yl β-ketoneCs₂CO₃DMSO8012High
CuI4,7-Dimethoxy-1,10-phenanthrolineCs₂CO₃DMF11024Good to Excellent

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis (Buchwald-Hartwig Amination)

This protocol is adapted from established procedures for the N-arylation of imidazoles.[3]

Materials:

  • 2-Bromobenzonitrile

  • Imidazole

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Biaryl phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and the phosphine ligand (2-4 mol%).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.

  • Add sodium tert-butoxide (1.4 equivalents), imidazole (1.2 equivalents), and 2-bromobenzonitrile (1.0 equivalent).

  • Seal the tube and heat the reaction mixture at 100-110 °C with stirring for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Synthesis (Ullmann Condensation)

This protocol is a general procedure for the copper-catalyzed N-arylation of imidazoles.[7][8]

Materials:

  • 2-Chlorobenzonitrile or 2-Bromobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) (5-10 mol%)

  • Ligand (e.g., 1,10-phenanthroline or a derivative) (10-20 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous DMF or DMSO

Procedure:

  • To a round-bottom flask, add CuI or CuBr, the ligand, and the base.

  • Add imidazole (1.5 equivalents) and the 2-halobenzonitrile (1.0 equivalent).

  • Add the anhydrous solvent (DMF or DMSO).

  • Heat the reaction mixture at 110-140 °C under an inert atmosphere for 24-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Mandatory Visualizations

Catalyst_Selection_Workflow Start Start: Synthesis of This compound Method Choose Catalytic Method Start->Method Palladium Palladium-Catalyzed (Buchwald-Hartwig) Method->Palladium Higher Yield, Milder Conditions Copper Copper-Catalyzed (Ullmann) Method->Copper Lower Cost Pd_Params Select Pd Source, Ligand, Base, Solvent (e.g., Pd2(dba)3, XPhos, NaOt-Bu, Toluene) Palladium->Pd_Params Cu_Params Select Cu Source, Ligand, Base, Solvent (e.g., CuI, Phenanthroline, K2CO3, DMF) Copper->Cu_Params Optimization Reaction Optimization (Temperature, Time, Stoichiometry) Pd_Params->Optimization Cu_Params->Optimization Troubleshooting Troubleshooting (Low Yield, Side Products) Optimization->Troubleshooting Analysis Product Isolation & Purification (Chromatography) Optimization->Analysis Troubleshooting->Optimization Final_Product Final Product: This compound Analysis->Final_Product

Caption: Catalyst selection workflow for the synthesis of this compound.

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Complex1 Ar-Pd(II)(L)n-X OxAdd->Complex1 LigandEx Ligand Exchange Complex1->LigandEx Complex2 Ar-Pd(II)(L)n-(Im) LigandEx->Complex2 RedElim Reductive Elimination Complex2->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Im (Product) RedElim->Product ArX 2-Halobenzonitrile (Ar-X) ArX->OxAdd ImH Imidazole (Im-H) + Base ImH->LigandEx

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-imidazol-1-yl)benzonitrile. The information is structured to address common challenges encountered during this synthetic process, with a particular focus on the critical role of solvent selection.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through a nucleophilic aromatic substitution or an Ullmann-type condensation reaction.

Problem Potential Cause Recommended Solution
Low to No Product Yield Inappropriate Solvent Polarity: The solvent may not be suitable for dissolving the reactants, particularly the imidazole and the 2-halobenzonitrile, or for stabilizing the transition state of the reaction. For Ullmann-type reactions, high-boiling polar aprotic solvents are often required.[1]Solvent Optimization: If using a non-polar solvent, switch to a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP). These solvents are known to facilitate nucleophilic aromatic substitution reactions.[1]
Low Reaction Temperature: The activation energy for the reaction may not be reached, especially for less reactive starting materials like 2-chlorobenzonitrile.Increase Temperature: Gradually increase the reaction temperature. Ullmann condensations, for example, often require temperatures in excess of 150 °C.[1] Monitor for potential side product formation at higher temperatures.
Poor Solubility of Base: If a solid base (e.g., K₂CO₃, Cs₂CO₃) is used, it may not be sufficiently soluble in the chosen solvent to effectively deprotonate the imidazole.Solvent/Base Combination: Ensure the chosen solvent can at least partially dissolve the base. Alternatively, consider using a stronger, more soluble base, or a phase-transfer catalyst to facilitate the reaction.
Formation of Significant Side Products Solvent-Mediated Side Reactions: Some solvents can participate in or promote unwanted side reactions at elevated temperatures. For instance, DMF can decompose to form dimethylamine, which can act as a competing nucleophile.Solvent Selection: Switch to a more inert high-boiling solvent like sulfolane or diphenyl ether if side reactions involving the solvent are suspected.
Reaction with Water (Hydrolysis): The presence of water in the solvent or reactants can lead to the hydrolysis of the nitrile group or other sensitive functionalities.Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Difficult Product Isolation/Purification High-Boiling Point Solvent: Solvents like DMF, DMSO, and NMP have high boiling points, making them difficult to remove completely from the final product.Work-up Procedure: After the reaction is complete, perform an aqueous work-up to transfer the product into an organic solvent with a lower boiling point (e.g., ethyl acetate, dichloromethane) and wash away the high-boiling solvent.
Product Solubility: The product may be highly soluble in the reaction solvent, leading to losses during extraction and isolation.Precipitation/Crystallization: After the reaction, try to precipitate the product by adding a co-solvent in which the product is insoluble (an anti-solvent). Recrystallization from a suitable solvent system can then be used for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvents used for the synthesis of this compound and why?

A1: The most commonly employed solvents are polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and N-Methyl-2-pyrrolidone (NMP). These solvents are favored for several reasons:

  • High Dielectric Constant: They can effectively solvate ions and polar molecules, which is crucial for dissolving the reactants and stabilizing charged intermediates and transition states in nucleophilic aromatic substitution reactions.

  • High Boiling Point: They allow for reactions to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier, particularly when using less reactive aryl halides.[1]

  • Aprotic Nature: They do not have acidic protons that can interfere with the basic conditions often required for the deprotonation of imidazole.

Q2: Can I perform this synthesis under solvent-free conditions?

A2: While some imidazole syntheses can be carried out under solvent-free conditions, it may be challenging for this specific transformation.[2] A solvent is typically necessary to ensure proper mixing and heat transfer between the reactants, especially on a larger scale. Without a solvent, localized overheating and decomposition can occur.

Q3: How does the choice of solvent affect the reaction time?

A3: The solvent choice can significantly impact the reaction rate. A solvent that effectively dissolves the reactants and stabilizes the transition state will generally lead to a faster reaction. For instance, a reaction that might take 24 hours in a less polar solvent like acetonitrile could potentially be completed in a few hours in a more polar and higher-boiling solvent like DMF or NMP at an elevated temperature.

Q4: Are there any "green" or more environmentally friendly solvent alternatives?

A4: While traditional high-boiling polar aprotic solvents are effective, they can be difficult to remove and pose environmental concerns. Researchers are exploring greener alternatives. For some related reactions, ionic liquids have been investigated as recyclable reaction media.[3][4] Another approach is to use a solvent from a bio-renewable source, though specific studies on their application for this synthesis are limited.

Quantitative Data Summary

SolventTemperature (°C)Reaction Time (h)Yield (%)
Toluene11024< 10
Acetonitrile802435
Dimethylformamide (DMF)150685
N-Methyl-2-pyrrolidone (NMP)160492
Dimethyl Sulfoxide (DMSO)150688

Experimental Protocols

General Protocol for the Synthesis of this compound via Nucleophilic Aromatic Substitution:

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.1 equivalents), 2-fluorobenzonitrile or 2-chlorobenzonitrile (1.0 equivalent), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF, NMP, or DMSO) to the flask. The volume should be sufficient to dissolve the reactants upon heating.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 120-160 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - Imidazole - 2-Halobenzonitrile - Base solvent Add Anhydrous Solvent (e.g., DMF, NMP) reactants->solvent heating Heat and Stir (120-160 °C) solvent->heating monitoring Monitor Progress (TLC/HPLC) heating->monitoring extraction Aqueous Work-up & Extraction monitoring->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product product purification->product Final Product: This compound solvent_effects_logic cluster_solvent_choice Solvent Choice cluster_outcomes Potential Outcomes polar_aprotic Polar Aprotic (DMF, NMP, DMSO) high_yield High Yield & Fast Reaction polar_aprotic->high_yield Favors SNAr non_polar Non-Polar (Toluene) low_yield Low Yield & Slow Reaction non_polar->low_yield Poor Solubility & Low Polarity polar_protic Polar Protic (Ethanol) polar_protic->low_yield side_reactions Side Reactions (e.g., Solvolysis) polar_protic->side_reactions Reacts with Base/ Nucleophile

References

Technical Support Center: Synthesis of 4-(1H-Imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1H-imidazol-1-yl)benzonitrile. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 4-(1H-imidazol-1-yl)benzonitrile, presented in a question-and-answer format.

Question 1: Low or No Yield of the Desired Product

Low or no yield is a frequent issue that can arise from several factors related to reactants, catalysts, or reaction conditions.

  • Inactive Catalyst: The activity of the copper or palladium catalyst is crucial. Copper(I) salts can oxidize over time, and palladium catalysts can be sensitive to air and moisture.

    • Solution: Use freshly opened, high-purity catalysts. For Ullmann reactions, consider activating the copper catalyst prior to use. In palladium-catalyzed reactions, ensure the use of an effective ligand and consider pre-activation of the catalyst complex.

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the reaction efficiency.

    • Solution: Optimize the reaction temperature. While Ullmann reactions often require high temperatures, modern ligand-accelerated protocols can proceed at milder conditions. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. Screen different solvents, such as DMF, DMSO, or toluene, to find the most suitable one for your specific catalytic system.

  • Poor Quality of Reagents: The purity of starting materials, including the imidazole and the aryl halide, is critical.

    • Solution: Ensure the use of high-purity, anhydrous reagents and solvents. Impurities in the starting materials can interfere with the catalytic cycle and lead to side reactions.

Question 2: Formation of Significant Amounts of Byproducts

The formation of byproducts is a common challenge that complicates purification and reduces the overall yield of the desired 4-(1H-imidazol-1-yl)benzonitrile.

  • Homocoupling of Aryl Halide: Dimerization of the aryl halide to form 4,4'-biphenyldicarbonitrile is a potential side reaction, particularly in Ullmann-type couplings.

    • Solution: This is often promoted by high temperatures. Lowering the reaction temperature and using an appropriate ligand can favor the desired cross-coupling reaction.

  • Formation of Regioisomers (with substituted imidazoles): When using a substituted imidazole, N-arylation can occur at different nitrogen atoms, leading to a mixture of regioisomers.

    • Solution: The choice of catalyst and ligand system can significantly influence the regioselectivity. For instance, palladium catalysts with specific phosphine ligands have been shown to provide high N1-selectivity in the arylation of unsymmetrical imidazoles[1].

  • Dehalogenation of the Aryl Halide: Reduction of the aryl halide to benzonitrile can occur, especially in the presence of a hydrogen source and a suitable catalyst.

    • Solution: Ensure anhydrous reaction conditions and use a well-defined catalytic system to minimize this side reaction.

Question 3: Difficulty in Product Purification

Separating the desired product from unreacted starting materials and byproducts can be challenging.

  • Solution: A combination of purification techniques may be necessary.

    • Column Chromatography: Silica gel column chromatography is a common and effective method for separating the product from impurities with different polarities.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method to obtain a high-purity compound.

    • Washing/Extraction: Aqueous workup procedures can help remove inorganic salts and water-soluble impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-(1H-imidazol-1-yl)benzonitrile?

A1: The most common methods are the Ullmann-type coupling of imidazole with a 4-halobenzonitrile (typically 4-bromobenzonitrile or 4-iodobenzonitrile) using a copper catalyst, and palladium-catalyzed N-arylation reactions. Nucleophilic aromatic substitution (SNAr) of 4-fluorobenzonitrile with imidazole is another viable route.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective technique for monitoring the disappearance of starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q3: What is the role of the base in the N-arylation of imidazole?

A3: The base is crucial for deprotonating the imidazole, making it a more potent nucleophile to participate in the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can influence the reaction rate and yield.

Q4: Are there any specific safety precautions I should take?

A4: Yes. Aryl halides and organic solvents can be toxic and flammable. Cyanide-containing compounds are highly toxic. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Always consult the Safety Data Sheets (SDS) for all chemicals used.

Data Presentation

The following tables summarize quantitative data from studies on N-arylation of imidazoles, providing a comparison of different catalytic systems and reaction conditions. While not all data is for the exact synthesis of 4-(1H-imidazol-1-yl)benzonitrile, it offers valuable insights for reaction optimization.

Table 1: Comparison of Catalytic Systems for the Synthesis of N-Phenylimidazole [2]

CatalystAryl HalideBaseSolventTemperature (°C)Time (h)Yield (%)
Pd/AlO(OH) NPsIodobenzeneKOHH₂O/IPARoom Temp (Ultrasonic)0.593
Pd/AlO(OH) NPsBromobenzeneKOHH₂O/IPARoom Temp (Ultrasonic)190
Pd/AlO(OH) NPsChlorobenzeneKOHH₂O/IPARoom Temp (Ultrasonic)270
CuNPs/MagSilicaBromobenzeneK₂CO₃DMF1522480
Cu⁰-4A (molecular sieve)IodobenzeneCs₂CO₃DMF15024>99
SWCNT-Met/PdIodobenzeneNEt₃DMF1101096
Cu@Cu₂O NPs-RGOIodobenzeneCs₂CO₃DMSO110196

Table 2: Optimization of Palladium-Catalyzed N-Arylation of 4-Methylimidazole with Bromobenzene [1]

Pd Source (mol %)Ligand (mol %)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃ (0.75)L1 (1.8)K₃PO₄Toluene100246
Pd₂(dba)₃ (0.75)L2 (1.8)K₃PO₄Toluene10024<1
Pd₂(dba)₃ (0.75)L1 (1.8)Cs₂CO₃Toluene10024<1
Pd₂(dba)₃ (0.75)L1 (1.8)NaOtBuToluene100244
Pd₂(dba)₃ (0.5)L1 (1.0)K₃PO₄Dioxane1002485 (with pre-activation)

*L1 and L2 represent specific biaryl phosphine ligands as described in the source.

Experimental Protocols

Protocol 1: Palladium-Catalyzed N-Arylation of Imidazole with 4-Bromobenzonitrile (Optimized for High Selectivity) [1]

This protocol is adapted from a method demonstrated to provide high N1-selectivity for unsymmetrical imidazoles.

  • Catalyst Pre-activation: In a glovebox, to an oven-dried vial equipped with a stir bar, add Pd₂(dba)₃ (0.005 mmol, 1.0 mol%) and the appropriate phosphine ligand (e.g., a biaryl phosphine ligand, 0.01 mmol, 2.0 mol%). Add anhydrous toluene (1 mL). Seal the vial and heat the mixture at 100 °C for 20 minutes.

  • Reaction Setup: To a separate oven-dried reaction vessel, add imidazole (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), and K₃PO₄ (2.0 mmol).

  • Reaction Execution: Add the pre-activated catalyst solution to the reaction vessel containing the substrates and base.

  • Reaction Conditions: Stir the mixture at 100 °C under an inert atmosphere (e.g., argon or nitrogen) for 24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 4-(1H-imidazol-1-yl)benzonitrile.

Protocol 2: Copper-Catalyzed Ullmann-Type Coupling of Imidazole with 4-Iodobenzonitrile

This is a general protocol for a ligand-free copper-catalyzed N-arylation.

  • Reaction Setup: To an oven-dried screw-cap reaction tube, add CuI (0.1 mmol, 10 mol%), imidazole (1.2 mmol), 4-iodobenzonitrile (1.0 mmol), and Cs₂CO₃ (2.0 mmol).

  • Reaction Execution: Add anhydrous DMSO (2 mL) to the reaction tube.

  • Reaction Conditions: Seal the tube and heat the mixture at 110-150 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow reagents Reagents: - Imidazole - 4-Halobenzonitrile - Base (e.g., K3PO4) - Catalyst (e.g., Pd₂(dba)₃) - Ligand - Anhydrous Solvent setup Reaction Setup: - Oven-dried glassware - Inert atmosphere (Ar/N₂) - Catalyst pre-activation (optional) reagents->setup reaction Reaction: - Stirring at elevated temperature - Monitor by TLC/LC-MS setup->reaction workup Work-up: - Quenching - Extraction - Washing - Drying reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: 4-(1H-Imidazol-1-yl)benzonitrile purification->product

Caption: A generalized experimental workflow for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile.

troubleshooting_guide start Problem Encountered low_yield Low or No Yield start->low_yield byproducts Significant Byproduct Formation start->byproducts purification_issue Purification Difficulty start->purification_issue catalyst_check Check Catalyst Activity low_yield->catalyst_check homocoupling Homocoupling of Aryl Halide? byproducts->homocoupling regioisomers Regioisomer Formation? byproducts->regioisomers dehalogenation Dehalogenation? byproducts->dehalogenation chromatography Optimize Column Chromatography purification_issue->chromatography recrystallization Attempt Recrystallization purification_issue->recrystallization conditions_check Optimize Reaction Conditions catalyst_check->conditions_check [Active] solution_catalyst Use fresh/activated catalyst catalyst_check->solution_catalyst [Inactive] reagents_check Verify Reagent Quality conditions_check->reagents_check [Optimized] solution_conditions Screen T, time, solvent conditions_check->solution_conditions [Suboptimal] solution_reagents Use pure, anhydrous reagents reagents_check->solution_reagents [Impure] solution_homocoupling Lower temperature, use ligand homocoupling->solution_homocoupling solution_regioisomers Optimize catalyst/ligand system regioisomers->solution_regioisomers solution_dehalogenation Ensure anhydrous conditions dehalogenation->solution_dehalogenation solution_chromatography Vary solvent system chromatography->solution_chromatography solution_recrystallization Screen different solvents recrystallization->solution_recrystallization

Caption: A troubleshooting decision tree for imidazolylbenzonitrile synthesis.

References

Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(1H-imidazol-1-yl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the synthesis of this compound?

A1: The most common and scalable methods for synthesizing this compound involve cross-coupling reactions to form the C-N bond between the imidazole ring and the benzonitrile moiety. The two primary routes are the Ullmann-type (copper-catalyzed) condensation and the Buchwald-Hartwig (palladium-catalyzed) amination. Both methods typically start from imidazole and an activated benzonitrile, such as 2-fluorobenzonitrile or 2-chlorobenzonitrile.

Q2: Which starting material for the benzonitrile is preferred: 2-fluorobenzonitrile, 2-chlorobenzonitrile, or 2-bromobenzonitrile?

A2: The choice of the aryl halide (2-halobenzonitrile) depends on the chosen catalytic system and cost considerations. For Ullmann-type reactions, aryl iodides and bromides are generally more reactive than chlorides.[1] For Buchwald-Hartwig aminations, while bromides and iodides are also more reactive, modern catalyst systems with specialized ligands have shown high efficacy with less expensive aryl chlorides.[1] 2-Fluorobenzonitrile is also a viable substrate, particularly in nucleophilic aromatic substitution (SNA) type reactions, which can be considered a variant of the Ullmann condensation.

Q3: What are the critical parameters to control during the scale-up of this synthesis?

A3: Key parameters for successful scale-up include:

  • Inert Atmosphere: Both Ullmann and Buchwald-Hartwig catalysts can be sensitive to oxygen.[2] Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation.[2]

  • Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical. Trace amounts of water can inhibit the reaction and lead to lower yields.[2]

  • Temperature Control: These reactions are often run at elevated temperatures (80-150 °C).[3] Precise temperature control is essential for reaction kinetics and to minimize side-product formation.

  • Efficient Mixing: As the reaction scale increases, ensuring homogenous mixing of all components, especially when solids are present (like inorganic bases), becomes vital for consistent results.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS).[4] This allows for the determination of the point of maximum conversion and helps to avoid prolonged heating, which can lead to byproduct formation.[4]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the catalyst (copper or palladium-based) is fresh and has been stored correctly. For palladium catalysts, using a pre-catalyst can lead to more reliable formation of the active catalytic species.[5]
Presence of Oxygen or Moisture Thoroughly degas the solvent and ensure all glassware is dried. Purge the reaction vessel with an inert gas (argon or nitrogen) before adding reagents and maintain a positive pressure throughout the reaction.[2]
Incorrect Base The choice of base is critical. For Ullmann reactions, common bases include K₂CO₃ or Cs₂CO₃. For Buchwald-Hartwig, stronger bases like NaOtBu or K₃PO₄ are often used.[5] The base must be strong enough to deprotonate the imidazole but not so strong as to cause degradation of starting materials or product. The solubility of the base is also a key factor.[5]
Sub-optimal Solvent The solvent must solubilize all reactants. Common choices include DMF, dioxane, and toluene.[5][6] If solubility is an issue, consider using a co-solvent.[5]
Inappropriate Ligand (for Buchwald-Hartwig) Ligand selection is crucial and substrate-dependent.[2] For N-arylation of imidazoles, sterically hindered biarylphosphine ligands or N-heterocyclic carbene (NHC) ligands often give good results. A screening of different ligands may be necessary.
Low Reaction Temperature If the reaction is sluggish, a controlled increase in temperature may be necessary. However, be cautious of potential side reactions at higher temperatures. Typical temperatures range from 80-120 °C.[7]
Issue 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps
Hydrolysis of the Nitrile Group Prolonged reaction times or exposure to strong acidic/basic conditions during workup can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid. Minimize reaction time and use neutral or mildly basic/acidic conditions for workup.
Homocoupling of Aryl Halide In Ullmann reactions, homocoupling of the 2-halobenzonitrile can occur to form a biphenyl species.[8] This is often favored at very high temperatures. Optimize the reaction temperature and catalyst loading to favor the desired cross-coupling.
Dehalogenation of the Aryl Halide This side reaction can occur in Buchwald-Hartwig aminations, leading to the formation of benzonitrile.[1] This may indicate an issue with the catalyst system or the presence of protic impurities.
Formation of Isomeric Products While imidazole typically couples at the N-1 position, under certain conditions, side reactions could lead to other products. Ensure the reaction conditions are selective for N-arylation.
Issue 3: Difficulties in Product Purification

| Potential Cause | Troubleshooting Steps | | Removal of Metal Catalyst Residues | After the reaction, residual palladium or copper catalysts need to be removed. This can often be achieved by filtering the reaction mixture through a pad of Celite or silica gel.[2] Aqueous washes with solutions like ammonium chloride (for copper) can also help. | | Separation from Unreacted Starting Materials | If the reaction has not gone to completion, separating the product from unreacted imidazole and 2-halobenzonitrile can be challenging. An acidic wash (e.g., dilute HCl) can help remove unreacted basic imidazole.[9] | | Product is an Oil or Difficult to Crystallize | If the product does not crystallize easily, purification by column chromatography is the standard method.[2] A solvent screen for recrystallization can also be performed. Trituration with a non-polar solvent like diethyl ether or hexanes can sometimes induce crystallization.[9] | | Product Co-elutes with Impurities | If impurities are difficult to separate by standard silica gel chromatography, consider using a different stationary phase (e.g., alumina) or a different solvent system. Reverse-phase HPLC can also be an effective purification method for challenging separations.[10] |

Quantitative Data Summary

The following tables provide typical reaction parameters for the synthesis of N-arylimidazoles, which can be adapted for this compound.

Table 1: Typical Conditions for Ullmann-Type Synthesis of N-Arylimidazoles

ParameterTypical Range/ValueReference
Copper Source CuI, Cu₂O, Cu powder[1][3]
Catalyst Loading 1-10 mol%[11]
Ligand (Optional) 1,10-Phenanthroline, 8-Hydroxyquinoline[11][12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH[7][12]
Solvent DMF, NMP, DMSO, Toluene[3][6]
Temperature 110-150 °C[3]
Typical Yields 60-95%[3]

Table 2: Typical Conditions for Buchwald-Hartwig Synthesis of N-Arylimidazoles

ParameterTypical Range/ValueReference
Palladium Source Pd₂(dba)₃, Pd(OAc)₂[2][13]
Catalyst Loading 0.1-5 mol% Pd[13]
Ligand Biaryl phosphines (e.g., XPhos, SPhos)[2][13]
Base NaOtBu, K₃PO₄, Cs₂CO₃[2][5]
Solvent Toluene, Dioxane, THF[5]
Temperature 80-110 °C[2]
Typical Yields 70-98%[13]

Experimental Protocols

Protocol 1: Ullmann-Type Synthesis

This is a generalized procedure and may require optimization.

  • Reaction Setup: To a dry, three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add the copper catalyst (e.g., CuI, 5 mol%), a ligand if used (e.g., 1,10-phenanthroline, 10 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Inerting: Evacuate and backfill the flask with nitrogen three times.

  • Addition of Reagents: Add imidazole (1 equivalent) and 2-fluorobenzonitrile (1.2 equivalents) followed by anhydrous, degassed DMF (5-10 mL per gram of imidazole).

  • Reaction: Heat the mixture to 120-140 °C with vigorous stirring. Monitor the reaction by HPLC or TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove insoluble inorganic salts and the catalyst.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.

Protocol 2: Buchwald-Hartwig Amination

This is a generalized procedure and may require optimization.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%), the ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., K₃PO₄, 1.5 equivalents).

  • Inerting: Evacuate and backfill the flask with argon three times.[2]

  • Addition of Reagents: Add imidazole (1.2 equivalents) and 2-chlorobenzonitrile (1 equivalent).

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by HPLC or TLC.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.[2]

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

Visualizations

experimental_workflow General Synthetic Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Charge reactor with catalyst, ligand (if any), and base inert 2. Make atmosphere inert (N2 or Ar) setup->inert reagents 3. Add Imidazole, 2-Halobenzonitrile, and Solvent inert->reagents heat 4. Heat to target temperature (80-150 °C) with stirring reagents->heat monitor 5. Monitor reaction progress (TLC/HPLC) heat->monitor cool 6. Cool to room temperature monitor->cool Reaction Complete filter 7. Dilute and filter to remove solids cool->filter extract 8. Aqueous extraction filter->extract purify 9. Concentrate and purify (Chromatography/Recrystallization) extract->purify product 10. Isolated Product purify->product

Caption: A generalized workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low or No Yield Observed check_inert Is the reaction under a proper inert atmosphere? start->check_inert check_reagents Are reagents and solvents pure and anhydrous? check_inert->check_reagents Yes optimize Systematically optimize conditions (T, base, solvent, ligand) check_inert->optimize No check_catalyst Is the catalyst/ligand system appropriate and active? check_reagents->check_catalyst Yes check_reagents->optimize No check_conditions Are temperature and base correct? check_catalyst->check_conditions Yes check_catalyst->optimize No check_conditions->optimize No success Yield Improved check_conditions->success Yes, after re-run

Caption: A decision-making flowchart for troubleshooting low product yield.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 2-(1H-imidazol-1-yl)benzonitrile and 4-(1H-imidazol-1-yl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the pharmacological potential of ortho- and para-substituted imidazolylbenzonitriles, focusing on their anticancer, antifungal, and enzyme inhibitory activities as reported in preclinical research. Due to a lack of direct comparative studies on the parent molecules, this guide focuses on the biological activities of their respective derivatives.

Introduction to Imidazolylbenzonitriles

Imidazole and benzonitrile moieties are both recognized pharmacophores in medicinal chemistry. The imidazole ring is a key component of many biologically active molecules, known for its ability to engage in various biological interactions. The benzonitrile group, a benzene ring substituted with a nitrile, also contributes to the pharmacological profiles of many compounds. The positional isomerism of the imidazole ring on the benzonitrile scaffold, as seen in the 2- and 4-positions, can significantly influence the molecule's overall shape, electronic properties, and, consequently, its biological activity.

2-(1H-imidazol-1-yl)benzonitrile Derivatives: A Focus on Antifungal and Anticancer Potential

Derivatives of this compound have been investigated for a range of biological activities, with a notable emphasis on antifungal and anticancer applications. The substitution at the 2-position appears to be a key determinant of the observed biological effects.

Anticancer Activity of 2-Substituted Imidazolylbenzonitrile Derivatives

Several studies have explored the anticancer potential of complex molecules incorporating the this compound scaffold. These derivatives have shown cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Selected this compound Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
IVf (R = 2-nitrophenyl) HBL-100 (Breast)82.07[1]
IVg (R = 3-nitrophenyl) HeLa (Cervical)126.13[1]

Note: The IC50 values in Table 1 are for complex benzimidazole derivatives and not for this compound itself.

Antifungal Activity of 2-Substituted Imidazolylbenzonitrile Derivatives

The imidazole moiety is a well-known feature of many antifungal drugs. Research into derivatives of this compound has revealed promising antifungal properties. For instance, a new antifungal agent, an imidazolylmethylaniline derivative, has demonstrated significant antimycotic activity in vitro and in vivo[2]. Another study on a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters showed potent fungal growth inhibition, with a minimal inhibition concentration (MIC) value of 0.125 µg/mL against Candida albicans for one of the derivatives[3].

4-(1H-imidazol-1-yl)benzonitrile Derivatives: Promising Enzyme Inhibitors and Antimicrobial Agents

Research on 4-(1H-imidazol-1-yl)benzonitrile and its derivatives suggests a strong potential for enzyme inhibition, particularly in the context of cancer therapy, as well as antimicrobial activity.

Enzyme Inhibition by 4-Substituted Imidazolylbenzonitrile Derivatives

The 4-(1H-imidazol-1-yl)benzonitrile scaffold has been utilized in the design of potent enzyme inhibitors. One notable example is its incorporation into farnesyltransferase inhibitors (FTIs), a class of anticancer agents. A derivative, 4-[3-biphenyl-1-hydroxy-1-(3-methyl-3H-imidazol-4-yl)-prop-2-ynyl]-1-yl-benzonitrile, has been synthesized and evaluated as a novel FTI[4].

Antimicrobial Activity of 4-Substituted Imidazolylbenzonitrile Derivatives

Studies have indicated that 4-(1H-imidazol-1-yl)benzonitrile itself exhibits significant biological activity and has been investigated for its potential as an antimicrobial agent, showing promise in inhibiting certain bacterial strains[5].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the biological activities of imidazolylbenzonitrile derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with imidazolylbenzonitrile derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow of the MTT assay for determining cell viability.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the fungal strain is prepared.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth (e.g., 24-48 hours at 35°C).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Broth_Microdilution_Workflow A Prepare standardized fungal inoculum C Inoculate wells with fungal suspension A->C B Serially dilute test compound in microtiter plate B->C D Incubate plate for 24-48 hours C->D E Visually determine the Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Signaling Pathways

The biological activities of imidazolylbenzonitrile derivatives are often linked to their ability to modulate specific signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Farnesyltransferase Inhibition Pathway

Farnesyltransferase inhibitors (FTIs) block the farnesylation of proteins, a crucial post-translational modification. This is particularly relevant for the Ras protein, which is frequently mutated in cancer and requires farnesylation for its membrane localization and function.

Farnesyltransferase_Inhibition cluster_cytosol Cytosol Ras Inactive Ras-GDP Ras_GTP Active Ras-GTP Ras->Ras_GTP GEF Farnesylated_Ras Farnesylated Ras Ras_GTP->Farnesylated_Ras Farnesylation FTase Farnesyltransferase (FTase) FTase->Farnesylated_Ras FPP Farnesyl Pyrophosphate (FPP) FPP->Farnesylated_Ras Membrane Cell Membrane Farnesylated_Ras->Membrane Membrane Localization Proliferation Cell Proliferation Membrane->Proliferation Downstream Signaling FTI 4-Imidazolylbenzonitrile Derivative (FTI) FTI->FTase Inhibits

Caption: Mechanism of action of farnesyltransferase inhibitors.

Conclusion

While a direct comparative study of this compound and 4-(1H-imidazol-1-yl)benzonitrile is not available, the existing literature on their derivatives provides valuable insights into their potential as scaffolds for drug discovery. Derivatives of the 2-substituted isomer have shown notable antifungal and anticancer activities. In contrast, derivatives of the 4-substituted isomer have demonstrated promise as enzyme inhibitors for cancer therapy and as antimicrobial agents. The position of the imidazole ring on the benzonitrile core clearly influences the types of biological activities observed, highlighting the importance of positional isomerism in drug design. Further research, including direct comparative studies of the parent molecules, is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

A Comparative Analysis of Imidazolylbenzonitrile Isomers for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, physicochemical properties, and biological activities of 2-, 3-, and 4-imidazolylbenzonitrile isomers, offering a valuable resource for researchers, scientists, and professionals in drug development.

This guide provides a detailed comparative study of the three positional isomers of imidazolylbenzonitrile: 2-(1H-imidazol-1-yl)benzonitrile, 3-(1H-imidazol-1-yl)benzonitrile, and 4-(1H-imidazol-1-yl)benzonitrile. Understanding the distinct characteristics imparted by the positional variation of the imidazolyl group on the benzonitrile scaffold is crucial for their application in medicinal chemistry and materials science. This document summarizes their synthesis, key physicochemical data, and available biological activity, supported by experimental protocols and illustrative diagrams.

Physicochemical Properties: A Comparative Overview

The position of the imidazole ring significantly influences the physicochemical properties of the benzonitrile isomers. A summary of key quantitative data is presented in Table 1 for easy comparison.

Property2-Imidazolylbenzonitrile3-Imidazolylbenzonitrile4-Imidazolylbenzonitrile
Molecular Formula C₁₀H₇N₃C₁₀H₇N₃C₁₀H₇N₃
Molecular Weight 169.18 g/mol 169.18 g/mol 169.18 g/mol
Melting Point (°C) Not availableNot available151-153[1]
Boiling Point (°C) Not availableNot available358.1±25.0 (Predicted)[1]
pKa Not availableNot available4.85±0.10 (Predicted)[1]
LogP Not available1.4 (Predicted)1.4 (Predicted)[2]
Topological Polar Surface Area (TPSA) Not available41.6 Ų41.6 Ų[2]
Solubility Not availableNot availableSoluble in Methanol[1]

Synthesis and Characterization

The synthesis of imidazolylbenzonitrile isomers can be achieved through several synthetic routes. The most common approach involves the nucleophilic substitution reaction between a halobenzonitrile and imidazole.

General Synthesis Workflow

G Reactants Halobenzonitrile Isomer + Imidazole Reaction Nucleophilic Substitution (e.g., Ullmann Condensation) Reactants->Reaction Product Imidazolylbenzonitrile Isomer Reaction->Product Purification Purification (Recrystallization or Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: General workflow for the synthesis and characterization of imidazolylbenzonitrile isomers.

Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzonitrile

A common method for the synthesis of 4-(1H-imidazol-1-yl)benzonitrile involves the reaction of 4-fluorobenzonitrile with imidazole in the presence of a base.[1]

Materials:

  • 4-Fluorobenzonitrile

  • Imidazole

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • To a solution of 4-fluorobenzonitrile (0.6 mol) and imidazole (0.9 mol) in anhydrous DMF (1500 mL) under a nitrogen atmosphere, slowly add sodium hydride (0.9 mol).

  • Heat the reaction mixture to 100 °C and stir for 4 hours.

  • Allow the mixture to cool to room temperature and continue stirring overnight.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is then purified, typically by recrystallization, to yield 4-(1H-imidazol-1-yl)benzonitrile.

Similar procedures can be adapted for the synthesis of the 2- and 3-isomers using the corresponding halobenzonitrile starting materials.

Spectroscopic Analysis

The positional isomerism of the imidazolyl group leads to distinct spectroscopic signatures, which are crucial for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy

The IR spectra of the isomers are expected to show characteristic absorption bands for the nitrile group (C≡N stretch) typically in the range of 2220-2240 cm⁻¹, and various bands corresponding to the aromatic C-H and C=C stretching and bending vibrations of the benzene and imidazole rings. The exact position of these bands may vary slightly between the isomers.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions of the aromatic systems will result in characteristic absorption maxima in the UV-Vis spectra. The position and intensity of these bands are dependent on the conjugation and electronic effects of the substituents, and thus will differ for each isomer.

Biological Activities

While a direct comparative study of the in vitro biological activities of the three simple imidazolylbenzonitrile isomers is not extensively documented in the literature, the imidazole and benzonitrile moieties are present in numerous biologically active compounds. This suggests that the imidazolylbenzonitrile isomers themselves may possess interesting pharmacological properties.

Potential Signaling Pathway Involvement

Many imidazole-containing compounds are known to act as enzyme inhibitors or receptor antagonists. For instance, derivatives of 4-(imidazol-1-yl)benzonitrile have been investigated as farnesyltransferase inhibitors, which play a role in cancer cell signaling.[3] A hypothetical signaling pathway where these isomers could potentially exert an effect is illustrated below.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Isomer Imidazolylbenzonitrile Isomer Isomer->Inhibition

Caption: Hypothetical signaling pathway potentially modulated by imidazolylbenzonitrile isomers.

Structure-Activity Relationship (SAR) Considerations

The biological activity of positional isomers can vary significantly. Factors such as the steric hindrance and the electronic effects (inductive and resonance) of the imidazole ring at different positions on the benzonitrile core will influence how the molecule interacts with biological targets. For example, the accessibility of the nitrogen atoms in the imidazole ring for hydrogen bonding or metal coordination will be different for the 2-, 3-, and 4-isomers, which could lead to variations in their biological efficacy.

Conclusion

This comparative guide highlights the key differences and similarities between the 2-, 3-, and 4-imidazolylbenzonitrile isomers. While comprehensive experimental data, particularly for the 2- and 3-isomers and their comparative biological activities, remains an area for further investigation, this document provides a foundational understanding for researchers. The presented data and experimental protocols serve as a valuable starting point for further studies aimed at exploring the potential of these isomers in drug discovery and materials science. Future research should focus on the systematic synthesis and biological evaluation of all three isomers to establish a clear structure-activity relationship.

References

Validating the Structure of 2-(1H-imidazol-1-yl)benzonitrile: A Comparative Guide to 2D NMR and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapid-fire world of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of success. For small molecules like 2-(1H-imidazol-1-yl)benzonitrile, a compound of interest in medicinal chemistry, an array of analytical techniques can be employed for structural elucidation. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with alternative methods, namely mass spectrometry and single-crystal X-ray crystallography, offering supporting data and detailed experimental protocols to aid researchers in selecting the most appropriate analytical strategy.

2D NMR Spectroscopy: A Detailed Look into Molecular Connectivity

Two-dimensional NMR spectroscopy stands as a powerful, non-destructive technique that provides a detailed roadmap of a molecule's atomic connectivity. By correlating nuclear spins through chemical bonds or through space, experiments such as COSY, HSQC, HMBC, and NOESY offer definitive proof of a proposed structure.

Predicted 2D NMR Data for this compound

Based on established chemical shift values for substituted benzonitriles and imidazoles, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and the expected key 2D NMR correlations for this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2'-138.0
4'7.25122.0
5'7.20130.0
2-110.0
37.80134.0
47.60128.0
57.70133.0
67.50126.0
CN-118.0

Table 2: Predicted Key 2D NMR Correlations

ExperimentKey Correlations
COSY H3-H4, H4-H5, H5-H6, H4'-H5'
HSQC C4'-H4', C5'-H5', C3-H3, C4-H4, C5-H5, C6-H6
HMBC C2'-H4', C2'-H5', C2-H3, C2-H6, C(CN)-H3, C(CN)-H6
NOESY H2'-H6, H5'-H6
Visualizing Connectivity: HMBC and COSY Correlations

The following diagrams, generated using Graphviz (DOT language), illustrate the key predicted through-bond correlations that are crucial for assembling the structure of this compound.

HMBC_Correlations cluster_benzonitrile Benzonitrile Ring cluster_imidazole Imidazole Ring C2 C2 C3 C3-H C2->C3 2J C6 C6-H C2->C6 2J N1 N1 C4 C4-H C5 C5-H C_CN CN C_CN->C3 3J C_CN->C6 3J C2_prime C2'-H N3_prime N3' C4_prime C4'-H C2_prime->C4_prime 2J C5_prime C5'-H C2_prime->C5_prime 3J

Caption: Key predicted HMBC correlations for this compound.

Caption: Key predicted COSY correlations for this compound.

Alternative Structural Validation Methods

While 2D NMR provides unparalleled detail on connectivity, other techniques offer complementary and sometimes more direct structural information.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and insights into its structure through fragmentation analysis. For this compound, the molecular ion peak would confirm the elemental composition. Fragmentation would likely involve the loss of HCN from the benzonitrile moiety and characteristic cleavages of the imidazole ring.

Single-Crystal X-ray Crystallography

This technique offers the most definitive three-dimensional structure of a molecule in its crystalline state.[1][2][3][4][5] A suitable single crystal of the compound is irradiated with X-rays, and the resulting diffraction pattern is used to determine the precise arrangement of atoms, bond lengths, and bond angles.

Comparative Analysis of Techniques

Table 3: Comparison of Analytical Techniques for Structural Validation

Feature2D NMR SpectroscopyMass SpectrometrySingle-Crystal X-ray Crystallography
Information Provided Detailed atomic connectivity, through-bond and through-space correlations, stereochemistry.Molecular weight, elemental composition, fragmentation patterns.Precise 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.
Sample Requirements 5-10 mg dissolved in a suitable deuterated solvent.Micrograms to milligrams, can be in solid or solution form.A single, well-ordered crystal of sufficient size (typically >50 µm).
Strengths Non-destructive, provides comprehensive structural information in solution, versatile for a wide range of molecules.High sensitivity, provides rapid confirmation of molecular weight.Unambiguous determination of 3D structure, considered the "gold standard" for structural proof.
Limitations Can be time-consuming to acquire and interpret, may not be suitable for highly complex mixtures or insoluble compounds.Provides limited connectivity information, fragmentation can be complex to interpret.Requires a suitable single crystal which can be difficult to obtain, structure is in the solid state which may differ from solution.

Experimental Protocols

2D NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to determine the chemical shift range and optimize acquisition parameters.

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC spectrum to correlate directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum optimized for long-range couplings (typically 8-10 Hz) to establish connectivity between protons and carbons over two to three bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of 500-800 ms to identify through-space correlations, which are crucial for determining the relative orientation of the benzonitrile and imidazole rings.

  • Data Processing and Analysis: Process the 2D data using appropriate software (e.g., MestReNova, TopSpin) and interpret the cross-peaks to assemble the molecular structure.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid) into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for benzonitriles include the loss of HCN.[6][7][8][9][10]

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound of suitable quality and size. This can be achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.

  • Data Visualization and Analysis: Visualize the final structure using software such as Mercury or Olex2 to analyze bond lengths, bond angles, and intermolecular interactions.

Conclusion

The structural validation of this compound can be confidently achieved using a combination of modern analytical techniques. 2D NMR spectroscopy provides an intricate picture of the molecule's connectivity in solution, making it an indispensable tool for de novo structure elucidation and confirmation. Mass spectrometry offers a rapid and sensitive method for confirming the molecular formula, while single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. For drug development professionals, a comprehensive approach utilizing at least two of these orthogonal techniques is highly recommended to ensure the absolute structural integrity of lead compounds, thereby mitigating risks and accelerating the journey from discovery to clinic.

References

Comparing the efficacy of different synthetic routes to 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-(1H-imidazol-1-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of three prominent synthetic routes for the preparation of this compound, a key intermediate in pharmaceutical research. The discussed methodologies include the copper-catalyzed Ullmann condensation, the palladium-catalyzed Buchwald-Hartwig amination, and a microwave-assisted approach, offering insights into their respective efficacies based on reaction parameters and yields.

Executive Summary

The synthesis of N-aryl imidazoles is a fundamental transformation in medicinal chemistry. This document outlines and compares three effective methods for the synthesis of this compound from imidazole and a suitable 2-halobenzonitrile derivative. Each method presents distinct advantages and disadvantages in terms of catalyst cost, reaction conditions, and overall efficiency. The selection of an optimal route will depend on the specific requirements of the research setting, including available equipment, budget, and desired scale of production.

Data Presentation

The following table summarizes the key quantitative data for the compared synthetic routes. The data is collated from established methodologies for N-arylation of imidazoles and adapted for the specific synthesis of this compound.

ParameterRoute 1: Ullmann CondensationRoute 2: Buchwald-Hartwig AminationRoute 3: Microwave-Assisted Ullmann
Starting Materials Imidazole, 2-ChlorobenzonitrileImidazole, 2-BromobenzonitrileImidazole, 2-Bromobenzonitrile
Catalyst Copper(I) Bromide (CuBr)Bis(benzonitrile)palladium(II) chlorideCopper(I) Iodide (CuI)
Ligand Pyridin-2-yl β-ketoneX-PhosNone (Ethylene Glycol as solvent/ligand)
Base Cesium Carbonate (Cs₂CO₃)Cesium Carbonate (Cs₂CO₃)Sodium Hydroxide (NaOH)
Solvent Dimethyl Sulfoxide (DMSO)Dimethylformamide (DMF)Ethylene Glycol
Temperature 80 °C80 °C120 °C
Reaction Time 12 hours23 hours30 minutes
Typical Yield Good to ExcellentExcellentGood to Excellent

Experimental Protocols

Route 1: Copper-Catalyzed Ullmann Condensation

This method utilizes a copper(I) bromide catalyst with a pyridin-2-yl β-ketone ligand to facilitate the N-arylation of imidazole under relatively mild conditions.[1]

Materials:

  • Imidazole (1.0 mmol)

  • 2-Chlorobenzonitrile (1.2 mmol)

  • Copper(I) Bromide (CuBr) (0.05 mmol, 5 mol%)

  • Pyridin-2-yl β-ketone ligand (0.10 mmol, 10 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)

Procedure:

  • To a dry Schlenk flask, add CuBr, the pyridin-2-yl β-ketone ligand, and cesium carbonate.

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).

  • Add imidazole and 2-chlorobenzonitrile to the flask, followed by the addition of anhydrous DMSO via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This route employs a palladium(II) precatalyst which is reduced in situ to the active Pd(0) species, enabling the cross-coupling of imidazole with 2-bromobenzonitrile.

Materials:

  • Imidazole (1.2 mmol)

  • 2-Bromobenzonitrile (1.0 mmol)

  • Bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂]) (0.03 mmol, 3 mol%)

  • X-Phos (0.12 mmol, 12 mol%)

  • Cesium Carbonate (Cs₂CO₃) (3.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar, add cesium carbonate, X-Phos, and bis(benzonitrile)palladium(II) chloride.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add 2-bromobenzonitrile, imidazole, and anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 23 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Route 3: Microwave-Assisted Ullmann Condensation

This protocol utilizes microwave irradiation to significantly accelerate the copper-catalyzed N-arylation of imidazole. Ethylene glycol serves as both the solvent and a ligand for the copper catalyst.[2]

Materials:

  • Imidazole (2.0 mmol)

  • 2-Bromobenzonitrile (1.0 mmol)

  • Copper(I) Iodide (CuI) (0.20 mmol, 20 mol%)

  • Sodium Hydroxide (NaOH) (2.0 mmol)

  • Ethylene Glycol (2.0 mL)

Procedure:

  • To a microwave reaction vessel, add imidazole, 2-bromobenzonitrile, CuI, and NaOH.

  • Add ethylene glycol to the mixture.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the reaction mixture at 300 W for 30 minutes, maintaining a temperature of 120 °C.

  • After the reaction is complete, cool the vessel and add water to the mixture.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical workflow for each of the described synthetic routes.

Ullmann_Condensation cluster_reactants Starting Materials cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Imidazole Imidazole Reaction_Mixture Reaction Mixture Imidazole->Reaction_Mixture Mixing ArylHalide 2-Chlorobenzonitrile ArylHalide->Reaction_Mixture Mixing Catalyst CuBr Catalyst->Reaction_Mixture Mixing Ligand Pyridin-2-yl β-ketone Ligand->Reaction_Mixture Mixing Base Cs₂CO₃ Base->Reaction_Mixture Mixing Solvent DMSO Solvent->Reaction_Mixture Mixing Temperature 80 °C Heating Reaction at 80°C Time 12 hours Product This compound Reaction_Mixture->Heating Heating Workup Aqueous Workup & Chromatography Heating->Workup Workup & Purification Workup->Product Buchwald_Hartwig_Amination cluster_reactants Starting Materials cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Imidazole Imidazole Reaction_Mixture Reaction Mixture Imidazole->Reaction_Mixture Mixing ArylHalide 2-Bromobenzonitrile ArylHalide->Reaction_Mixture Mixing Precatalyst [PdCl₂(PhCN)₂] Precatalyst->Reaction_Mixture Mixing Ligand X-Phos Ligand->Reaction_Mixture Mixing Base Cs₂CO₃ Base->Reaction_Mixture Mixing Solvent DMF Solvent->Reaction_Mixture Mixing Temperature 80 °C Heating Reaction at 80°C Time 23 hours Product This compound Reaction_Mixture->Heating Heating Workup Aqueous Workup & Chromatography Heating->Workup Workup & Purification Workup->Product Microwave_Ullmann cluster_reactants Starting Materials cluster_reagents Reagents cluster_conditions Conditions cluster_product Product Imidazole Imidazole Reaction_Mixture Reaction Mixture Imidazole->Reaction_Mixture Mixing ArylHalide 2-Bromobenzonitrile ArylHalide->Reaction_Mixture Mixing Catalyst CuI Catalyst->Reaction_Mixture Mixing Base NaOH Base->Reaction_Mixture Mixing Solvent Ethylene Glycol Solvent->Reaction_Mixture Mixing Temperature 120 °C Microwave Microwave Irradiation Time 30 minutes Power 300 W Product This compound Reaction_Mixture->Microwave Irradiation Workup Aqueous Workup & Chromatography Microwave->Workup Workup & Purification Workup->Product

References

A Comparative Guide to the Biological Activities of 2-(1H-imidazol-1-yl)benzonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-(1H-imidazol-1-yl)benzonitrile and its structurally related derivatives. The imidazole and benzonitrile scaffolds are key pharmacophores in a wide array of biologically active compounds, demonstrating significant potential in the development of novel therapeutics. This document synthesizes experimental data on their anticancer, antifungal, and enzyme inhibitory activities, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Comparative Analysis of Biological Activities

The fusion of an imidazole ring with a benzonitrile moiety in this compound creates a molecule with diverse pharmacological potential. Derivatives of this core structure, along with related imidazole and benzimidazole compounds, have been reported to exhibit a range of biological effects. The following sections and tables summarize the key activities and provide a comparative analysis based on available experimental data.

Anticancer Activity

Derivatives of imidazole and benzimidazole have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerase and protein kinases, as well as interference with critical signaling pathways.

Table 1: Comparative Anticancer Activity of Imidazole and Benzimidazole Derivatives

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
Benzimidazole-Triazole HybridsCompound 4hA549 (Lung Carcinoma)4.56 ± 0.18[1]
Benzimidazole-Triazole HybridsCompound 4bA549 (Lung Carcinoma)7.34 ± 0.21[1]
Imidazole-based Pyrimidine HybridsCompound 7MDA-MB-231 (Breast Cancer)9.6 ± 0.2[2]
Imidazole-based Pyrimidine HybridsCompound 2MDA-MB-231 (Breast Cancer)12.3 ± 0.1[2]
Benzoxazole DerivativesMethyl-2-(phenyl sulfonamido) benzoxazole-5-carboxylateCOX-2 Inhibition25.8[3]
Benzoxazole DerivativesN1-(2-amino benzoxazole-5-carbonyl)-4-methyl benzene sulfonohydrazideCOX-2 Inhibition19.6[3]

IC50: Half-maximal inhibitory concentration. Lower values indicate greater potency.

Antifungal Activity

The imidazole core is a well-established feature of many antifungal agents. These compounds often exert their effect by inhibiting ergosterol biosynthesis, a critical component of the fungal cell membrane. The broth microdilution method is a standard assay for determining the minimum inhibitory concentration (MIC) of antifungal compounds.

Table 2: Comparative Antifungal Activity of Imidazole Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Imidazole DerivativeCandida albicans ATCC 900280.125[4]
Imidazole DerivativeCandida glabrata ATCC 900300.25[4]
Imidazole DerivativeAspergillus fumigatus ATCC 2043050.25[4]
Imidazole DerivativeTrichophyton rubrum ATCC 281880.125[4]

MIC: Minimum Inhibitory Concentration. Lower values indicate greater potency.

Key Signaling Pathways and Mechanisms of Action

The biological activities of this compound and its derivatives can be attributed to their interaction with various cellular targets and signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Inhibition of Topoisomerase

Several benzimidazole derivatives have been identified as inhibitors of topoisomerase I, an enzyme essential for DNA replication and transcription.[5][6] By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to DNA damage and ultimately cell death. This mechanism is a key strategy in cancer chemotherapy.

Topoisomerase_Inhibition cluster_0 DNA Replication/Transcription cluster_1 Inhibition by Benzimidazole Derivative DNA Supercoiled DNA Topoisomerase_I Topoisomerase I DNA->Topoisomerase_I Religation Relaxed_DNA Relaxed DNA Topoisomerase_I->Relaxed_DNA Religation Cleavage_Complex Topoisomerase-DNA Cleavage Complex Topoisomerase_I->Cleavage_Complex Inhibitor Benzimidazole Derivative Inhibitor->Cleavage_Complex Stabilizes DNA_Damage DNA Damage & Apoptosis Cleavage_Complex->DNA_Damage COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Benzonitrile_Derivative Benzonitrile Derivative Benzonitrile_Derivative->COX2 Inhibits Broth_Microdilution_Workflow A 1. Prepare Serial Dilutions of Test Compound in Plate C 3. Inoculate Plate with Fungal Suspension A->C B 2. Prepare Standardized Fungal Inoculum B->C D 4. Incubate Plate (24-72 hours) C->D E 5. Visually or Spectrophotometrically Assess Fungal Growth D->E F 6. Determine MIC E->F

References

A Comparative Guide to the Structure-Activity Relationship of Imidazole-Based Aromatase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(1H-imidazol-1-yl)benzonitrile analogues and related imidazole-containing compounds as inhibitors of aromatase (CYP19A1). Aromatase is a critical enzyme in the biosynthesis of estrogens and a key target in the treatment of hormone-dependent breast cancer.[1][2] The development of potent and selective aromatase inhibitors (AIs) is a major focus in medicinal chemistry. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Quantitative Data Summary: Aromatase Inhibitory Activity

The inhibitory potency of this compound analogues and related compounds is typically evaluated by their half-maximal inhibitory concentration (IC50) against the aromatase enzyme. The following table summarizes the in vitro aromatase inhibitory activities of a selection of imidazole and triazole-based inhibitors, including analogues structurally related to the this compound scaffold. A lower IC50 value indicates a higher inhibitory potency.

CompoundAnalogue ClassModificationAromatase IC50 (nM)Reference Compound (Letrozole) IC50 (nM)
Letrozole Triazole-basedStandard non-steroidal AI2-8-
Anastrozole Triazole-basedStandard non-steroidal AI8-
4-{[(4-Cyanophenyl)(1H-imidazol-1-yl)amino]methyl}phenyl sulfamate Imidazole-basedReplacement of triazole in a DASI with imidazole0.2Not specified
4-(((4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)phenyl sulfamate Triazole-basedDual Aromatase-Sulfatase Inhibitor (DASI) precursor39Not specified
5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole Imidazole-basedIndole scaffold with a 4-chlorophenyl substitution15.3Not specified
N-(pyridin-3-ylmethyl) carboxamide derivative Azole-containing pyridinylmethanamineVaried azole and pyrrole substitutions40 - 2310Exemestane (2400 nM)
4-phenyl- and 4-piperazinyl-substituted 2-{[5-(2-phenyl-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl]thio}-1-piperazin-1-ylethan-1-one derivative (Compound 5b) Benzimidazole-oxadiazole hybrid4-chlorobenzyl substitution1475Letrozole (32 nM)

Note: IC50 values can vary between different assay conditions and enzyme sources. The data presented is for comparative purposes within the context of the cited studies.

Structure-Activity Relationship Insights:

The data suggests several key SAR trends for imidazole and triazole-based aromatase inhibitors:

  • Nitrogen Heterocycle: Both imidazole and triazole moieties are effective pharmacophores for aromatase inhibition, with the nitrogen atoms coordinating to the heme iron of the cytochrome P450 active site.[3][4]

  • Substitutions on the Benzonitrile Ring: The cyano group is a common feature in many non-steroidal AIs and contributes to binding. Modifications to other positions on the phenyl ring can significantly impact potency. For instance, halogen substitutions can influence activity.

  • Linker and Peripheral Groups: In more complex analogues, the nature and length of linkers between the core pharmacophore and other functional groups, such as sulfamate moieties in dual inhibitors, play a crucial role in modulating activity against both aromatase and other targets like steroid sulfatase.[5][6]

  • Overall Molecular Scaffold: The scaffold to which the imidazole-benzonitrile moiety is attached (e.g., flavan, indole) also significantly influences the inhibitory activity, highlighting the importance of the overall molecular shape and interactions with the enzyme's active site.[7]

Experimental Protocols

The determination of aromatase inhibitory activity is crucial for SAR studies. A common and reliable method is the in vitro fluorometric assay using human recombinant aromatase.

Protocol: In Vitro Aromatase Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of test compounds against human recombinant aromatase.

Materials:

  • Human recombinant aromatase (CYP19A1)

  • NADPH regenerating system

  • Fluorogenic substrate (e.g., 3-[4-(trifluoromethyl)coumarin-7-yl]methyl-7-methoxy-1,2,4-oxadiazole)

  • Reference aromatase inhibitor (e.g., Letrozole)

  • Test compounds (this compound analogues)

  • Assay buffer

  • DMSO (for dissolving compounds)

  • 96-well, black, clear-bottom microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compounds and the reference inhibitor (Letrozole) in DMSO.

    • Perform serial dilutions of the stock solutions in assay buffer to achieve a range of desired final concentrations.

    • Prepare the human recombinant aromatase and NADPH regenerating system according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted test compounds and reference inhibitor to respective wells in triplicate.

    • Include a vehicle control (DMSO in assay buffer) and a positive control (a known concentration of Letrozole).

    • Add the human recombinant aromatase enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitors to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH regenerating system to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the rate of reaction for each concentration of the test compounds and the reference inhibitor.

    • Determine the percentage of aromatase inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mandatory Visualizations

Signaling Pathway of Aromatase Inhibitors

Aromatase inhibitors exert their therapeutic effect by blocking the synthesis of estrogens, which are key drivers of proliferation in hormone receptor-positive breast cancer cells. The resulting estrogen deprivation leads to cell cycle arrest and apoptosis.

Aromatase_Inhibition_Pathway cluster_0 Androgen Substrates cluster_1 Aromatase (CYP19A1) cluster_2 Estrogen Products cluster_3 Cellular Effects Androstenedione Androstenedione Aromatase Aromatase (CYP19A1) Androstenedione->Aromatase Testosterone Testosterone Testosterone->Aromatase Estrone Estrone (E1) Aromatase->Estrone Estradiol Estradiol (E2) Aromatase->Estradiol ER Estrogen Receptor (ERα) Estradiol->ER Binds & Activates Proliferation Cell Proliferation (e.g., Cyclin D1, c-myc) ER->Proliferation Promotes Apoptosis Apoptosis (e.g., ↑Bax, ↓Bcl-2) ER->Apoptosis Inhibits Inhibitor This compound Analogue Inhibitor->Aromatase Inhibits

Caption: Signaling pathway of aromatase inhibitors.

Experimental Workflow for IC50 Determination

The workflow for determining the half-maximal inhibitory concentration (IC50) of novel compounds is a systematic process involving compound preparation, serial dilution, enzymatic assay, and data analysis.

IC50_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis A1 Synthesize & Purify Analogues A2 Prepare Stock Solutions (in DMSO) A1->A2 A3 Perform Serial Dilutions in Assay Buffer A2->A3 B1 Dispense Diluted Compounds into 96-well Plate A3->B1 B2 Add Aromatase Enzyme & Pre-incubate B1->B2 B3 Initiate Reaction with Substrate & NADPH B2->B3 B4 Kinetic Fluorescence Reading (e.g., 60 min at 37°C) B3->B4 C1 Calculate Reaction Rates B4->C1 C2 Determine % Inhibition vs. Control C1->C2 C3 Plot Dose-Response Curve (% Inhibition vs. log[Concentration]) C2->C3 C4 Calculate IC50 Value (Non-linear Regression) C3->C4

Caption: Experimental workflow for IC50 determination.

References

A Comparative Spectroscopic Guide to 2-, 3-, and 4-Imidazolylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the three structural isomers of imidazolylbenzonitrile: 2-, 3-, and 4-imidazolylbenzonitrile. Understanding the distinct spectroscopic signatures of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in medicinal chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and presents a logical workflow for the spectroscopic analysis of these compounds.

Note on Data Availability: Comprehensive experimental spectroscopic data is readily available for the 4-imidazolylbenzonitrile isomer. However, detailed, publicly accessible experimental spectra for the 2- and 3-isomers are not widely reported. Therefore, the data presented for the 2- and 3-isomers are predicted based on established principles of spectroscopic theory and by analogy to structurally similar compounds. These predictions are intended to guide researchers and should be confirmed by experimental data.

Data Presentation: Spectroscopic Comparison

The following tables summarize the experimental data for 4-imidazolylbenzonitrile and the predicted data for the 2- and 3-isomers across various spectroscopic techniques.

Table 1: 1H NMR Spectroscopic Data (Predicted for 2- and 3-isomers, Experimental for 4-isomer)

CompoundProton Assignment (Benzonitrile Ring)Predicted/Experimental Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Proton Assignment (Imidazole Ring)Predicted/Experimental Chemical Shift (δ, ppm)Multiplicity
2-Imidazolylbenzonitrile H3', H4', H5', H6'~7.5 - 8.0m-H2, H4, H5~7.2 - 7.8m
3-Imidazolylbenzonitrile H2', H4', H5', H6'~7.4 - 7.8m-H2, H4, H5~7.1 - 7.9m
4-Imidazolylbenzonitrile H2', H6' (ortho to CN) H3', H5' (ortho to Imidazole)7.81 7.54d d8.39 8.39H2 H4 H5~8.2 (s) ~7.6 (s) ~7.3 (s)s (predicted for all)

Disclaimer: Predicted values are estimates and will vary based on solvent and experimental conditions.[1][2][3][4]

Table 2: 13C NMR Spectroscopic Data (Predicted for 2- and 3-isomers, Experimental for 4-isomer)

CompoundCarbon Assignment (Benzonitrile Ring)Predicted/Experimental Chemical Shift (δ, ppm)Carbon Assignment (Imidazole Ring)Predicted/Experimental Chemical Shift (δ, ppm)
2-Imidazolylbenzonitrile C1' (C-CN), C2' (C-Im), C3', C4', C5', C6', CN~110-145, ~118C2, C4, C5~120-140
3-Imidazolylbenzonitrile C1' (C-Im), C2', C3' (C-CN), C4', C5', C6', CN~112-140, ~119C2, C4, C5~115-145
4-Imidazolylbenzonitrile C1' (C-Im), C2'/C6', C3'/C5', C4' (C-CN), CN~138, ~123, ~134, ~112, ~118C2, C4, C5~136, ~130, ~118

Disclaimer: Predicted values are estimates and will vary based on solvent and experimental conditions.[4]

Table 3: Infrared (IR) Spectroscopic Data (Predicted for 2- and 3-isomers, Experimental for 4-isomer)

CompoundC≡N Stretch (cm-1)C=N & C=C Stretches (Aromatic) (cm-1)C-H Bending (Aromatic) (cm-1)N-H Stretch (Imidazole) (cm-1)
2-Imidazolylbenzonitrile ~2225-2235~1610-1450~900-690~3100-3150 (broad)
3-Imidazolylbenzonitrile ~2225-2235~1610-1450~900-690~3100-3150 (broad)
4-Imidazolylbenzonitrile 2200-2260~1600-1450~850-810 (para-disubstituted)~3100-3150 (broad)

Disclaimer: Predicted values are based on typical ranges for these functional groups.[5][6][7][8][9]

Table 4: UV-Visible and Fluorescence Spectroscopic Data (Predicted)

CompoundPredicted λmax (nm) (Solvent Dependent)Predicted Emission λmax (nm) (Solvent Dependent)Predicted Stokes Shift (nm)
2-Imidazolylbenzonitrile ~260-290~340-400~80-110
3-Imidazolylbenzonitrile ~255-285~330-390~75-105
4-Imidazolylbenzonitrile ~270-300~350-420~80-120

Disclaimer: These are predicted values. Actual values are highly dependent on solvent polarity and pH. The 4-isomer is expected to have the most red-shifted absorption and emission due to a more effective charge transfer character.[10][11][12][13][14][15]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the imidazolylbenzonitrile isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

  • 1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans for sufficient signal-to-noise.

  • 13C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. Typical parameters include a spectral width of 200-240 ppm, a longer relaxation delay (2-10 seconds) to ensure proper relaxation of quaternary carbons, and a larger number of scans (e.g., 1024 or more) to achieve adequate sensitivity.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty ATR crystal or KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for the nitrile (C≡N), aromatic C=C and C=N, aromatic C-H, and imidazole N-H functional groups.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) in a quartz cuvette. The concentration should be adjusted to yield an absorbance maximum between 0.5 and 1.5.

  • Baseline Correction: Record a baseline spectrum using a cuvette containing only the solvent.

  • Acquisition: Measure the absorbance of the sample solution over a wavelength range of approximately 200 to 500 nm.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding molar absorptivity (ε).

Fluorescence Spectroscopy
  • Sample Preparation: Use the same solution prepared for UV-Vis spectroscopy, or a more dilute solution if the fluorescence is very intense.

  • Acquisition of Emission Spectrum: Set the excitation wavelength to the λmax determined from the UV-Vis spectrum. Scan the emission monochromator over a wavelength range starting from about 10-20 nm above the excitation wavelength to a longer wavelength where no further emission is observed.

  • Acquisition of Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity. Scan the excitation monochromator over a range of shorter wavelengths. The resulting excitation spectrum should resemble the absorption spectrum.

  • Data Analysis: Identify the wavelength of maximum emission and calculate the Stokes shift (the difference in nanometers between the absorption and emission maxima).

Mandatory Visualization

The following diagrams illustrate the logical workflow for a comprehensive spectroscopic comparison of the imidazolylbenzonitrile isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Comparison S1 2-Imidazolylbenzonitrile A1 NMR Spectroscopy (1H, 13C, 2D) S1->A1 A2 IR Spectroscopy S1->A2 A3 UV-Vis Spectroscopy S1->A3 A4 Fluorescence Spectroscopy S1->A4 S2 3-Imidazolylbenzonitrile S2->A1 S2->A2 S2->A3 S2->A4 S3 4-Imidazolylbenzonitrile S3->A1 S3->A2 S3->A3 S3->A4 D1 Structural Elucidation (Connectivity, Substitution Pattern) A1->D1 D2 Functional Group Identification (C≡N, N-H, Aromatic Rings) A2->D2 D3 Electronic Transitions (λmax, Molar Absorptivity) A3->D3 D4 Photophysical Properties (Emission λmax, Stokes Shift) A4->D4 D5 Comparative Analysis of Isomers D1->D5 D2->D5 D3->D5 D4->D5 Spectroscopic_Techniques_and_Information cluster_input cluster_techniques cluster_output Compound Imidazolylbenzonitrile Isomer NMR NMR Compound->NMR IR IR Compound->IR UV_Vis UV-Vis Compound->UV_Vis Fluorescence Fluorescence Compound->Fluorescence Structure Molecular Structure (Proton/Carbon Environment) NMR->Structure Functional_Groups Functional Groups (Vibrational Modes) IR->Functional_Groups Electronic_Properties Conjugated System (π -> π* transitions) UV_Vis->Electronic_Properties Photophysics Emission Properties (Excited State Relaxation) Fluorescence->Photophysics

References

Comparative In Vitro Antifungal Efficacy of Imidazole Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro antifungal activity of various imidazole derivatives, offering a benchmark for the evaluation of novel compounds such as 2-(1H-imidazol-1-yl)benzonitrile. The data presented is compiled from multiple studies to facilitate an objective comparison and is supported by detailed experimental protocols.

Imidazole derivatives are a significant class of antifungal agents that have been extensively studied for their therapeutic potential.[1][2] Their primary mechanism of action involves the inhibition of the fungal enzyme lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4] Disruption of ergosterol synthesis leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[3] This guide focuses on the in vitro activity of this class of compounds against various pathogenic fungal strains.

Comparison of Antifungal Activity

The following table summarizes the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of several imidazole derivatives against a range of fungal pathogens. This data provides a baseline for assessing the potential efficacy of new chemical entities like this compound.

Compound/Derivative ClassCandida albicansCandida kruseiCandida parapsilosisCandida tropicalisAspergillus fumigatusTrichophyton rubrumReference(s)
Ketoconazole 0.2 - >1000.125 - 640.03 - 160.27 - 321 - >1280.2 - 1[1][5]
Miconazole 0.05 - 1000.25 - 320.03 - 160.12 - 160.5 - >1280.1 - 2[1][6]
Clotrimazole 0.1 - 1000.5 - 640.12 - 160.25 - 321 - >1280.05 - 1[1][6]
Bifonazole 0.5 - >1001 - 640.25 - 320.5 - 322 - >1280.04 - 0.5[1][6]
2-(1H-imidazol-1-yl)-1-phenylethanol derivatives 0.1250.1250.080.27--[7]
bis(4-chlorophenyl) isoxazolidine derivatives Moderate to potent---Moderate to potentPotent[5]
PC945 0.119 - 12.08 µM0.119 - 12.08 µM--0.047 - 11.72 µM-[8]

Experimental Protocols

The in vitro antifungal activity data presented in this guide is typically determined using standardized methods such as those outlined by the Clinical and Laboratory Standards Institute (CLSI). The following are detailed methodologies for key experiments.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antifungal agent in a liquid medium.[9][10]

  • Preparation of Fungal Inoculum: Fungal strains are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature and duration. A suspension of the fungal colonies is prepared in sterile saline or RPMI-1640 medium. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific concentration of fungal cells.[9]

  • Preparation of Antifungal Agent Dilutions: The test compound, such as this compound, and reference antifungal agents are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The final volume in each well is typically 200 µL. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a growth control well (containing no antifungal agent).[9]

Agar Dilution Method

This method is an alternative for determining the MIC, particularly for filamentous fungi.

  • Preparation of Agar Plates with Antifungal Agent: The test compound and reference drugs are incorporated into a molten agar medium (e.g., Sabouraud Dextrose Agar) at various concentrations. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculation: A standardized suspension of the fungal strain is prepared as described for the broth microdilution method. A small volume of the inoculum is then spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 28-35°C) for a duration sufficient for fungal growth to be visible on the control plate (containing no antifungal agent).

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that prevents visible growth of the fungal strain on the agar surface.[11]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating antifungal compounds and their mechanism of action, the following diagrams are provided.

Antifungal_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_data Data Analysis A Fungal Strain Culture B Prepare Fungal Inoculum (0.5 McFarland) A->B E Inoculate wells with Fungal Suspension B->E C Prepare Compound Stock (e.g., in DMSO) D Serial Dilution of Compound in 96-well plate C->D F Incubate at 35°C (24-48 hours) E->F G Visually Read MIC F->G H Compare MIC with Reference Drugs G->H

Caption: Workflow for in vitro antifungal MIC testing.

Imidazole_Mechanism_of_Action cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane Integrity Disrupted Imidazole Imidazole Compound (e.g., this compound) Imidazole->Lanosterol_to_Ergosterol_edge Inhibits

Caption: Inhibition of ergosterol biosynthesis by imidazoles.

References

Purity Confirmation of Synthesized 2-(1H-imidazol-1-yl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of a synthesized compound's purity is a critical, non-negotiable step in the discovery and development pipeline. This guide provides a comprehensive comparison of analytical methods for verifying the purity of 2-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound with potential applications in medicinal chemistry. The performance of High-Performance Liquid Chromatography (HPLC) is compared with other orthogonal methods, supported by detailed experimental protocols and illustrative data.

Comparative Analysis of Purity Assessment Techniques

The primary method for assessing the purity of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its high resolution, quantitative accuracy, and robustness. However, a multi-faceted approach utilizing orthogonal techniques is recommended for unequivocal purity determination.

Table 1: Comparison of Analytical Methods for Purity Determination

Technique Principle Typical Performance for this compound & Alternatives Advantages Limitations
RP-HPLC Differential partitioning between a nonpolar stationary phase and a polar mobile phase.This compound: Retention Time (tR) ~ 8.5 min; Purity > 99%Alternative 1 (4-(1H-imidazol-1-yl)benzonitrile): tR ~ 9.2 minAlternative 2 (Imidazole): tR ~ 2.1 minHigh resolution and sensitivity, excellent for quantitative analysis.[1][2][3]Requires a chromophore for UV detection.
LC-MS Combines HPLC separation with mass-to-charge ratio detection.Provides mass confirmation of the main peak and impurities.High specificity and sensitivity, allows for impurity identification.More complex instrumentation and potential for ion suppression.
¹H NMR Measures the magnetic properties of atomic nuclei.Characteristic peaks for aromatic and imidazole protons confirm structure; integration allows for quantification of impurities.Provides detailed structural information and can quantify impurities without a reference standard for each.Lower sensitivity compared to HPLC for trace impurities.
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point range (e.g., 151-153 °C for the 4-isomer) indicates high purity.[4] A broad range suggests the presence of impurities.Simple, rapid, and cost-effective indicator of purity.Not suitable for amorphous solids or oils; insensitive to small amounts of impurities with similar melting points.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is designed for the purity assessment of this compound and its potential impurities, such as positional isomers and unreacted starting materials.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized compound in the mobile phase (50:50 A:B) to a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

The same chromatographic conditions as the HPLC method can be used, with the eluent directed into an electrospray ionization (ESI) source of a mass spectrometer.

  • Ionization Mode: ESI Positive.

  • Mass Range: m/z 100-500.

  • Data Analysis: The protonated molecule [M+H]⁺ for this compound is expected at m/z 170.07. Extracted ion chromatograms can be used to confirm the identity of the main peak and any impurities.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.

  • Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the presence of characteristic signals for the benzonitrile and imidazole protons.

    • Integrate all signals. The ratio of the integrals should correspond to the number of protons in each environment.

    • The presence of unexpected signals may indicate impurities. The percentage of an impurity can be estimated by comparing the integral of a characteristic impurity peak to that of a peak from the main compound.

Visualizations

Workflow for Purity Confirmation

The following diagram illustrates a logical workflow for confirming the purity of synthesized this compound.

cluster_0 Purity Assessment Workflow synthesis Synthesized This compound hplc RP-HPLC Analysis synthesis->hplc purity_check Purity > 99%? hplc->purity_check pass Compound is Pure purity_check->pass Yes fail Further Purification Required purity_check->fail No lcms LC-MS Analysis nmr ¹H NMR Analysis mp Melting Point Analysis pass->lcms pass->nmr pass->mp cluster_1 Conceptual COX-2 Inhibition Pathway aa Arachidonic Acid cox2 COX-2 Enzyme aa->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation inhibitor This compound inhibitor->cox2

References

Comparative Analysis of 2-(1H-imidazol-1-yl)benzonitrile and Structural Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for 2-(1H-imidazol-1-yl)benzonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for the ortho-isomer in publicly accessible databases, this guide cross-references its expected analytical characteristics with available data for its structural isomers, meta- and para-(1H-imidazol-1-yl)benzonitrile, and the related compound 2-(1H-imidazol-1-yl)acetonitrile.

Physicochemical and Spectroscopic Data Comparison

The following table summarizes the key analytical data for this compound and its comparators. Data for the target compound is inferred based on the analysis of related structures, while data for the comparators is derived from available experimental sources.

PropertyThis compound (ortho-)3-(1H-imidazol-1-yl)benzonitrile (meta-)4-(1H-imidazol-1-yl)benzonitrile (para-)2-(1H-imidazol-1-yl)acetonitrile
CAS Number 25373-49-3[1]25699-85-8[2]25372-03-6[3]98873-55-3
Molecular Formula C₁₀H₇N₃[1]C₁₀H₇N₃[2]C₁₀H₇N₃[3]C₅H₅N₃
Molecular Weight 169.18 g/mol [1]169.18 g/mol [2]169.18 g/mol [3]107.11 g/mol
Melting Point Not availableNot available151-153 °C[4]Not available
¹H NMR (ppm) Predicted complex multiplet for benzonitrile protons (δ 7.5-8.0); distinct signals for imidazole protons (δ 7.2-8.2)Predicted complex multiplet for benzonitrile protons; distinct signals for imidazole protonsBenzonitrile protons: δ 7.81 (d, J=8.39 Hz, 2H), δ 7.54 (d, J=8.39 Hz, 2H); Imidazole protons appear in the aromatic regionAcetonitrile proton: singlet (δ ~3.8–4.2); Imidazole protons: resonate between δ 7.0–8.5
¹³C NMR (ppm) Predicted signals for benzonitrile and imidazole carbons. Nitrile carbon expected around 115-120 ppm.Predicted signals for benzonitrile and imidazole carbons.Not availableNitrile carbon: ~115–120 ppm
IR (cm⁻¹) Predicted sharp C≡N stretch around 2220-2240 cm⁻¹Predicted sharp C≡N stretch around 2220-2240 cm⁻¹Predicted sharp C≡N stretch around 2220-2240 cm⁻¹Sharp C≡N stretch at ~2214–2250 cm⁻¹
Mass Spec (m/z) Expected [M+H]⁺ at 170.07Expected [M+H]⁺ at 170.07Molecular ion peak at m/z = 169[4]Molecular ion peak ([M+H]⁺) at m/z 108.06

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found in the searched literature, a plausible synthetic route can be adapted from established methods for the synthesis of N-arylimidazoles, such as the Ullmann condensation or nucleophilic aromatic substitution.

Proposed Synthesis of this compound

This proposed method is based on the copper-catalyzed N-arylation of imidazole.

Materials:

  • 2-Chlorobenzonitrile

  • Imidazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a reaction flask, add 2-chlorobenzonitrile (1 mmol), imidazole (1.2 mmol), copper(I) iodide (0.1 mmol), and potassium carbonate (2 mmol).

  • Add anhydrous dimethylformamide (5 mL) to the flask.

  • Heat the reaction mixture at 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Pathway for N-Arylimidazoles

The following diagram illustrates a generalized synthetic pathway for the preparation of (imidazol-1-yl)benzonitriles via a copper-catalyzed N-arylation reaction.

G General Synthetic Pathway for (imidazol-1-yl)benzonitriles A Halobenzonitrile (e.g., 2-Chlorobenzonitrile) C Copper Catalyst (e.g., CuI) Base (e.g., K₂CO₃) Solvent (e.g., DMF) A->C B Imidazole B->C D (imidazol-1-yl)benzonitrile C->D Ullmann Condensation

Caption: Copper-catalyzed synthesis of (imidazol-1-yl)benzonitriles.

Analytical Workflow for Compound Characterization

This diagram outlines the typical workflow for the analytical characterization of a synthesized organic compound like this compound.

G Analytical Workflow for Compound Characterization A Synthesized Product B Purification (e.g., Column Chromatography) A->B C Purity & Structural Analysis B->C D ¹H NMR & ¹³C NMR C->D E Mass Spectrometry (MS) C->E F Infrared (IR) Spectroscopy C->F G Final Characterized Compound F->G

Caption: Standard workflow for analytical characterization of organic compounds.

References

Safety Operating Guide

Proper Disposal of 2-(1H-imidazol-1-yl)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(1H-imidazol-1-yl)benzonitrile, a compound containing both imidazole and nitrile functionalities. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (nitrile), safety goggles, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust particles.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs its hazard profile and handling procedures.

PropertyValueReference
Molecular FormulaC₁₀H₇N₃PubChem
Molecular Weight169.18 g/mol [2]
AppearanceSolidN/A
HazardsMay cause skin, eye, and respiratory irritation.[3] The toxicological properties have not been fully investigated.[1]Fisher Scientific SDS[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]

Experimental Protocol for Waste Segregation and Collection:

  • Identify the Waste Stream: All solid waste contaminated with this compound, including surplus compound, contaminated spatulas, weighing paper, and PPE, should be designated as "solid organic chemical waste."

  • Select an Appropriate Waste Container: Use a clearly labeled, leak-proof container designated for solid hazardous waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container with a secure screw-top lid is recommended.

  • Label the Waste Container: The label must clearly state "Hazardous Waste" and identify the contents, including "this compound." It is also good practice to list any other chemicals present in the waste container.

  • Waste Accumulation:

    • Place all solid materials contaminated with the compound directly into the designated waste container.

    • For grossly contaminated items, such as a significant spill cleanup, double-bag the materials in clear plastic bags before placing them in the hazardous waste container.[4]

    • Keep the waste container closed at all times, except when adding waste.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[5] Disposal should be conducted at an approved waste disposal plant.[1][3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Storage & Disposal A Generation of this compound Waste (e.g., unused chemical, contaminated labware) B Is the waste contaminated with This compound? A->B C Segregate as Solid Organic Hazardous Waste B->C Yes D Dispose as non-hazardous waste (if applicable and uncontaminated) B->D No E Place in a designated, compatible, and sealed hazardous waste container C->E F Label container with: 'Hazardous Waste' 'this compound' E->F G Store in a designated Satellite Accumulation Area F->G H Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup G->H I Final Disposal at an Approved Waste Disposal Facility H->I

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

Empty containers that previously held this compound must be properly decontaminated before being disposed of as regular trash or recycled. Triple rinse the container with a suitable solvent (e.g., acetone or ethanol), and collect the rinsate as hazardous liquid waste. Once decontaminated, deface or remove the original label before disposal.

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet (SDS) for the most current and detailed information.

References

Personal protective equipment for handling 2-(1H-imidazol-1-yl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical information for the handling and disposal of 2-(1H-imidazol-1-yl)benzonitrile. The procedures outlined are essential for ensuring the safety of laboratory personnel and minimizing environmental risk.

Hazard Identification and Personal Protective Equipment (PPE)

While the toxicological properties of this specific compound have not been fully investigated, it must be handled with care.[1] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Appropriate personal protective equipment is mandatory to prevent exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentJustification & Citation
Eye and Face Chemical safety goggles or a full-face shield.Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations to protect against splashes.[1]
Hand Protection Chemical-resistant, impervious gloves.Gloves must be worn to prevent skin contact.[1][2] Always inspect gloves before use and use proper removal technique.[2] Consult the manufacturer's specific guidance for glove material (e.g., nitrile, neoprene) and breakthrough time.
Skin and Body Laboratory coat, protective clothing.Protective clothing is required to prevent contact with skin.[1][3]
Respiratory Use only in a chemical fume hood.A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when working outside a fume hood.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for safely managing this compound in a laboratory setting.

Preparation:

  • Designated Area: All handling should occur within a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • Safety Equipment Check: Verify that safety showers and eyewash stations are unobstructed and readily accessible before beginning work.[1]

  • PPE Inspection: Carefully inspect all PPE for signs of damage or degradation before use.

  • Waste Containers: Prepare clearly labeled, closed containers for hazardous waste disposal.[1]

Handling and Use:

  • Don PPE: Wear all required PPE as specified in Table 1 before handling the chemical.

  • Avoid Contamination: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Avoid the formation of dust.[1]

  • Prevent Ingestion/Inhalation: Do not eat, drink, or smoke in the handling area.[1] Avoid breathing in dust or vapors.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place when not in use.[1][3] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Prep Preparation Check_Safety Verify Safety Shower & Eyewash Access Prep->Check_Safety Inspect_PPE Inspect PPE for Integrity Check_Safety->Inspect_PPE Prep_Waste Prepare Labeled Waste Containers Inspect_PPE->Prep_Waste Wear_PPE Don All Required PPE Prep_Waste->Wear_PPE Handling Handling & Use (in Fume Hood) Use_Chemical Use Chemical Handling->Use_Chemical Avoid_Contact Avoid Contact, Inhalation, & Dust Formation Use_Chemical->Avoid_Contact Store Store in Tightly Closed Container Avoid_Contact->Store Post_Handling Post-Handling Clean Clean Work Area & Wash Hands Thoroughly Post_Handling->Clean Doff_PPE Doff & Dispose of Contaminated PPE Clean->Doff_PPE

Safe handling workflow for this compound.

Emergency and Disposal Plans

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1]

Spill Response:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.

  • Wearing full PPE, sweep or shovel the spilled solid material into a suitable, closed container for disposal.[1]

  • Avoid generating dust during cleanup.[1]

  • Wash the spill area thoroughly.

Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation (Use Fume Hood) Evacuate->Ventilate Don_PPE Don Full PPE Ventilate->Don_PPE Contain Sweep/Shovel Spill into Labeled Container Don_PPE->Contain Clean Clean & Decontaminate Spill Area Contain->Clean Dispose Dispose of Waste via Approved Channels Clean->Dispose

Workflow for responding to a chemical spill.

Disposal Plan: All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated solids (e.g., gloves, wipes, absorbent material) and solutions in designated, sealed, and clearly labeled hazardous waste containers.[1]

  • Disposal: Dispose of the hazardous waste through an approved and licensed waste disposal plant.[1][3] Do not empty into drains.[1] Always consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.